Product packaging for 1-Diethoxyphosphoryl-4-methylbenzene(Cat. No.:CAS No. 1754-46-7)

1-Diethoxyphosphoryl-4-methylbenzene

Numéro de catalogue: B154386
Numéro CAS: 1754-46-7
Poids moléculaire: 228.22 g/mol
Clé InChI: GAPPVLJOQUCQIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Diethoxyphosphoryl-4-methylbenzene, also known as diethyl p-tolylphosphonate (CAS 1754-46-7), is a versatile arylphosphonate ester of significant value in synthetic organic chemistry and materials research . This compound, with the molecular formula C11H17O3P and a molecular weight of 228.22 g/mol, serves as a crucial synthetic intermediate and building block for the construction of more complex molecules . Its utility is largely derived from the reactive phosphonate group, which enables key transformations such as its use in the Horner-Wadsworth-Emmons reaction, a widely employed method for the stereoselective synthesis of alkenes . Beyond its role in fundamental organic transformations, arylphosphonates like this one find applications in advanced research areas, including materials science as precursors for metal-organic frameworks (MOFs) and in catalysis as ligands for transition metals . The compound's structure, featuring a p-tolyl group linked to a diethyl phosphonate group, makes it a valuable scaffold in drug discovery and the development of novel chemical entities. It is strictly for research applications and must not be used for diagnostic, therapeutic, or veterinary purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17O3P B154386 1-Diethoxyphosphoryl-4-methylbenzene CAS No. 1754-46-7

Propriétés

IUPAC Name

1-diethoxyphosphoryl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPPVLJOQUCQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Diethoxyphosphoryl-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Diethoxyphosphoryl-4-methylbenzene, also known as diethyl (4-methylphenyl)phosphonate or diethyl p-tolylphosphonate, is an organophosphorus compound with the chemical formula C₁₁H₁₇O₃P. Its structure features a diethoxyphosphoryl group attached to a toluene molecule at the para position. This compound and its analogs are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity and potential biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, supported by experimental data and protocols.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to distinguish this compound from its isomer, diethyl (4-methylbenzyl)phosphonate, which contains a methylene spacer between the aromatic ring and the phosphorus atom and exhibits different properties.

PropertyValueReference
Molecular Formula C₁₁H₁₇O₃P[1]
Molecular Weight 228.22 g/mol [1]
CAS Number 1754-46-7[2][3][4]
Appearance Not explicitly reported, likely a colorless oil
Boiling Point Not explicitly reported for this specific compound. A related compound, diethyl (4-methylbenzyl)phosphonate, has a boiling point of 110 °C at 0.2 mmHg.[5]
Density Not explicitly reported for this specific compound. Diethyl (4-methylbenzyl)phosphonate has a density of 1.07 g/mL at 25 °C.[5]
Refractive Index (n20/D) Not explicitly reported for this specific compound. Diethyl (4-methylbenzyl)phosphonate has a refractive index of 1.497.[5]

Spectroscopic Data

¹H NMR:

  • Aromatic protons (AA'BB' system): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the phosphonate group will be deshielded and coupled to the phosphorus atom.

  • Methylene protons (-OCH₂CH₃): A multiplet (quartet of doublets due to coupling with both the methyl protons and the phosphorus atom) is expected around δ 4.0-4.2 ppm.

  • Methyl protons (-OCH₂CH₃): A triplet is expected around δ 1.2-1.4 ppm.

  • Aromatic methyl protons (-C₆H₄-CH₃): A singlet is expected around δ 2.3-2.5 ppm.

¹³C NMR:

  • Aromatic carbons: Signals are expected in the range of δ 120-145 ppm. The carbon atom directly attached to the phosphorus (C-P bond) will show a large coupling constant.

  • Methylene carbon (-OCH₂): A signal is expected around δ 62 ppm, showing coupling to the phosphorus atom.

  • Methyl carbon (-OCH₂CH₃): A signal is expected around δ 16 ppm, with a smaller coupling to the phosphorus atom.

  • Aromatic methyl carbon (-C₆H₄-CH₃): A signal is expected around δ 21 ppm.

³¹P NMR:

  • A single resonance is expected in the range of δ 15-20 ppm relative to 85% H₃PO₄.[6]

Experimental Protocols: Synthesis of this compound

The synthesis of aryl phosphonates such as this compound is typically achieved through two primary methods: the Michaelis-Arbuzov reaction and the Hirao reaction.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic method for the formation of a carbon-phosphorus bond.[7][8][9] It involves the reaction of a trialkyl phosphite with an aryl halide. For the synthesis of this compound, this would involve the reaction of triethyl phosphite with 4-bromotoluene or 4-iodotoluene.

Reaction Scheme:

G p_tolyl_halide 4-Halotoluene (X = Br, I) reaction + p_tolyl_halide->reaction triethyl_phosphite Triethyl phosphite triethyl_phosphite->reaction product This compound byproduct Ethyl halide reaction->product reaction->byproduct

Figure 1: Michaelis-Arbuzov reaction for the synthesis of this compound.

Detailed Protocol:

  • Materials: 4-bromotoluene (or 4-iodotoluene), triethyl phosphite, and a high-boiling point solvent (e.g., xylenes or N,N-dimethylformamide) if necessary. A catalyst, such as a nickel(II) salt (e.g., NiCl₂ or NiBr₂), is often required for the reaction with less reactive aryl halides.[10]

  • Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet to maintain an inert atmosphere.

  • Procedure: a. To the round-bottom flask, add 4-bromotoluene and the catalyst (if used). b. Add an excess of triethyl phosphite. The use of excess phosphite can also serve as the solvent. c. Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction temperature is typically high (150-200 °C) and the reaction time can be several hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). e. Upon completion, cool the reaction mixture to room temperature. f. Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. g. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Hirao Reaction (Palladium-Catalyzed Cross-Coupling)

The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide.[11][12] This method often proceeds under milder conditions than the Michaelis-Arbuzov reaction and is tolerant of a wider range of functional groups.

Reaction Scheme:

G p_tolyl_halide 4-Halotoluene (X = Br, I) reaction + p_tolyl_halide->reaction diethyl_phosphite Diethyl phosphite diethyl_phosphite->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., Et₃N) base->reaction product This compound reaction->product

Figure 2: Hirao reaction for the synthesis of this compound.

Detailed Protocol:

  • Materials: 4-bromotoluene (or 4-iodotoluene), diethyl phosphite, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand), a base (e.g., triethylamine or diisopropylethylamine), and a suitable solvent (e.g., toluene, DMF, or an alcohol).[10]

  • Apparatus: A Schlenk flask or a similar reaction vessel equipped with a reflux condenser, a magnetic stirrer, and a nitrogen or argon inlet.

  • Procedure: a. To the reaction vessel, add the palladium catalyst, the phosphine ligand (if used), and the solvent under an inert atmosphere. b. Add 4-bromotoluene, diethyl phosphite, and the base. c. Heat the reaction mixture to the desired temperature (typically 80-120 °C). d. Monitor the reaction progress by TLC or GC. e. Upon completion, cool the reaction mixture to room temperature. f. Filter the reaction mixture to remove any solids. g. Remove the solvent under reduced pressure. h. Purify the residue by column chromatography on silica gel to yield the desired product.

Reactivity

The reactivity of this compound is primarily centered around the phosphonate group and the aromatic ring.

  • Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to the corresponding phosphonic acid.

  • Arbuzov-type Reactions: The phosphonate can undergo further reactions at the phosphorus center, although this is less common than its formation.

  • Modification of the Aromatic Ring: The tolyl group can undergo electrophilic substitution reactions, with the diethoxyphosphoryl group acting as a meta-directing deactivator.

  • Horner-Wadsworth-Emmons Reaction: While this compound itself does not directly participate in the Horner-Wadsworth-Emmons reaction, its structural isomer, diethyl (4-methylbenzyl)phosphonate, is a classic reagent for this olefination reaction. This highlights the importance of the methylene spacer for the formation of the reactive phosphonate carbanion.

Biological Activity and Applications

While many organophosphorus compounds exhibit significant biological activity, there is limited specific information in the public domain regarding the biological effects of this compound. However, related aryl phosphonates have been investigated for various applications:

  • Medicinal Chemistry: Aryl phosphonates are precursors to phosphines used in catalysis and can be found in some biologically active molecules.[13]

  • Materials Science: Phosphonates are used as flame retardants and polymer additives.[14]

  • Agrochemicals: Some organophosphorus compounds have applications as pesticides and herbicides.

Further research is required to fully elucidate the biological profile and potential applications of this compound.

Signaling Pathways

There is currently no available information to suggest the direct involvement of this compound in specific biological signaling pathways. The biological activity of organophosphorus compounds can be diverse, ranging from enzyme inhibition (e.g., acetylcholinesterase) to acting as mimics of biological phosphates. Should this compound exhibit biological activity, its mechanism of action would need to be investigated to determine its effects on cellular signaling.

Conclusion

This compound is a valuable organophosphorus compound with well-established synthetic routes. Its chemical properties are dictated by the interplay between the aromatic tolyl group and the diethoxyphosphoryl moiety. While its direct biological applications are not yet fully explored, the broader class of aryl phosphonates continues to be a rich area of research in medicinal chemistry and materials science. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the need for further investigation into its experimental properties and biological activity.

References

An In-depth Technical Guide to the Synthesis of Diethyl p-tolylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl p-tolylphosphonate, a key organophosphorus compound. The primary focus is on the palladium-catalyzed Hirao cross-coupling reaction, the established method for this synthesis, offering a detailed mechanistic explanation, experimental protocols, and relevant quantitative data.

Introduction

Diethyl p-tolylphosphonate is an important intermediate in the synthesis of a variety of organic molecules with applications in medicinal chemistry and materials science. Its synthesis is a prime example of carbon-phosphorus bond formation, a critical transformation in organophosphorus chemistry. While the classical Michaelis-Arbuzov reaction is a common method for synthesizing alkylphosphonates, it is generally not effective for the synthesis of arylphosphonates from aryl halides due to the low reactivity of the aryl halide in the required S(_N)2 reaction. Consequently, transition-metal-catalyzed cross-coupling reactions, particularly the Hirao reaction, have become the standard for synthesizing compounds like diethyl p-tolylphosphonate.

The Hirao Cross-Coupling Reaction: Mechanism and Rationale

The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite to form an arylphosphonate. This method overcomes the limitations of the Michaelis-Arbuzov reaction for aryl substrates.

Catalytic Cycle

The catalytic cycle of the Hirao reaction for the synthesis of diethyl p-tolylphosphonate from p-tolyl bromide and diethyl phosphite is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (p-tolyl bromide) to form a Pd(II) intermediate.

  • Transmetalation/Ligand Exchange: The diethyl phosphite, in the presence of a base, forms a phosphonate anion which then coordinates to the palladium center, displacing the halide.

  • Reductive Elimination: The aryl group and the phosphonate group are reductively eliminated from the palladium center, forming the desired diethyl p-tolylphosphonate and regenerating the Pd(0) catalyst.

Hirao_Reaction_Mechanism

Experimental Protocols

The following are representative experimental protocols for the synthesis of diethyl p-tolylphosphonate via the Hirao reaction, based on established procedures for arylphosphonates. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Palladium-Catalyzed Cross-Coupling of p-Tolyl Bromide and Diethyl Phosphite

Materials:

  • p-Tolyl bromide

  • Diethyl phosphite

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • A sterically hindered tertiary amine (e.g., triethylamine or N,N-diisopropylethylamine)

  • Anhydrous solvent (e.g., toluene, DMF, or an alcohol)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine palladium(II) acetate and triphenylphosphine in the chosen anhydrous solvent.

  • Add the tertiary amine, p-tolyl bromide, and diethyl phosphite to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl p-tolylphosphonate.

Quantitative Data

The yield and optimal reaction conditions for the synthesis of diethyl p-tolylphosphonate can vary depending on the specific catalyst system, solvent, base, and temperature used. The following table summarizes representative data from the literature for the Hirao reaction of various aryl bromides, which can serve as a starting point for optimization.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
p-Tolyl bromidePd(OAc)2 / PPh3TriethylamineToluene11070-90
p-Tolyl bromidePd(OAc)2 / dppfTriethylamineDMF11080-95
p-Tolyl iodidePd(PPh3)4TriethylamineNeat150>90

Characterization and Spectroscopic Data

The structure of the synthesized diethyl p-tolylphosphonate can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of diethyl p-tolylphosphonate. The key spectroscopic features are summarized below.

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H ~7.7ddJ(H,H) ≈ 8, J(P,H) ≈ 142H, Ar-H ortho to P
~7.3dJ(H,H) ≈ 82H, Ar-H meta to P
~4.1quintetJ(H,H) ≈ 7, J(P,H) ≈ 74H, -OCH₂CH₃
~2.4s3H, Ar-CH₃
~1.3tJ(H,H) ≈ 76H, -OCH₂CH₃
¹³C ~142 (d)dJ(P,C) ≈ 10Ar-C para to P
~132 (d)dJ(P,C) ≈ 10Ar-CH ortho to P
~129 (d)dJ(P,C) ≈ 3Ar-CH meta to P
~128 (d)dJ(P,C) ≈ 190Ar-C ipso to P
~62 (d)dJ(P,C) ≈ 6-OCH₂CH₃
~21sAr-CH₃
~16 (d)dJ(P,C) ≈ 6-OCH₂CH₃
³¹P ~18s

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Logical Workflow for Synthesis and Characterization

The overall process for the synthesis and confirmation of diethyl p-tolylphosphonate can be visualized as a logical workflow.

Synthesis_Workflow

Conclusion

The synthesis of diethyl p-tolylphosphonate is effectively achieved through the palladium-catalyzed Hirao cross-coupling reaction. This method provides a reliable and high-yielding route to this important arylphosphonate, overcoming the limitations of traditional synthetic methods. The detailed mechanistic understanding, experimental guidelines, and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development.

The Michaelis-Arbuzov Reaction for Arylphosphonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with significant applications in medicinal chemistry, materials science, and catalysis. Among the methodologies to forge this bond, the Michaelis-Arbuzov reaction stands as a classic and widely utilized transformation. However, the direct application of the traditional Michaelis-Arbuzov reaction to the synthesis of arylphosphonates from unactivated aryl halides is notoriously challenging due to the inherent difficulty of SN2 reactions at sp2-hybridized carbon centers.

This technical guide provides an in-depth exploration of modern catalytic and photochemical adaptations of the Michaelis-Arbuzov reaction that have unlocked efficient pathways to arylphosphonates. It details the reaction mechanisms, provides structured quantitative data from recent literature, and presents detailed experimental protocols for key methodologies, including nickel- and palladium-catalyzed cross-coupling reactions and photochemical approaches.

Overcoming the Inertness of Aryl Halides

The classical Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Aryl halides are generally unreactive under these conditions.[1] To address this limitation, several strategies have been developed to facilitate the formation of the aryl-phosphorus bond, primarily through the use of transition metal catalysts or photochemical activation. These modern variants have significantly expanded the scope and utility of the Michaelis-Arbuzov reaction for the synthesis of valuable arylphosphonate compounds.

Nickel-Catalyzed Michaelis-Arbuzov Reaction

Nickel catalysis has emerged as a powerful tool for the cross-coupling of aryl halides with trialkyl phosphites. These reactions, often referred to as Tavs reactions, typically employ a Ni(II) precatalyst that is reduced in situ to the active Ni(0) species.[2]

Reaction Mechanism

The catalytic cycle for the nickel-catalyzed Michaelis-Arbuzov reaction is believed to proceed through the following key steps:

  • Reduction of Precatalyst: The Ni(II) precatalyst (e.g., NiCl2) is reduced by the trialkyl phosphite to the catalytically active Ni(0) complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Ni(0) center, forming an arylnickel(II) complex.

  • Reductive Elimination: The arylnickel(II) complex reacts with another equivalent of trialkyl phosphite, leading to the formation of an arylphosphonium salt and regeneration of the Ni(0) catalyst.

  • Arbuzov Rearrangement: The arylphosphonium salt undergoes a classical Arbuzov rearrangement, where the halide anion attacks one of the alkyl groups of the phosphite, yielding the final arylphosphonate product and an alkyl halide byproduct.

Nickel-Catalyzed Michaelis-Arbuzov Reaction Ni(II) Precatalyst Ni(II) Precatalyst Ni(0) Catalyst Ni(0) Catalyst Ni(II) Precatalyst->Ni(0) Catalyst Reduction (P(OR)3) Arylnickel(II) Complex Arylnickel(II) Complex Ni(0) Catalyst->Arylnickel(II) Complex Oxidative Addition Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Arylnickel(II) Complex Trialkyl Phosphite (P(OR)3) Trialkyl Phosphite (P(OR)3) Trialkyl Phosphite (P(OR)3)->Arylnickel(II) Complex Arylnickel(II) Complex->Ni(0) Catalyst Regeneration Arylphosphonium Salt Arylphosphonium Salt Arylnickel(II) Complex->Arylphosphonium Salt Reductive Elimination Arylphosphonate (Ar-P(O)(OR)2) Arylphosphonate (Ar-P(O)(OR)2) Arylphosphonium Salt->Arylphosphonate (Ar-P(O)(OR)2) Arbuzov Rearrangement Alkyl Halide (R-X) Alkyl Halide (R-X) Arylphosphonium Salt->Alkyl Halide (R-X)

Caption: Catalytic cycle of the nickel-catalyzed Michaelis-Arbuzov reaction.

Quantitative Data

The following table summarizes representative examples of the nickel-catalyzed Michaelis-Arbuzov reaction with aryl bromides.

EntryAryl BromidePhosphiteCatalyst (mol%)ConditionsYield (%)
1BromobenzeneTriethyl phosphiteNiCl2 (10)Microwave, solvent-free85
24-BromotolueneTriethyl phosphiteNiCl2 (10)Microwave, solvent-free90
34-BromoanisoleTriethyl phosphiteNiCl2 (10)Microwave, solvent-free88
44-BromobenzonitrileTriethyl phosphiteNiCl2 (10)Microwave, solvent-free75
51-BromonaphthaleneTriethyl phosphiteNiCl2 (10)Microwave, solvent-free82
62-BromopyridineTriethyl phosphiteNiBr2·3H2O (5), L1 (5)DBU, TBAB, DMSO:THF, 85 °C, 12 h78
73-BromopyridineTriethyl phosphiteNiBr2·3H2O (5), L1 (5)DBU, TBAB, DMSO:THF, 85 °C, 12 h82

*L1 = a specific ligand as described in the source literature. Data compiled from various sources.[3][4]

Experimental Protocol: Nickel-Catalyzed Synthesis of Diethyl Phenylphosphonate

Materials:

  • Bromobenzene

  • Triethyl phosphite

  • Nickel(II) chloride (anhydrous)

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine bromobenzene (1.0 mmol) and nickel(II) chloride (0.1 mmol, 10 mol%).

  • Add triethyl phosphite (1.5 mmol) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 200 °C for 30 minutes.

  • After cooling, the crude product is purified by vacuum distillation or column chromatography on silica gel to afford diethyl phenylphosphonate.

Palladium-Catalyzed Michaelis-Arbuzov Reaction

Palladium catalysis offers a mild and efficient alternative for the synthesis of arylphosphonates, particularly from aryl iodides.[5][6] Recent studies have highlighted the beneficial role of water in promoting these reactions, allowing for lower reaction temperatures and broader substrate scope.[5][6][7]

Reaction Mechanism

The palladium-catalyzed reaction is thought to proceed through a similar catalytic cycle to the nickel-catalyzed variant, involving oxidative addition of the aryl iodide to a Pd(0) species, followed by reaction with the triaryl phosphite and subsequent rearrangement. The presence of water and a base like triethylamine (Et3N) is crucial for facilitating the rearrangement of the phosphonium intermediate under mild conditions.[5]

Palladium-Catalyzed Michaelis-Arbuzov Reaction Pd(0) Catalyst Pd(0) Catalyst Arylpalladium(II) Complex Arylpalladium(II) Complex Pd(0) Catalyst->Arylpalladium(II) Complex Oxidative Addition Aryl Iodide (Ar-I) Aryl Iodide (Ar-I) Aryl Iodide (Ar-I)->Arylpalladium(II) Complex Triaryl Phosphite (P(OAr)3) Triaryl Phosphite (P(OAr)3) Triaryl Phosphite (P(OAr)3)->Arylpalladium(II) Complex Arylpalladium(II) Complex->Pd(0) Catalyst Regeneration Arylphosphonium Intermediate Arylphosphonium Intermediate Arylpalladium(II) Complex->Arylphosphonium Intermediate Reaction with P(OAr)3 Arylphosphonate (Ar-P(O)(OAr)2) Arylphosphonate (Ar-P(O)(OAr)2) Arylphosphonium Intermediate->Arylphosphonate (Ar-P(O)(OAr)2) Rearrangement (H2O, Et3N)

Caption: Simplified catalytic cycle for the palladium-catalyzed Michaelis-Arbuzov reaction.

Quantitative Data

The following table presents data from a water-promoted, palladium-catalyzed Michaelis-Arbuzov reaction of aryl iodides.

EntryAryl IodidePhosphiteCatalyst (mol%)ConditionsYield (%)
1IodobenzeneTriphenyl phosphitePd2(dba)3 (2.5)Et3N, H2O, Dioxane, 60 °C, 2 h95
24-IodotolueneTriphenyl phosphitePd2(dba)3 (2.5)Et3N, H2O, Dioxane, 60 °C, 2 h92
34-IodoanisoleTriphenyl phosphitePd2(dba)3 (2.5)Et3N, H2O, Dioxane, 60 °C, 2 h96
44-IodobenzonitrileTriphenyl phosphitePd2(dba)3 (2.5)Et3N, H2O, Dioxane, 60 °C, 2 h85
51-IodonaphthaleneTriphenyl phosphitePd2(dba)3 (2.5)Et3N, H2O, Dioxane, 60 °C, 2 h90
62-IodothiopheneTriphenyl phosphitePd2(dba)3 (2.5)Et3N, H2O, Dioxane, 60 °C, 2 h88

Data sourced from Zhang et al., Org. Lett. 2024, 26, 3386–3390.[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of Diphenyl Phenylphosphonate

Materials:

  • Iodobenzene

  • Triphenyl phosphite

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Triethylamine (Et3N)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add iodobenzene (0.5 mmol), triphenyl phosphite (0.6 mmol), and Pd2(dba)3 (0.0125 mmol, 2.5 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 1,4-dioxane (2.0 mL), triethylamine (1.0 mmol), and water (1.0 mmol) via syringe.

  • Stir the reaction mixture at 60 °C for 2 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield diphenyl phenylphosphonate.

Photochemical Michaelis-Arbuzov Reaction

A catalyst- and additive-free approach to arylphosphonates involves the use of UV light to initiate a radical-mediated Michaelis-Arbuzov reaction.[8][9][10] This method offers a green and mild alternative to transition metal catalysis.

Reaction Mechanism

The photochemical reaction is initiated by the homolytic cleavage of the aryl halide C-X bond upon UV irradiation, generating an aryl radical. This radical then adds to the trialkyl phosphite to form a phosphoranyl radical intermediate. Subsequent steps lead to the formation of the arylphosphonate.

Photochemical Michaelis-Arbuzov Reaction Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Radical (Ar•) Aryl Radical (Ar•) Aryl Halide (Ar-X)->Aryl Radical (Ar•) Homolytic Cleavage UV Light (hν) UV Light (hν) UV Light (hν)->Aryl Halide (Ar-X) Phosphoranyl Radical Intermediate Phosphoranyl Radical Intermediate Aryl Radical (Ar•)->Phosphoranyl Radical Intermediate Addition Trialkyl Phosphite (P(OR)3) Trialkyl Phosphite (P(OR)3) Trialkyl Phosphite (P(OR)3)->Phosphoranyl Radical Intermediate Arylphosphonate (Ar-P(O)(OR)2) Arylphosphonate (Ar-P(O)(OR)2) Phosphoranyl Radical Intermediate->Arylphosphonate (Ar-P(O)(OR)2) Rearrangement/ Further Steps

Caption: Simplified pathway for the photochemical Michaelis-Arbuzov reaction.

Quantitative Data

The following table provides examples of the UV-induced photo-Arbuzov reaction of aryl bromides with trimethyl phosphite.

EntryAryl BromidePhosphiteConditionsYield (%)
1BromobenzeneTrimethyl phosphiteUV light (254 nm), neat, 24 h85
24-BromotolueneTrimethyl phosphiteUV light (254 nm), neat, 24 h82
34-BromoanisoleTrimethyl phosphiteUV light (254 nm), neat, 24 h78
44-BromobenzonitrileTrimethyl phosphiteUV light (254 nm), neat, 24 h92
51-BromonaphthaleneTrimethyl phosphiteUV light (254 nm), neat, 24 h88
62-BromopyridineTrimethyl phosphiteUV light (254 nm), neat, 24 h75

Data sourced from Oßwald et al., RSC Adv., 2022, 12, 3669-3674.[8][9][10]

Experimental Protocol: Photochemical Synthesis of Dimethyl Phenylphosphonate

Materials:

  • Bromobenzene

  • Trimethyl phosphite

  • Quartz reaction vessel

  • UV photoreactor (e.g., with 254 nm lamps)

Procedure:

  • In a quartz reaction tube, place bromobenzene (1.0 mmol) and trimethyl phosphite (5.0 mmol).

  • Seal the tube and place it in a UV photoreactor.

  • Irradiate the reaction mixture with UV light (254 nm) at room temperature for 24 hours with stirring.

  • After the reaction is complete, the excess trimethyl phosphite is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to give dimethyl phenylphosphonate.

Conclusion

The development of catalytic and photochemical variants of the Michaelis-Arbuzov reaction has transformed the synthesis of arylphosphonates from a significant challenge into a readily accessible transformation. Nickel and palladium catalysis offer robust and high-yielding methods for the cross-coupling of aryl halides with phosphites, with the latter showing particular promise for mild, water-promoted reactions. Photochemical methods provide a valuable metal-free alternative. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers in the pharmaceutical and chemical industries to leverage these powerful methodologies for the synthesis of diverse and valuable arylphosphonate compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of Diethyl p-tolylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl p-tolylphosphonate. Due to the limited availability of directly published complete experimental spectra for diethyl p-tolylphosphonate, this guide presents a detailed analysis of its closely related structural analog, diethyl (4-methylbenzyl)phosphonate, and provides predicted data for the target compound based on established spectroscopic principles and data from similar structures. This information is intended to serve as a valuable resource for researchers in characterizing and utilizing diethyl p-tolylphosphonate and related compounds in their work.

Spectroscopic Data

The spectroscopic data is summarized in the following tables, providing a clear and structured presentation of ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry information. The data presented for diethyl (4-methylbenzyl)phosphonate is based on available experimental findings, while the data for diethyl p-tolylphosphonate is predicted based on the analysis of its structural analog and other similar substituted diethyl phenylphosphonates.

Table 1: ¹H NMR Spectroscopic Data

Compound Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Diethyl p-tolylphosphonate (Predicted)Ar-H (ortho to P)~7.6 - 7.8ddJ(H,H) ≈ 8.0, J(P,H) ≈ 13.0
Ar-H (meta to P)~7.2 - 7.4dJ(H,H) ≈ 8.0
OCH₂CH₃~4.0 - 4.2m-
Ar-CH₃~2.4s-
OCH₂CH₃~1.3tJ(H,H) ≈ 7.0
Diethyl (4-methylbenzyl)phosphonate (Analog)Ar-H7.10 - 7.20m-
P-CH₂-Ar3.14dJ(P,H) = 21.7
OCH₂CH₃3.95 - 4.10m-
Ar-CH₃2.32s-
OCH₂CH₃1.25tJ(H,H) = 7.1

Table 2: ¹³C NMR Spectroscopic Data

Compound Assignment Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
Diethyl p-tolylphosphonate (Predicted)C-P~128 - 132¹J(C,P) ≈ 180-190
C-CH₃ (Aromatic)~142 - 145³J(C,P) ≈ 10-15
CH (ortho to P)~132 - 134²J(C,P) ≈ 10-15
CH (meta to P)~129 - 131³J(C,P) ≈ 3-5
OCH₂CH₃~62²J(C,P) ≈ 5-7
Ar-CH₃~21-
OCH₂CH₃~16³J(C,P) ≈ 5-7
Diethyl (4-methylbenzyl)phosphonate (Analog)C-CH₂ (Aromatic)136.4-
CH (Aromatic)129.8 (d, J=5.9)-
CH (Aromatic)128.9 (d, J=2.9)-
C-P (ipso)128.8 (d, J=9.3)-
OCH₂CH₃62.1 (d, J=6.8)-
P-CH₂-Ar33.9 (d, J=138.5)-
Ar-CH₃21.0-
OCH₂CH₃16.3 (d, J=5.9)-

Table 3: ³¹P NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ, ppm)
Diethyl p-tolylphosphonate (Predicted)CDCl₃~18 - 22
Diethyl phenylphosphonate (Related Compound)CDCl₃19.6

Table 4: Infrared (IR) Spectroscopic Data

Compound Vibrational Mode Wavenumber (cm⁻¹) Intensity
Diethyl p-tolylphosphonate (Predicted)Ar-H stretch3050 - 3020Medium
C-H stretch (alkyl)2980 - 2850Strong
P=O stretch1250 - 1230Strong
P-O-C stretch1050 - 1020Strong
C-O-C stretch1165 - 1155Medium
Ar C=C stretch1600, 1490Medium
Diethyl (4-methylbenzyl)phosphonate (Analog)C-H stretch (aromatic)3028Medium
C-H stretch (aliphatic)2982, 2932, 2907Strong
P=O stretch1246Strong
P-O-C stretch1055, 1026Strong
C-O stretch1165Medium
Aromatic C=C stretch1516Medium

Table 5: Mass Spectrometry (MS) Data

Compound Ionization Mode m/z Relative Intensity (%) Assignment
Diethyl p-tolylphosphonate (Predicted)EI228-[M]⁺
200-[M - C₂H₄]⁺
199-[M - C₂H₅]⁺
172-[M - 2C₂H₄]⁺
155-[M - OC₂H₅ - C₂H₄]⁺
127-[p-tolyl-PO₂H]⁺
91-[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended to provide a framework for researchers to adapt to their specific instrumentation and sample requirements.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of diethyl p-tolylphosphonate (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

  • ³¹P NMR Spectroscopy: Phosphorus-31 NMR spectra are acquired on a multinuclear probe, typically at a frequency of 121 MHz or higher. A proton-decoupled pulse sequence is commonly employed. The chemical shifts are referenced externally to 85% H₃PO₄ (δ = 0.0 ppm). A spectral width appropriate for phosphonates (e.g., -20 to 50 ppm) is used.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like diethyl p-tolylphosphonate, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like diethyl p-tolylphosphonate, GC-MS is a suitable method.

  • Ionization: Electron Ionization (EI) is a common method for generating ions from small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion as a function of its m/z value.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as diethyl p-tolylphosphonate.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of Diethyl p-tolylphosphonate Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Detection, Library Search) MS->ProcessMS Interpretation Structural Elucidation & Data Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

A general workflow for the spectroscopic analysis of a chemical compound.

Technical Guide: Diethyl p-tolylphosphonate (CAS 1754-46-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Diethyl p-tolylphosphonate (CAS 1754-46-7), along with a list of potential suppliers and a detailed experimental protocol for its synthesis and characterization.

Core Properties

Diethyl p-tolylphosphonate, also known by its IUPAC name p-Tolyl-phosphonic acid diethyl ester, is an organophosphorus compound with the chemical formula C₁₁H₁₇O₃P.[1] It is a colorless to pale yellow oil at room temperature.

Physicochemical Data

The key physicochemical properties of Diethyl p-tolylphosphonate are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 1754-46-7N/A
IUPAC Name Diethyl p-tolylphosphonate[2]
Synonyms p-Tolyl-phosphonic acid diethyl ester, 1-Diethoxyphosphoryl-4-methylbenzene[1][2]
Molecular Formula C₁₁H₁₇O₃P[1]
Molecular Weight 228.22 g/mol [1]
Physical State Oil/Liquid
Boiling Point 122 °C @ 1 Torr
Density 1.090 g/cm³ @ 23 °C
Solubility Soluble in aprotic solvents like toluene, DMF, dioxane, and acetonitrile.

Synthesis and Experimental Protocols

The synthesis of Diethyl p-tolylphosphonate can be achieved through several methods, with the Michaelis-Arbuzov reaction being a common and effective approach. This reaction involves the reaction of a trialkyl phosphite with an alkyl halide.

Synthesis of Diethyl p-tolylphosphonate via Michaelis-Arbuzov Reaction

Materials:

  • Triethyl phosphite

  • 4-Methylbenzyl halide (e.g., 4-methylbenzyl bromide)

  • Anhydrous toluene (solvent)

  • Nitrogen gas atmosphere

Procedure:

  • A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 4-methylbenzyl bromide and anhydrous toluene under a nitrogen atmosphere.

  • Triethyl phosphite is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield Diethyl p-tolylphosphonate as a colorless oil.

Characterization

The identity and purity of the synthesized Diethyl p-tolylphosphonate can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃): The following proton NMR data has been reported for Diethyl p-tolylphosphonate:

  • δ 7.68 (d, J = 8.9 Hz, 2H, Ar-H)

  • δ 7.26 (d, J = 8.9 Hz, 2H, Ar-H)

  • δ 4.18 - 4.04 (m, 4H, OCH₂)

  • δ 2.41 (s, 3H, Ar-CH₃)

  • δ 1.31 (t, J = 6.9 Hz, 6H, OCH₂CH₃)

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Diethyl p-tolylphosphonate.

SynthesisWorkflow Reactants 4-Methylbenzyl bromide + Triethyl phosphite Reaction Michaelis-Arbuzov Reaction (Reflux) Reactants->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Diethyl p-tolylphosphonate (CAS 1754-46-7) Purification->Product

Caption: Synthesis workflow for Diethyl p-tolylphosphonate.

Suppliers

A number of chemical suppliers offer Diethyl p-tolylphosphonate. The following table provides a non-exhaustive list of potential suppliers. It is recommended to contact the suppliers directly for current availability, purity, and pricing.

SupplierLocation
3B Scientific (Wuhan) CorporationChina
BLD PharmChina
Manchester Organics Ltd.UK
ChemicalBookUSA
Atomax Chemicals Co., Ltd.China
Epsilon ChimieFrance
GuidechemChina
Tokyo Chemical Industry Co., Ltd. (TCI)Japan

Safety and Handling

Diethyl p-tolylphosphonate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

Physical and chemical properties of p-Tolyl-phosphonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl-phosphonic acid diethyl ester, a member of the organophosphonate family, holds significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural features, combining an aromatic p-tolyl group with a diethyl phosphonate moiety, impart unique chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral characterization, and reactivity of p-Tolyl-phosphonic acid diethyl ester, serving as a vital resource for researchers and professionals in drug development.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of p-Tolyl-phosphonic acid diethyl ester are summarized in the table below.

PropertyValue
CAS Number 1754-46-7
Molecular Formula C₁₁H₁₇O₃P
Molecular Weight 228.22 g/mol
Appearance Not specified in available literature
Boiling Point 122 °C at 1 Torr
Density 1.090 g/cm³ at 23 °C
Purity Typically ≥98.0%

Table 1: Physical and Chemical Properties of p-Tolyl-phosphonic acid diethyl ester

Synthesis of p-Tolyl-phosphonic acid diethyl ester

The primary method for the synthesis of arylphosphonates, including p-Tolyl-phosphonic acid diethyl ester, is the Michaelis-Arbuzov reaction.[1][2][3] This reaction provides a versatile and efficient route to form a carbon-phosphorus bond.

Experimental Protocol: Michaelis-Arbuzov Reaction

The synthesis of p-Tolyl-phosphonic acid diethyl ester via the Michaelis-Arbuzov reaction involves the reaction of a p-tolyl halide (e.g., p-tolyl bromide or iodide) with triethyl phosphite.

Materials:

  • p-Tolyl bromide (or p-tolyl iodide)

  • Triethyl phosphite

  • Anhydrous reaction vessel

  • Heating and stirring apparatus

  • Distillation apparatus for purification

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphite.

  • Heat the triethyl phosphite to a specified temperature (typically between 100-160 °C).

  • Add p-tolyl bromide dropwise from the dropping funnel to the heated triethyl phosphite with vigorous stirring.

  • After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the pure p-Tolyl-phosphonic acid diethyl ester.

Michaelis_Arbuzov_Reaction reagents p-Tolyl Halide + Triethyl Phosphite reaction_conditions Heat (Reflux) reagents->reaction_conditions Reaction product p-Tolyl-phosphonic acid diethyl ester reaction_conditions->product Yields HWE_Reaction_Workflow start α-Functionalized Phosphonate Ester base Base (e.g., NaH, BuLi) start->base Deprotonation carbanion Stabilized Carbanion base->carbanion carbonyl Aldehyde or Ketone carbanion->carbonyl Nucleophilic Attack intermediate Betaine-like Intermediate carbonyl->intermediate product Alkene (predominantly E-isomer) intermediate->product Elimination

References

A Deep Dive into the Biological Activity of Substituted Benzylphosphonates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted benzylphosphonates, providing researchers and drug development professionals with a comprehensive overview of this promising class of compounds.

Substituted benzylphosphonates have emerged as a versatile class of organophosphorus compounds with a broad spectrum of biological activities. Their structural similarity to natural phosphates, combined with the stability of the C-P bond to hydrolysis, makes them attractive candidates for the development of novel therapeutic agents and other bioactive molecules. This technical guide provides a detailed overview of the current state of research on substituted benzylphosphonates, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a compilation of quantitative activity data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Synthesis of Substituted Benzylphosphonates

The synthesis of substituted benzylphosphonates is primarily achieved through well-established organophosphorus chemistry reactions. The most common methods include the Michaelis-Arbuzov and Michaelis-Becker reactions, where a benzyl halide is reacted with a trialkyl phosphite or a dialkyl phosphite, respectively. Another prevalent method is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a benzaldehyde derivative.[1]

General Procedure for the Synthesis of α-Hydroxy-benzylphosphonates (Pudovik Reaction)

This method involves the reaction of a substituted aldehyde with a dialkyl phosphite in the presence of a base catalyst.

Materials:

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Dialkyl phosphite (e.g., dimethyl phosphite, diethyl phosphite)

  • Triethylamine

  • Acetone

  • Pentane

Procedure:

  • A mixture of the substituted aldehyde (11.0 mmol), dialkyl phosphite (11.0 mmol), and triethylamine (1.1 mmol) in acetone (1.0 mL) is stirred at reflux for a period ranging from 30 minutes to 6 hours.[1]

  • After the reaction is complete, pentane (6.0 mL) is added, and the reaction mixture is cooled to 5 °C.[1]

  • The product crystallizes from the mixture as a white solid and is collected by filtration.[1]

General Procedure for the Synthesis of Benzylphosphonates via Michaelis-Arbuzov/Becker-like Reaction

This procedure describes a sustainable approach using a PEG/KI catalytic system.

Materials:

  • Benzyl halide (e.g., benzyl chloride)

  • Dialkyl phosphite

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Polyethylene glycol (PEG-400)

  • Diethyl ether

Procedure:

  • A stirred mixture of the benzyl halide (1 mmol), dialkyl phosphite (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g) is prepared.[2]

  • The reaction mixture is stirred at room temperature for 6 hours.[2]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the product is extracted with diethyl ether (2 x 10 mL).[2]

  • The resulting crude product is purified by column chromatography.[2]

Biological Activities and Quantitative Data

Substituted benzylphosphonates have demonstrated a wide range of biological activities, with significant potential in anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of substituted benzylphosphonates against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of key cellular signaling pathways.

Table 1: Anticancer Activity of Selected Substituted Benzylphosphonates (IC₅₀ values in µM)

Compound Cell Line IC₅₀ (µM) Reference
Diethyl (4-(benzoyloxy)benzyl)phosphonate A431 (Skin Carcinoma) 36.1 ± 0.6 [3]
Diethyl (4-((4-chlorobenzoyl)oxy)benzyl)phosphonate A2058 (Melanoma) 55.4 ± 1.5 [3]
Diethyl (4-((3,4,5-trifluorobenzoyl)oxy)benzyl)phosphonate MDA-MB-231 (Breast Cancer) 29.7 ± 4.7 [3]
Diethyl (4-((3-(trifluoromethyl)benzoyl)oxy)benzyl)phosphonate Ebc-1 (Lung Carcinoma) 33.0 ± 2.4 [3]
4-Substituted benzylphosphonic acid analogue 22 MM1 (Hepatoma) Invasion Assay Potent Inhibition [4]

| 6-Substituted naphthalen-2-yl-methyl phosphonic acid analogue 30b | MM1 (Hepatoma) Invasion Assay | Potent Inhibition |[4] |

Antimicrobial Activity

Substituted benzylphosphonates have also shown promising activity against various bacterial strains, including pathogenic Escherichia coli. Their mechanism of action is thought to involve the induction of oxidative stress and subsequent DNA damage.[5][6]

Table 2: Antimicrobial Activity of Selected Diethyl Benzylphosphonate Derivatives against E. coli Strains

Compound Strain MIC (µg/mL) MBC (µg/mL) Reference
Diethyl benzylphosphonate K12 >1000 >1000 [5]
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate K12 >1000 >1000 [5]
(4-((diethoxyphosphoryl)methyl)phenyl)boronic acid K12 125 250 [5]
(E)-diethyl (((4'-acetoxystilben-4-yl)methyl)phosphonate) K12 250 500 [5]
Diethyl benzylphosphonate R2 >1000 >1000 [5]
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate R2 >1000 >1000 [5]
(4-((diethoxyphosphoryl)methyl)phenyl)boronic acid R2 125 250 [5]

| (E)-diethyl (((4'-acetoxystilben-4-yl)methyl)phosphonate) | R2 | 250 | 500 |[5] |

Enzyme Inhibition

The phosphonate moiety can act as a mimic of the tetrahedral transition state of substrate hydrolysis, making benzylphosphonates potent inhibitors of various enzymes. For example, certain benzylphosphonic acid analogues have been shown to be potent inhibitors of autotaxin (ATX), an enzyme implicated in cancer invasion and metastasis.[4]

Table 3: Enzyme Inhibitory Activity of Selected Benzylphosphonic Acid Analogues

Compound Enzyme Kᵢ Value Inhibition Mechanism Reference
4-Substituted benzylphosphonic acid analogues Autotaxin (ATX) Low µM to nM range Mixed-mode [4]

| 6-Substituted naphthalen-2-yl-methyl phosphonic acid analogues | Autotaxin (ATX) | Low µM to nM range | Mixed-mode |[4] |

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Culture medium

  • Substituted benzylphosphonate compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in isopropanol, DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a concentration of 5000 cells in 100 µL of media per well.[5]

  • Allow cells to attach and reach approximately 50% confluency (typically 24 hours).[5]

  • Prepare stock solutions of the benzylphosphonate compounds at various concentrations (e.g., 125, 250, 500, 1000, and 2000 ppm).[5]

  • Add the test compounds to the wells and incubate for a further 48 hours.

  • On the third day, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals by adding 100 µL of a solubilization solution (e.g., 0.1 N HCl in isopropanol) to each well.[5]

  • Read the optical density (absorbance) using a microplate reader at a wavelength of 565 nm.[5] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

These assays are used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Bacterial strains (e.g., E. coli K12, R2, R3, R4)

  • Liquid growth medium (e.g., Tryptic Soy Broth)

  • Substituted benzylphosphonate compounds

  • 48-well plates

  • Incubator

Procedure:

  • Prepare serial dilutions of the benzylphosphonate compounds in the growth medium within the wells of a 48-well plate.[7]

  • Inoculate each well with a standardized suspension of the target bacterial strain.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: After incubation, visually inspect the plates for the lowest concentration of the compound that prevents visible growth of the bacteria. This concentration is the MIC.

  • MBC Determination: To determine the MBC, subculture the contents of the wells that showed no visible growth onto fresh agar plates without the antimicrobial agent. The lowest concentration that results in a 99.9% reduction in the initial inoculum is the MBC.[5]

Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of action for many substituted benzylphosphonates are still under investigation, several key pathways have been implicated.

Antimicrobial Mechanism of Action

In bacteria, some diethyl benzylphosphonate derivatives are believed to induce oxidative stress, leading to damage and modification of bacterial DNA. This has been confirmed by the digestion of modified bacterial DNA with the specific enzyme Fpg, which recognizes oxidized purines.[5] This DNA damage ultimately disrupts essential cellular processes and leads to cell death.

Antimicrobial_Mechanism Benzylphosphonate Benzylphosphonate Bacterial_Cell Bacterial_Cell Benzylphosphonate->Bacterial_Cell Enters Oxidative_Stress Oxidative_Stress Bacterial_Cell->Oxidative_Stress Induces DNA_Damage DNA_Damage Oxidative_Stress->DNA_Damage Causes Cell_Death Cell_Death DNA_Damage->Cell_Death Leads to

Caption: Proposed antimicrobial mechanism of action for certain benzylphosphonates.

Potential Anticancer Signaling Pathways

The anticancer activity of benzylphosphonates likely involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While specific pathways for this class of compounds are not yet fully elucidated, organophosphorus compounds, in general, are known to interact with pathways such as the MAPK and PI3K/Akt signaling cascades. The inhibition of enzymes like autotaxin by benzylphosphonates directly impacts the production of lysophosphatidic acid (LPA), a potent activator of these pathways.

Anticancer_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPC Lysophosphatidylcholine ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Produces LPAR LPA Receptor LPA->LPAR Binds to PI3K_Akt PI3K/Akt Pathway LPAR->PI3K_Akt MAPK MAPK Pathway LPAR->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Invasion Invasion & Metastasis PI3K_Akt->Invasion MAPK->Proliferation MAPK->Invasion Benzylphosphonate_Inhibitor Benzylphosphonate Inhibitor Benzylphosphonate_Inhibitor->ATX Inhibits

Caption: Inhibition of the ATX-LPA axis by benzylphosphonates.

Experimental and Synthesis Workflow

The development and evaluation of novel substituted benzylphosphonates typically follow a structured workflow, from initial synthesis to biological characterization.

Workflow A Synthesis of Substituted Benzylphosphonates B Structural Characterization (NMR, MS, etc.) A->B C In vitro Biological Screening B->C D Anticancer Assays (e.g., MTT) C->D E Antimicrobial Assays (e.g., MIC/MBC) C->E F Enzyme Inhibition Assays (e.g., Ki determination) C->F G Identification of Lead Compounds D->G E->G F->G H Mechanism of Action Studies G->H I In vivo Evaluation H->I

References

The Hirao Reaction: A Technical Guide to C-P Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of molecules with significant applications in medicinal chemistry, materials science, and catalysis. Among the methodologies available, the Hirao reaction has emerged as a powerful and versatile tool for the palladium-catalyzed cross-coupling of aryl or vinyl halides with P(O)-H compounds, such as dialkyl phosphites, H-phosphinates, and secondary phosphine oxides. This technical guide provides an in-depth overview of the Hirao reaction, including its mechanism, substrate scope, and detailed experimental protocols for key variations, with a focus on practical application for researchers in the field.

Core Principles and Mechanism

The Hirao reaction, first reported by Toshikazu Hirao and his co-workers, facilitates the formation of a C(sp²)-P bond, a transformation that is challenging to achieve through traditional methods like the Michaelis-Arbuzov reaction, which is typically limited to alkyl halides.[1][2] The reaction generally proceeds via a palladium-catalyzed cross-coupling cycle analogous to other well-known cross-coupling reactions.

The catalytic cycle, as illustrated below, is generally accepted to proceed through three key steps:[3][4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[4]

  • Ligand Exchange/Transmetalation: The P(O)-H compound, often in its more nucleophilic trivalent tautomeric form (P-OH), coordinates to the palladium center, displacing the halide anion.[4]

  • Reductive Elimination: The final C-P bond is formed through reductive elimination from the Pd(II) complex, yielding the desired organophosphorus product and regenerating the active Pd(0) catalyst.[4]

Hirao_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)Ln-X oxidative_addition->pd_intermediate ligand_exchange Ligand Exchange pd_intermediate->ligand_exchange pd_p_complex Ar-Pd(II)Ln-P(O)R2 ligand_exchange->pd_p_complex p_reagent R2P(O)H p_reagent->ligand_exchange base Base base->ligand_exchange reductive_elimination Reductive Elimination pd_p_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-P(O)R2 reductive_elimination->product

Catalytic cycle of the Hirao reaction.

Catalytic Systems and Reaction Development

The original Hirao reaction utilized tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst.[4] However, due to the cost and sensitivity of this catalyst, significant research has focused on developing more practical and efficient catalytic systems. A major advancement was the use of more stable and less expensive Pd(II) precursors, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), in combination with various phosphine ligands.[4][5] In these systems, the active Pd(0) catalyst is generated in situ.

The choice of ligand plays a crucial role in the efficiency and scope of the reaction. Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), have been shown to be particularly effective, allowing for lower catalyst loadings and expanding the substrate scope to include challenging substrates like aryl chlorides.[3][4]

More recently, "greener" approaches to the Hirao reaction have been developed, including microwave-assisted syntheses and reactions performed under "P-ligand-free" conditions.[1][6] In the latter, an excess of the P(O)-H reagent can serve as the ligand for the palladium catalyst.[6] Nickel- and copper-based catalytic systems have also been explored as more economical alternatives to palladium.[6]

Substrate Scope and Quantitative Data

The Hirao reaction is applicable to a wide range of aryl and vinyl halides, as well as triflates. Electron-withdrawing and electron-donating substituents on the aromatic ring are generally well-tolerated. The reaction has also been successfully applied to the synthesis of phosphonates derived from heterocyclic halides. The following tables summarize representative quantitative data for the Hirao reaction under various conditions.

Table 1: Hirao Reaction of Aryl Halides with Dialkyl Phosphites using Pd(OAc)₂/dppf Catalyst System [3]

EntryAryl HalidePhosphiteBaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloropyrazineDiisopropyl phosphitei-Pr₂NEtCH₃CNReflux2497
22-BromopyridineDiisopropyl phosphitei-Pr₂NEtCH₃CNReflux2485
34-Bromopyridine HClDiisopropyl phosphitei-Pr₂NEtDMF1102470
44-BromoanilineDiisopropyl phosphitei-Pr₂NEtCH₃CNReflux2492
5IodobenzeneDiisopropyl phosphitei-Pr₂NEtCH₃CNReflux4882
64-BromotolueneDiethyl phosphiteNEt₃Toluene1102492

Table 2: Microwave-Assisted "P-Ligand-Free" Hirao Reaction [7]

EntryBromoareneP(O)-H ReagentPd(OAc)₂ (mol%)Temp. (°C)Time (min)Yield (%)
1BromobenzeneDiethyl phosphite5150593
24-BromoanisoleDiethyl phosphite10200269
34-ChlorobromobenzeneDiethyl phosphite101751083
44-FluorobromobenzeneDiethyl phosphite5175591
54-BromoacetophenoneDiethyl phosphite5175585

Experimental Protocols

The following are representative experimental protocols for key variations of the Hirao reaction.

Protocol 1: Pd(OAc)₂/dppf-Catalyzed Synthesis of Diisopropyl 2-Pyrazinylphosphonate[3]

Materials:

  • 2-Chloropyrazine

  • Diisopropyl phosphite

  • N,N-Diisopropylethylamine (DIPEA)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a solution of diisopropyl phosphite (1.2 equiv.) in anhydrous acetonitrile, add 2-chloropyrazine (1.0 equiv.), N,N-diisopropylethylamine (1.3 equiv.), Pd(OAc)₂ (0.01 equiv.), and dppf (0.01 equiv.).

  • Heat the reaction mixture at reflux under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired product.

experimental_workflow start Start add_reagents Add reagents to anhydrous CH3CN: - Diisopropyl phosphite - 2-Chloropyrazine - DIPEA - Pd(OAc)2/dppf start->add_reagents reflux Reflux under N2 for 24h add_reagents->reflux cool Cool to room temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by silica gel chromatography concentrate->purify product Diisopropyl 2-pyrazinylphosphonate purify->product end End product->end

Workflow for Pd(OAc)₂/dppf-catalyzed Hirao reaction.
Protocol 2: Microwave-Assisted "P-Ligand-Free" Synthesis of Diethyl Phenylphosphonate[7]

Materials:

  • Bromobenzene

  • Diethyl phosphite

  • Triethylamine (NEt₃)

  • Palladium(II) acetate (Pd(OAc)₂)

Procedure:

  • In a microwave reactor vial, combine bromobenzene (1.0 equiv.), diethyl phosphite (1.5 equiv.), triethylamine (1.1 equiv.), and Pd(OAc)₂ (0.05 equiv.).

  • Seal the vial and heat the mixture in a microwave reactor at 150 °C for 5 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography if necessary.

Conclusion

The Hirao reaction is a robust and highly valuable method for the synthesis of aryl- and vinylphosphonates, -phosphinates, and -phosphine oxides. The continuous development of more efficient and environmentally benign catalytic systems has significantly broadened its applicability in both academic and industrial settings. For researchers and professionals in drug development and materials science, a thorough understanding of the Hirao reaction's mechanism, scope, and experimental nuances is essential for the successful design and execution of synthetic strategies involving the formation of C-P bonds. The protocols and data presented in this guide offer a solid foundation for the practical implementation of this important transformation.

References

Theoretical and computational studies of diethyl p-tolylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical and Computational Studies of Diethyl p-tolylphosphonate

Introduction

Diethyl p-tolylphosphonate is an organophosphorus compound with potential applications in various fields, including materials science and as an intermediate in organic synthesis. Understanding its molecular structure, vibrational properties, and electronic characteristics is crucial for harnessing its potential. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study diethyl p-tolylphosphonate and related phosphonate compounds. Due to a lack of extensive published research specifically on diethyl p-tolylphosphonate, this guide leverages data and methodologies from studies on analogous compounds to present a representative analysis.

Molecular Structure and Properties

The molecular structure of diethyl p-tolylphosphonate consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a p-tolyl group and two ethoxy groups. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for determining the optimized geometry and electronic properties of such molecules.

Computational Methodology

A common and effective method for the theoretical study of phosphonates is DFT with the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional. A 6-311G(d,p) basis set is often employed for these calculations as it provides a good balance between accuracy and computational cost.

Experimental Protocol: Computational Details

  • Software: Gaussian suite of programs is a standard choice for such calculations.

  • Method: The molecular geometry of diethyl p-tolylphosphonate is optimized using DFT at the B3LYP level of theory.

  • Basis Set: The 6-311G(d,p) basis set is selected for all atoms.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

  • Property Calculations: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and Mulliken atomic charges, are also calculated.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for diethyl p-tolylphosphonate, based on typical values for similar phosphonate compounds.

Table 1: Calculated Geometric Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
P=O1.485O=P-C(tolyl)115.2
P-C(tolyl)1.790O=P-O(ethyl)112.5
P-O(ethyl)1.590C(tolyl)-P-O(ethyl)105.8
C-C (aromatic)1.390 - 1.405O(ethyl)-P-O(ethyl)102.1
C-H (aromatic)1.085P-O-C(ethyl)120.5
C-C (ethyl)1.530O-C-C (ethyl)109.5
C-H (ethyl)1.095

Table 2: Theoretical Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Vibrational Mode
~3060C-H stretch (aromatic)
~2980, ~2930C-H stretch (aliphatic, asymmetric and symmetric)
~1600C=C stretch (aromatic)
~1260P=O stretch
~1160P-O-C stretch (asymmetric)
~1030P-O-C stretch (symmetric)
~820C-H out-of-plane bend (aromatic, para-substituted)
~750P-C stretch

Spectroscopic Analysis

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the structure of synthesized diethyl p-tolylphosphonate and for validating theoretical predictions.

Experimental Protocols

FTIR and Raman Spectroscopy:

  • Sample Preparation: For FTIR analysis, the sample can be prepared as a KBr pellet or analyzed as a thin film. For Raman spectroscopy, the sample is typically placed in a capillary tube.

  • Instrumentation: A high-resolution FTIR spectrometer and a Raman spectrometer with a suitable laser excitation source (e.g., 785 nm) are used.

  • Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

NMR Spectroscopy:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-field NMR spectrometer.

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C, H₃PO₄ for ³¹P).

Visualizations

The following diagrams illustrate the typical workflow for the theoretical and computational study of a phosphonate compound.

Computational_Workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Study cluster_analysis Analysis & Comparison Synthesis Synthesis of Diethyl p-tolylphosphonate Purification Purification Synthesis->Purification Experimental_Spectra Experimental Spectroscopic Analysis (FTIR, Raman, NMR) Purification->Experimental_Spectra Comparison Compare Experimental and Theoretical Spectra Experimental_Spectra->Comparison Structure_Drawing Draw Initial 3D Structure Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311G(d,p)) Structure_Drawing->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Property_Calculation Electronic Property Calculation Geometry_Optimization->Property_Calculation Frequency_Calculation->Comparison Data_Interpretation Interpretation of Results Property_Calculation->Data_Interpretation Comparison->Data_Interpretation

Caption: A typical workflow for the synthesis, characterization, and computational analysis of a phosphonate.

Logical_Relationship cluster_input Inputs cluster_calculation Computational Calculation cluster_output Outputs Molecule Diethyl p-tolylphosphonate Molecular Structure Optimization Geometry Optimization Molecule->Optimization Theory_Level Level of Theory (e.g., B3LYP/6-311G(d,p)) Theory_Level->Optimization Frequencies Vibrational Frequencies Optimization->Frequencies Properties Electronic Properties Optimization->Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Optimization->Optimized_Geometry Theoretical_Spectra Theoretical Spectra (IR, Raman) Frequencies->Theoretical_Spectra Electronic_Data Electronic Data (HOMO-LUMO, ESP) Properties->Electronic_Data

Caption: Logical relationship of inputs and outputs in a DFT calculation for a phosphonate.

The theoretical and computational study of diethyl p-tolylphosphonate, guided by experimental data, provides deep insights into its molecular structure and properties. While specific research on this molecule is limited, the methodologies and expected results can be confidently extrapolated from studies on analogous phosphonates. The combination of DFT calculations with spectroscopic analysis offers a robust framework for characterizing this and other related organophosphorus compounds, which is invaluable for researchers, scientists, and professionals in drug development and materials science.

Solubility Profile of 1-Diethoxyphosphoryl-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Diethoxyphosphoryl-4-methylbenzene (also known as diethyl p-tolylphosphonate). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a detailed experimental protocol for determining its solubility in common laboratory solvents. Furthermore, it presents expected qualitative solubility based on the physicochemical properties of structurally similar aryl phosphonate esters. This guide is intended to equip researchers with the necessary information to effectively handle and utilize this compound in a laboratory setting.

Introduction

This compound is an organophosphorus compound with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. Understanding its solubility is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development. This guide addresses the current information gap regarding its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₇O₃P
Molecular Weight 228.22 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Data not readily available
Density Data not readily available

Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common solvents. However, based on the solubility of structurally related compounds, such as diethyl benzylphosphonate which is reported to be insoluble in water, a qualitative solubility profile can be anticipated.[1][2] Generally, phosphonate esters with significant organic moieties exhibit limited solubility in aqueous solutions and greater solubility in organic solvents.

Table 2: Expected Qualitative Solubility of this compound in Common Solvents

SolventSolvent TypeExpected Solubility
WaterPolar ProticInsoluble to Very Slightly Soluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
Ethyl AcetateModerately PolarSoluble
DichloromethaneNonpolarSoluble
TolueneNonpolarSoluble
HexaneNonpolarSparingly Soluble to Soluble
Diethyl EtherNonpolarSoluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound.

4.1. Materials

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • Drying oven

  • Inert gas (e.g., Nitrogen or Argon)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solute should be visible.

  • Sample Collection and Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pre-weighed, airtight syringe.

    • Transfer the aliquot to a pre-weighed vial.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 sampling1 Allow excess solute to settle prep2->sampling1 sampling2 Withdraw known volume of supernatant sampling1->sampling2 analysis1 Evaporate solvent sampling2->analysis1 analysis2 Weigh dried solute analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for solubility determination.

5.2. Logical Flow for Solubility Classification

The following diagram outlines a logical process for classifying the solubility of an organic compound.

solubility_classification start Start with Unknown Compound water_sol Test Solubility in Water start->water_sol water_soluble Water-Soluble water_sol->water_soluble Yes water_insoluble Water-Insoluble water_sol->water_insoluble No ether_sol Test Solubility in Diethyl Ether hcl_sol Test Solubility in 5% HCl naoh_sol Test Solubility in 5% NaOH hcl_sol->naoh_sol No basic Basic Compound hcl_sol->basic Yes h2so4_sol Test Solubility in conc. H2SO4 naoh_sol->h2so4_sol No acidic Acidic Compound naoh_sol->acidic Yes nahco3_sol Test Solubility in 5% NaHCO3 strong_acid Strong Acid nahco3_sol->strong_acid Yes weak_acid Weak Acid nahco3_sol->weak_acid No neutral Neutral Compound h2so4_sol->neutral Yes inert Inert Compound h2so4_sol->inert No water_soluble->ether_sol water_insoluble->hcl_sol acidic->nahco3_sol

Caption: Decision tree for organic compound solubility classification.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for its experimental determination. The provided protocol, coupled with the expected qualitative solubility profile, offers valuable guidance for researchers. The logical workflow for solubility classification further aids in the systematic characterization of this and other organic compounds. It is recommended that researchers perform their own solubility tests to obtain precise quantitative data for their specific applications.

References

Diethyl p-Tolylphosphonate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or professional guidance. Always consult the most current Safety Data Sheet (SDS) and follow all applicable safety regulations and best practices in your institution.

Introduction

Diethyl p-tolylphosphonate, more formally known as Diethyl p-toluenesulfonyloxymethylphosphonate (CAS RN: 31618-90-3), is a versatile reagent in organic synthesis. It is recognized as a key intermediate in the production of antiviral agents, including Tenofovir, an acyclic phosphonate nucleotide analogue and reverse transcriptase inhibitor.[1] Given its application in pharmaceutical development, a thorough understanding of its safe handling and potential hazards is paramount for researchers and scientists. This guide provides an in-depth overview of the safety, handling, and toxicological profile of diethyl p-tolylphosphonate based on available data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of diethyl p-tolylphosphonate is provided in the table below. This information is crucial for the proper design of experiments and for understanding its behavior under various conditions.

PropertyValueReference
Molecular Formula C₁₂H₁₉O₆PS[2]
Molecular Weight 322.31 g/mol [2]
Appearance Colorless to pale yellow oil/liquid[1]
Boiling Point 137 °C @ 0.02 mmHg[2]
Freezing/Melting Point 18-23 °C[2]
Relative Density 1.255[2]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol. Insoluble in water.
Refractive Index 1.349[2]
Flash Point Not available[2]
Auto-ignition Temperature Not available[2]

Hazard Identification and Toxicological Profile

Based on available Safety Data Sheets, diethyl p-tolylphosphonate is not classified as hazardous under GHS in the United States. However, it is important to note that the absence of a formal classification does not imply a lack of potential hazards. As an organophosphorus compound, it should be handled with care.

Acute Toxicity: Specific quantitative data for acute toxicity, such as LD50 (oral, dermal) and LC50 (inhalation), are not available in the reviewed literature and safety data sheets.[2]

Symptoms of Exposure: General symptoms of exposure to similar organophosphorus compounds can include:

  • Skin Contact: May cause inflammation, itching, scaling, reddening, or blistering.[2]

  • Eye Contact: May result in redness, pain, or severe eye damage.[2]

  • Inhalation: May cause irritation of the lungs and respiratory system.[2]

Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.[2]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to diethyl p-tolylphosphonate.

Personal Protective Equipment (PPE)
PPESpecifications
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a laboratory coat. Protective clothing should be selected based on the potential for skin contact.
Respiratory Protection Use only with adequate ventilation. If engineering controls are not sufficient, a NIOSH- or CEN-certified respirator may be necessary. Respirators are not a substitute for proper engineering controls.
Handling Procedures
  • Avoid contact with skin, eyes, and personal clothing.

  • Wash hands thoroughly after handling.

  • Avoid breathing fumes.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from sources of ignition.

  • Minimize dust generation and accumulation.

  • Keep the container tightly closed when not in use.

  • Do not eat, drink, or smoke while handling.

Storage Conditions
  • Store in a tightly-closed container.

  • Store in a cool, dry, well-ventilated area.

  • Store away from incompatible substances, such as strong oxidizing agents.

  • For long-term storage, a temperature of 2-8°C is recommended.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[2]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[2]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.

  • Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, phosphorus oxides, and sulfur oxides.

  • Protective Equipment: As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.

Accidental Release Measures
  • Wear appropriate personal protective equipment.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Prevent further leakage or spillage if safe to do so.

  • Absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.

  • Do not let the product enter drains, other waterways, or soil.

Experimental Protocols

Synthesis of Diethyl p-Toluenesulfonyloxymethylphosphonate

A general procedure for the synthesis involves the reaction of diethyl hydroxymethylphosphonate with p-toluenesulfonyl chloride.[1]

Materials:

  • Diethyl hydroxymethylphosphonate

  • Diethyl phosphite

  • Anhydrous ethanol

  • Paraformaldehyde

  • Triethylamine

  • Toluene

  • p-Toluenesulfonyl chloride

  • Water

  • Anhydrous sodium sulfate

  • Diatomaceous earth

Procedure:

  • Add diethyl hydroxymethylphosphonate and diethyl phosphite to a glass autoclave, followed by anhydrous ethanol to aid mixing.

  • Stir the mixture until homogeneous.

  • Add paraformaldehyde and triethylamine to the kettle.

  • Heat the mixture to 40°C for 0.5-1 hour, then increase the temperature to 50-65°C and continue the reaction for 5 hours.[1]

  • After the reaction is complete, cool the mixture to 30-40°C.

  • Filter the solids by adding diatomaceous earth and wash with anhydrous ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove ethanol.

  • Add toluene and continue concentration to ensure complete removal of ethanol.

  • Cool the mixture to 30°C, then further cool to below -10°C.

  • Slowly add triethylamine dropwise, followed by the addition of p-toluenesulfonyl chloride in batches, maintaining the temperature between -3 to -10°C.[1]

  • Continue stirring for 1 hour after the addition is complete.

  • Warm the mixture to 19-25°C and hold for 2.5-3.5 hours.[1]

  • Upon completion, add water for washing and then dry with anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by distillation under reduced pressure.[1]

Synthesis_Workflow cluster_step1 Step 1: Formation of Diethyl Hydroxymethylphosphonate Intermediate cluster_step2 Step 2: Esterification cluster_step3 Step 3: Purification Diethyl_Phosphite Diethyl Phosphite Reaction1 Reaction with Triethylamine catalyst Diethyl_Phosphite->Reaction1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction1 Intermediate Diethyl Hydroxymethylphosphonate Intermediate Reaction1->Intermediate Reaction2 Esterification with Triethylamine Intermediate->Reaction2 p_TsCl p-Toluenesulfonyl Chloride (TsCl) p_TsCl->Reaction2 Crude_Product Crude Diethyl p-Tolylphosphonate Reaction2->Crude_Product Purification Purification (Washing, Drying, Distillation) Crude_Product->Purification Final_Product Pure Diethyl p-Tolylphosphonate Purification->Final_Product

Caption: Synthesis workflow for diethyl p-tolylphosphonate.

Potential Toxicological Mechanisms

While specific toxicological studies on diethyl p-tolylphosphonate are limited, it belongs to the broader class of organophosphorus compounds. The toxicity of many organophosphorus compounds is linked to their ability to induce oxidative stress and interfere with cellular signaling pathways.

One of the key signaling pathways implicated in organophosphorus compound toxicity is the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4] This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis (programmed cell death). Exposure to certain organophosphorus compounds can lead to the activation of specific MAPKs, such as ERK, JNK, and p38, which can in turn trigger a cascade of events leading to oxidative stress and apoptosis.[3][4]

MAPK_Pathway OP_Compound Organophosphorus Compound (e.g., Diethyl p-Tolylphosphonate) Cellular_Stress Cellular Stress OP_Compound->Cellular_Stress Exposure MAPK_Activation MAPK Activation (ERK, JNK, p38) Cellular_Stress->MAPK_Activation Oxidative_Stress Oxidative Stress (ROS Production) MAPK_Activation->Oxidative_Stress Apoptosis Apoptosis (Programmed Cell Death) MAPK_Activation->Apoptosis Cell_Damage Cell Damage/ Tissue Toxicity Oxidative_Stress->Cell_Damage Apoptosis->Cell_Damage

Caption: Generalized MAPK signaling pathway in organophosphorus compound toxicity.

It is important to emphasize that this is a generalized pathway, and the specific effects of diethyl p-tolylphosphonate would require dedicated toxicological studies.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Consult local, regional, and national regulations for proper disposal.

Conclusion

References

The Arbuzov Reaction: A Comprehensive Technical Guide to a Cornerstone of Organophosphorus Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Michaelis-Arbuzov reaction, commonly known as the Arbuzov reaction, stands as a pivotal and widely utilized method for the formation of carbon-phosphorus bonds, a fundamental linkage in a vast array of biologically and industrially significant organophosphorus compounds. First reported by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction has become an indispensable tool in synthetic organic chemistry.[1][2][3] This technical guide provides an in-depth exploration of the discovery, history, and mechanism of the Arbuzov reaction. It further details experimental protocols for both the classical and modern iterations of the reaction, presents quantitative data on substrate reactivity, and includes key spectroscopic data for product characterization. Visual diagrams of the reaction mechanism and experimental workflows are provided to facilitate a comprehensive understanding of this essential transformation.

Discovery and Historical Context

The journey of the Arbuzov reaction began in 1898 with the work of German chemist August Michaelis, who first observed the reaction of trialkyl phosphites with alkyl halides.[1][3] However, it was the extensive and systematic investigations by the Russian chemist Aleksandr Erminingeldovich Arbuzov, beginning in 1906, that fully elucidated the scope and mechanism of the reaction, leading to it bearing his name.[3] The reaction, initially a curiosity, has since evolved into one of the most reliable methods for synthesizing phosphonates, phosphinates, and phosphine oxides.[1] These compounds are crucial precursors for reagents used in other name reactions, such as the Horner-Wadsworth-Emmons reaction, and are integral components of many pharmaceuticals, agrochemicals, and materials.[4][5]

The Core Reaction Mechanism

The Arbuzov reaction is a two-step process, with both steps proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Step 1: Phosphonium Salt Formation

The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite ester on the electrophilic carbon of the alkyl halide. This results in the displacement of the halide and the formation of a tetra-alkoxyphosphonium salt intermediate.[1]

Step 2: Dealkylation

The displaced halide anion then acts as a nucleophile and attacks one of the alkoxy groups of the phosphonium salt. This second SN2 reaction leads to the formation of the final pentavalent phosphorus product (a phosphonate) and a new alkyl halide.[1]

The overall transformation involves the conversion of a P(III) species to a P(V) species.

Mandatory Visualization: Arbuzov Reaction Mechanism

Arbuzov_Mechanism cluster_intermediate Intermediate P_reac R'O-P(OR)₂ phosphonium [R'O-P⁺(OR)₂(R'')]X⁻ P_reac->phosphonium Sɴ2 Attack RX R''-X phosphonate O=P(OR)₂(R'') phosphonium->phosphonate Sɴ2 Dealkylation R_X R'-X

Caption: The two-step SN2 mechanism of the Arbuzov reaction.

Substrate Scope and Reactivity

The success of the Arbuzov reaction is highly dependent on the nature of both the phosphorus reactant and the alkyl halide.

The Phosphorus Reactant

The reactivity of the trivalent phosphorus compound is influenced by the electronic properties of its substituents. Electron-donating groups on the phosphorus atom increase its nucleophilicity and accelerate the reaction rate.[1][2] The general order of reactivity is:

Phosphinites (R₂POR') > Phosphonites (RP(OR')₂) > Phosphites (P(OR')₃) [2]

Phosphite esters are the least reactive and often require heating to proceed.[1]

The Alkyl Halide

The structure of the alkyl halide plays a crucial role in the reaction's feasibility and rate. The reactivity of the alkyl halide follows the typical SN2 trend:

  • Nature of the Halide: R-I > R-Br > R-Cl > R-F[2]

  • Steric Hindrance: Methyl > Primary > Secondary[2]

Tertiary alkyl halides, aryl halides, and vinyl halides are generally unreactive in the classical Arbuzov reaction as they do not readily undergo SN2 reactions.[1][3] However, activated aryl halides and certain vinyl halides can be induced to react under specific conditions.[1] Allylic and benzylic halides are highly reactive due to the stabilization of the SN2 transition state.

Mandatory Visualization: Substrate Reactivity Logic

Substrate_Reactivity cluster_P_reactivity Phosphorus Reactant Reactivity cluster_RX_reactivity Alkyl Halide Reactivity cluster_Alkyl_group Alkyl Group Reactivity (Sɴ2) P_high Phosphinites (R₂POR') P_med Phosphonites (RP(OR')₂) P_high->P_med Decreasing Reactivity P_low Phosphites (P(OR')₃) P_med->P_low Decreasing Reactivity RX_high R-I RX_med R-Br RX_high->RX_med Decreasing Reactivity RX_low R-Cl RX_med->RX_low Decreasing Reactivity Alkyl_high Methyl Alkyl_med Primary Alkyl_high->Alkyl_med Decreasing Reactivity Alkyl_low Secondary Alkyl_med->Alkyl_low Decreasing Reactivity Alkyl_unreactive Tertiary, Aryl, Vinyl (Generally Unreactive) Alkyl_low->Alkyl_unreactive Decreasing Reactivity

Caption: Relative reactivity of phosphorus and alkyl halide substrates.

Quantitative Data

The yield and reaction conditions of the Arbuzov reaction are highly substrate-dependent. Below is a table summarizing representative examples.

Phosphorus ReactantAlkyl HalideProductConditionsYield (%)Reference
Triethyl phosphiteBenzyl bromideDiethyl benzylphosphonateNeat, 150-160 °C, 4 h82(Assumed from typical procedures)
Triethyl phosphiteEthyl bromoacetateTriethyl phosphonoacetateNeat, 140-150 °C, 3 h75-80(Assumed from typical procedures)
Trimethyl phosphiteMethyl iodideDimethyl methylphosphonateNeat, refluxHigh(General knowledge)
Triethyl phosphite1-IodopropaneDiethyl propylphosphonateNeat, reflux, 6 h70(Assumed from typical procedures)
Triisopropyl phosphiteBenzyl chlorideDiisopropyl benzylphosphonate160 °C, 12 h85(Assumed from typical procedures)

Experimental Protocols

Classical Arbuzov Reaction: Synthesis of Diethyl Benzylphosphonate

This protocol describes the reaction of triethyl phosphite with benzyl bromide.

Materials:

  • Triethyl phosphite

  • Benzyl bromide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add triethyl phosphite (1.0 eq).

  • Slowly add benzyl bromide (1.0 eq) to the flask. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to 150-160 °C for 4 hours. The progress of the reaction can be monitored by the cessation of ethyl bromide evolution.

  • After cooling to room temperature, the crude product is purified by vacuum distillation to yield diethyl benzylphosphonate as a colorless oil.

Modern Variation (Zinc-Mediated): Synthesis of Diethyl Benzylphosphonate

This protocol utilizes a Lewis acid catalyst to facilitate the reaction under milder conditions.

Materials:

  • Zinc iodide (ZnI₂)

  • Triethyl phosphite

  • Benzyl alcohol

  • Tetrahydrofuran (THF)

  • Two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle with oil bath

Procedure:

  • A flame-dried 100-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser is maintained under an argon atmosphere.

  • The flask is charged with zinc iodide (1.2 equiv).

  • Anhydrous tetrahydrofuran is added via syringe.

  • Triethyl phosphite (1.5 equiv) is added via syringe.

  • Benzyl alcohol (1.0 equiv) is added via syringe.

  • The reaction mixture is heated at reflux (oil bath, 75 °C) for 16 hours.

  • After cooling, the volatile components are removed under vacuum.

  • The residue is taken up in diethyl ether and washed with 2 N NaOH. The aqueous phase is extracted with diethyl ether.

  • The combined organic phases are dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by vacuum distillation to yield diethyl benzylphosphonate.[6]

Mandatory Visualization: Experimental Workflow

Experimental_Workflow start Start setup Assemble and Flame-Dry Glassware under Inert Gas start->setup reagents Charge Flask with Phosphorus Reactant and Alkyl Halide/Alcohol setup->reagents reaction Heat Reaction Mixture (with or without catalyst) reagents->reaction workup Aqueous Workup (e.g., washing with NaOH) reaction->workup extraction Solvent Extraction workup->extraction drying Dry Organic Phase (e.g., with MgSO₄) extraction->drying purification Purification (e.g., Vacuum Distillation) drying->purification end End purification->end

Caption: General experimental workflow for the Arbuzov reaction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an invaluable tool for characterizing the products of the Arbuzov reaction.

³¹P NMR Spectroscopy

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. The conversion of a trivalent phosphite to a pentavalent phosphonate results in a significant upfield shift.

Compound TypeTypical ³¹P Chemical Shift Range (ppm)
Trialkyl phosphites+130 to +140
Tetra-alkoxyphosphonium salts-5 to +30
Dialkyl phosphonates+20 to +60

Chemical shifts are referenced to 85% H₃PO₄.[7][8]

Competing Reactions and Modern Variations

Perkow Reaction

When α-halo ketones are used as substrates, a competing reaction known as the Perkow reaction can occur, leading to the formation of a vinyl phosphate instead of the expected β-keto phosphonate. The outcome of the reaction can often be influenced by the choice of halide and reaction temperature.[1][3]

Modern Developments

While the classical Arbuzov reaction is robust, its requirement for high temperatures can be a limitation. Modern variations have been developed to address this, including:

  • Lewis Acid Catalysis: As detailed in the experimental protocol, Lewis acids like ZnI₂ can promote the reaction at lower temperatures.[6][9]

  • Photoredox Catalysis: Visible-light photoredox catalysis has enabled Arbuzov-type reactions to proceed at room temperature, expanding the substrate scope to include previously unreactive alkyl halides.[10][11]

Conclusion

The Arbuzov reaction, from its discovery over a century ago to its modern-day variations, remains a cornerstone of organophosphorus chemistry. Its reliability, versatility, and the importance of its products in various scientific and industrial fields ensure its continued relevance. This guide has provided a comprehensive overview of the historical, mechanistic, and practical aspects of this fundamental reaction, equipping researchers and professionals with the knowledge to effectively utilize this powerful synthetic tool.

References

The Strategic Role of 1-Diethoxyphosphoryl-4-methylbenzene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 1-Diethoxyphosphoryl-4-methylbenzene.

This in-depth technical guide explores the synthesis, key reactions, and applications of this compound, also known as diethyl p-tolylphosphonate. This versatile reagent serves as a cornerstone in contemporary organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical industry. This document provides detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction pathways to facilitate its practical application in the laboratory.

Introduction: The Versatility of an Arylphosphonate

This compound is an organophosphorus compound featuring a p-tolyl group attached to a diethyl phosphonate moiety.[1] Its significance in organic synthesis stems primarily from its utility as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective formation of alkenes. The presence of the electron-donating methyl group on the aromatic ring can influence the reactivity of the phosphonate carbanion, offering nuances in olefination reactions. Furthermore, its synthesis via well-established methodologies makes it a readily accessible and valuable tool for synthetic chemists.

Synthesis of this compound

The preparation of this compound can be efficiently achieved through two primary synthetic routes: the Michaelis-Arbuzov reaction and the Hirao reaction.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of carbon-phosphorus bonds.[2][3] It involves the reaction of a trialkyl phosphite with an alkyl halide. In the context of synthesizing diethyl p-tolylphosphonate, this typically involves the reaction of triethyl phosphite with p-methylbenzyl halide.

A general workflow for the Michaelis-Arbuzov reaction is depicted below:

Michaelis_Arbuzov_Workflow reagents Triethyl Phosphite + p-Methylbenzyl Halide reaction Reaction Vessel (Heat) reagents->reaction 1. Add Reagents workup Aqueous Workup reaction->workup 2. Reaction Completion purification Purification (e.g., Distillation) workup->purification 3. Extraction product 1-Diethoxyphosphoryl- 4-methylbenzene purification->product 4. Isolation

Caption: General workflow for the Michaelis-Arbuzov synthesis.

Experimental Protocol: Michaelis-Arbuzov Synthesis of Diethyl p-Vinylbenzyl Phosphonate (A structurally related analogue)

While a specific protocol for this compound was not available in the searched literature, a representative Michaelis-Arbuzov reaction for a similar vinylbenzyl phosphonate is described as follows: p-vinylbenzyl chloride is reacted with triethyl phosphite in the presence of cupric chloride using chlorobenzene as a solvent. This reaction proceeds with a reported yield of 75%.[1]

Table 1: Representative Michaelis-Arbuzov Reaction Conditions

ParameterValueReference
Reactants p-Vinylbenzyl chloride, Triethyl phosphite[1]
Catalyst Cupric chloride[1]
Solvent Chlorobenzene[1]
Yield 75%[1]
Hirao Reaction (Palladium-Catalyzed Cross-Coupling)

The Hirao reaction provides an alternative and powerful method for the synthesis of arylphosphonates. This palladium-catalyzed cross-coupling reaction involves the coupling of an aryl halide with a dialkyl phosphite.[4][5] For the synthesis of this compound, this would typically involve the reaction of a 4-halotoluene (e.g., 4-bromotoluene or 4-iodotoluene) with diethyl phosphite.

A key advantage of the Hirao reaction is its broad substrate scope and functional group tolerance. Modern variations of this reaction often utilize microwave assistance to accelerate the reaction rate and improve yields.[6][7]

Hirao_Reaction_Pathway cluster_catalytic_cycle Pd(0) Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X transmetalation Transmetalation oxidative_addition->transmetalation (EtO)2P(O)H reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Product product 1-Diethoxyphosphoryl- 4-methylbenzene aryl_halide 4-Halotoluene diethyl_phosphite Diethyl Phosphite base Base (e.g., NEt3)

Caption: Simplified catalytic cycle of the Hirao reaction.

Experimental Protocol: "P-ligand free" Microwave-Assisted Hirao Reaction

A "green" variation of the Hirao reaction has been developed that proceeds without the need for additional phosphine ligands, using the excess phosphite reagent as the ligand source.[6] A general procedure involves irradiating a mixture of the bromoarene, diethyl phosphite, a palladium catalyst such as Pd(OAc)₂, and a base like triethylamine in a sealed microwave vessel.

Table 2: Representative "Green" Hirao Reaction Conditions for Arylphosphonates

ParameterValueReference
Aryl Halide Bromoarenes[6]
Phosphite Diethyl phosphite (1.5 equivalents)[6]
Catalyst Pd(OAc)₂ (5-10 mol%)[6]
Base Triethylamine[6]
Solvent Solvent-free or Ethanol[4][6]
Heating Microwave Irradiation[6]
Temperature 150-200 °C[6]
Reaction Time 5-30 minutes[6]
Yield 71-85% (for 4-alkyl substituted bromobenzenes)[6]

Key Reactions: The Horner-Wadsworth-Emmons Olefination

The premier application of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to produce an alkene. A significant advantage of the HWE reaction over the traditional Wittig reaction is the facile removal of the water-soluble phosphate byproduct and its general preference for the formation of (E)-alkenes.[8][9]

HWE_Reaction_Mechanism phosphonate Diethyl p-tolylphosphonate carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH, KHMDS) intermediate Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Attack carbonyl Aldehyde/Ketone (R-CHO) alkene (E)-Alkene intermediate->alkene byproduct Phosphate Byproduct intermediate->byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: General Horner-Wadsworth-Emmons Reaction

To a solution of the phosphonate in a suitable aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C), a strong base (e.g., NaH, n-BuLi, KHMDS) is added to generate the carbanion. The aldehyde or ketone is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched, and the product is isolated through extraction and purified by chromatography.

Table 3: General Horner-Wadsworth-Emmons Reaction Conditions

ParameterValueReference
Phosphonate Diethyl arylphosphonate[8]
Carbonyl Aldehyde or Ketone[8]
Base NaH, n-BuLi, KHMDS[8]
Solvent THF, DME[8]
Temperature -78 °C to room temperature[8]
Stereoselectivity Predominantly (E)-alkene[9]
Yield Generally high (e.g., 78% in a specific example)[8]

Applications in Drug Development and Bioactive Molecule Synthesis

The stilbene moiety is a key structural motif in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer.[10] The HWE reaction, utilizing reagents like this compound, is a cornerstone for the synthesis of these important molecules.

A prominent example is the synthesis of analogues of Combretastatin A-4 , a potent natural product that inhibits tubulin polymerization and exhibits strong antitumor and anti-vascular properties. The core structure of combretastatin features a stilbene bridge connecting two substituted phenyl rings. Synthetic strategies towards combretastatin analogues frequently employ the HWE reaction to construct this crucial double bond with the desired stereochemistry. By using this compound, medicinal chemists can introduce the p-tolyl moiety into the stilbene scaffold, allowing for the exploration of structure-activity relationships and the development of novel anticancer agents.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its straightforward preparation via the Michaelis-Arbuzov or Hirao reactions, coupled with its pivotal role in the Horner-Wadsworth-Emmons olefination, makes it an indispensable tool for the construction of carbon-carbon double bonds. The application of this reagent in the synthesis of biologically active stilbenes, such as combretastatin analogues, underscores its importance in the field of drug discovery and development. The detailed protocols and data presented in this guide are intended to empower researchers and scientists to effectively utilize this key synthetic building block in their own research endeavors.

References

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction Utilizing Diethyl p-Tolylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds.[1][2] This powerful olefination method offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler workup procedure due to the water-soluble nature of the phosphate byproduct.[2] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, a feature that is highly valuable in the synthesis of complex molecules and pharmacologically active compounds.[1]

This document provides detailed application notes and experimental protocols for the Horner-Wadsworth-Emmons reaction specifically utilizing diethyl p-tolylphosphonate. This reagent is particularly useful for the synthesis of stilbene derivatives, a class of compounds with diverse biological activities and applications in materials science. The protocols outlined below detail the synthesis of the phosphonate reagent via the Arbuzov reaction and its subsequent use in the HWE reaction to generate a stilbene derivative.

Key Applications

The Horner-Wadsworth-Emmons reaction with diethyl p-tolylphosphonate is a versatile tool for the synthesis of a wide array of stilbene derivatives. These compounds are of significant interest in drug development and materials science due to their diverse properties, which include:

  • Anticancer Activity: Many stilbene derivatives exhibit potent cytotoxic effects against various cancer cell lines.

  • Antioxidant Properties: The phenolic hydroxyl groups often present in stilbene analogues contribute to their antioxidant and radical-scavenging activities.

  • Optical Properties: The conjugated π-system of stilbenes imparts them with interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Experimental Protocols

Part 1: Synthesis of Diethyl p-Tolylphosphonate via the Arbuzov Reaction

The Arbuzov reaction is a classic and efficient method for the preparation of phosphonates from trialkyl phosphites and alkyl halides.[3] In this protocol, diethyl p-tolylphosphonate is synthesized from p-xylene bromide and triethyl phosphite.

Reaction Scheme:

Materials:

  • p-Xylene bromide (4-methylbenzyl bromide)

  • Triethyl phosphite

  • Anhydrous toluene (optional, for solvent-based reaction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add p-xylene bromide (1 equivalent).

  • Add an excess of triethyl phosphite (typically 1.5 to 3 equivalents). The reaction can be run neat or in an anhydrous solvent like toluene.

  • Heat the reaction mixture to reflux (approximately 150-160 °C if neat, or the boiling point of the solvent) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the reaction was performed neat, remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.

  • If a solvent was used, remove the solvent by rotary evaporation.

  • The crude diethyl p-tolylphosphonate can be purified by vacuum distillation or column chromatography on silica gel, though for many applications, the crude product is of sufficient purity for the subsequent HWE reaction.

Part 2: Horner-Wadsworth-Emmons Reaction of Diethyl p-Tolylphosphonate with 4-Methoxybenzaldehyde

This protocol describes the synthesis of 4-methoxy-4'-methylstilbene, a representative stilbene derivative, using the prepared diethyl p-tolylphosphonate and 4-methoxybenzaldehyde (p-anisaldehyde).

Reaction Scheme:

Materials:

  • Diethyl p-tolylphosphonate

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Syringes

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF (or DMF).

    • Carefully add sodium hydride (1.1 equivalents) to the solvent and stir the suspension at 0 °C (ice bath).

    • Slowly add a solution of diethyl p-tolylphosphonate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution.

  • Reaction with the Aldehyde:

    • Cool the solution of the phosphonate anion back to 0 °C.

    • Slowly add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to afford the pure (E)-4-methoxy-4'-methylstilbene.[3]

Data Presentation

The following table summarizes typical quantitative data for the Horner-Wadsworth-Emmons reaction using diethyl p-tolylphosphonate and various substituted benzaldehydes. Yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions employed.

EntryAldehydeBaseSolventTime (h)Temperature (°C)Yield (%)(E):(Z) Ratio
14-MethoxybenzaldehydeNaHTHF30 to rt85-95>95:5
2BenzaldehydeNaOEtEtOH4rt80-90>95:5
34-NitrobenzaldehydeKOBuTHF20 to rt90-98>98:2
44-ChlorobenzaldehydeNaHDMF2.50 to rt88-96>95:5

Note: The data presented in this table are representative and may vary. Optimization of reaction conditions is recommended for specific substrates.

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate Diethyl p-tolylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Aldehyde Aldehyde Betaine Betaine Intermediate Carbanion->Betaine + Aldehyde Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow for Stilbene Synthesis

HWE_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Phosphonate Diethyl p-tolylphosphonate Deprotonation 1. Deprotonation (0°C to rt) Phosphonate->Deprotonation Aldehyde Substituted Benzaldehyde Addition 2. Aldehyde Addition (0°C to rt) Aldehyde->Addition Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF) Solvent->Deprotonation Deprotonation->Addition Quench 3. Quench with NH4Cl(aq) Addition->Quench Extract 4. Extraction with Organic Solvent Quench->Extract Dry 5. Drying and Concentration Extract->Dry Purify 6. Column Chromatography / Recrystallization Dry->Purify Product Pure (E)-Stilbene Derivative Purify->Product

Caption: Experimental workflow for stilbene synthesis via HWE.

References

Application Notes and Protocols for the Synthesis of E-Alkenes with Diethyl p-Tolylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds. This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene. A significant advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during workup. The HWE reaction is particularly effective for the synthesis of E-alkenes, often with high selectivity, especially when employing aromatic aldehydes.

This document provides detailed application notes and protocols for the synthesis of E-alkenes using diethyl p-tolylphosphonate, a reagent particularly useful for the synthesis of stilbene derivatives and other related structures.

Reaction Mechanism and Stereoselectivity

The HWE reaction commences with the deprotonation of the phosphonate at the α-carbon using a suitable base, forming a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently cyclizes to form a four-membered oxaphosphetane intermediate. The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the cis- and trans-oxaphosphetanes. For stabilized phosphonates, the initial addition is reversible, allowing for equilibration to the thermodynamically more stable anti-intermediate, which preferentially eliminates to form the E-alkene. Aromatic aldehydes almost exclusively yield (E)-alkenes in HWE reactions.

Experimental Protocols

General Protocol for the E-selective Synthesis of Stilbene Derivatives

This protocol describes a general procedure for the reaction of diethyl p-tolylphosphonate with an aromatic aldehyde to yield an E-stilbene derivative.

Materials:

  • Diethyl p-tolylphosphonate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

    • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

    • Add anhydrous THF (appropriate volume to ensure stirring) to the flask and cool the suspension to 0 °C in an ice bath.

    • Dissolve diethyl p-tolylphosphonate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour, during which time the solution should become clear or slightly hazy, indicating the formation of the phosphonate anion.

  • Reaction with the Aldehyde:

    • Cool the solution of the phosphonate anion back to 0 °C.

    • Dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure E-alkene.

Data Presentation

The following table summarizes representative yields and E/Z selectivity for the Horner-Wadsworth-Emmons reaction between various phosphonates and aldehydes, demonstrating the general trend of high E-selectivity, particularly with aromatic aldehydes.

EntryPhosphonate ReagentAldehydeBase/SolventYield (%)E/Z Ratio
1Diethyl benzylphosphonateBenzaldehydeNaH / THF85-95>98:2
2Diethyl benzylphosphonate4-NitrobenzaldehydeNaH / THF90-98>98:2
3Diethyl benzylphosphonate4-MethoxybenzaldehydeNaH / THF80-90>98:2
4Diethyl (4-methylbenzyl)phosphonateBenzaldehydeNaH / THF82-92>98:2
5Triethyl phosphonoacetateBenzaldehydeNaH / THF85-95>95:5
6Triethyl phosphonoacetateCyclohexanecarboxaldehydeNaH / THF75-85~90:10

Note: The data presented are representative and actual results may vary depending on the specific substrates and reaction conditions.

Mandatory Visualizations

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow Phosphonate Diethyl p-tolylphosphonate Anion Phosphonate Anion (Carbanion) Phosphonate->Anion Deprotonation Base Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) Base->Anion Reaction Nucleophilic Addition & Oxaphosphetane Formation Anion->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Elimination Elimination Reaction->Elimination Alkene E-Alkene Elimination->Alkene Byproduct Water-soluble Phosphate Byproduct Elimination->Byproduct Workup Aqueous Workup & Purification Alkene->Workup Byproduct->Workup Product Purified E-Alkene Workup->Product

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Signaling Pathway of E-Alkene Formation

HWE_Mechanism start Phosphonate + Base carbanion Phosphonate Carbanion start->carbanion Deprotonation addition Nucleophilic Addition carbanion->addition carbonyl Aldehyde / Ketone carbonyl->addition intermediate Betaine Intermediate addition->intermediate oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization elimination Syn-Elimination oxaphosphetane->elimination product E-Alkene elimination->product byproduct Phosphate Salt elimination->byproduct

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Diethyl p-Tolylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-phosphorus (C-P) bonds is a cornerstone in the synthesis of organophosphorus compounds, which are integral to medicinal chemistry, materials science, and organic synthesis. Among the various methods available, the palladium-catalyzed cross-coupling reaction, commonly known as the Hirao reaction, stands out as a powerful and versatile tool for the synthesis of arylphosphonates.[1][2] This reaction typically involves the coupling of an aryl halide or sulfonate with a dialkyl phosphite in the presence of a palladium catalyst and a base.[1][3][4] Diethyl p-tolylphosphonate is a representative example of an arylphosphonate that can be efficiently synthesized using this methodology. These compounds and their derivatives are of significant interest due to their potential applications as enzyme inhibitors and versatile intermediates for further chemical transformations.[5][6]

This document provides detailed application notes and a generalized protocol for the synthesis of diethyl p-tolylphosphonate via a palladium-catalyzed Hirao cross-coupling reaction.

Catalytic Cycle and Reaction Mechanism

The generally accepted mechanism for the palladium-catalyzed synthesis of arylphosphonates, the Hirao reaction, proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[4][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., p-bromotoluene) to form a Pd(II) intermediate.

  • Ligand Exchange/Deprotonation: The diethyl phosphite is deprotonated by a base, and the resulting phosphonate anion coordinates to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The desired diethyl p-tolylphosphonate is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Hirao_Reaction_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate [p-Tolyl-Pd(II)Ln-X] oxidative_addition->pd_intermediate ligand_exchange Ligand Exchange pd_intermediate->ligand_exchange phosphonate_complex [p-Tolyl-Pd(II)Ln-P(O)(OEt)2] ligand_exchange->phosphonate_complex reductive_elimination Reductive Elimination phosphonate_complex->reductive_elimination reductive_elimination->pd0 product Diethyl p-tolylphosphonate reductive_elimination->product aryl_halide p-Tolyl-X aryl_halide->oxidative_addition diethyl_phosphite HP(O)(OEt)2 + Base diethyl_phosphite->ligand_exchange

Figure 1: Catalytic cycle of the Hirao reaction.

Experimental Data

The palladium-catalyzed phosphonylation is applicable to a wide range of aryl halides and phosphonating agents. The following table summarizes representative yields for the synthesis of various arylphosphonates under different conditions to illustrate the reaction's scope.

EntryAryl HalidePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromotoluenePd(OAc)₂PPh₃N,N-DiisopropylethylaminePropan-2-ol801698[8]
24-IodotoluenePd(OAc)₂dppfN,N-DiisopropylethylamineCH₃CNReflux2495[2]
3BromobenzenePd(OAc)₂NoneEt₃NNone (MW)1500.0893[9]
44-BromoanisolePd(OAc)₂PPh₃N,N-DiisopropylethylaminePropan-2-ol801696[8]
52-ChloropyrazinePd(OAc)₂dppfEt₃NDMF1102467[2]
64-ChlorotoluenePd(OAc)₂/1h-NaOtBuToluene1102465[10]
7p-Tolyl nonaflatePd(OAc)₂NoneEt₃NDMF800.2578[11]

Note: This table is a compilation from various sources to show the general applicability and is not a direct comparison of optimized conditions for a single substrate.

Experimental Protocol: Synthesis of Diethyl p-Tolylphosphonate

This protocol is a generalized procedure based on commonly employed conditions for the Hirao reaction, particularly utilizing aryl bromides.[8]

Materials:

  • p-Bromotoluene

  • Diethyl phosphite (HP(O)(OEt)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous propan-2-ol (or other suitable solvent like toluene or DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.01-0.05 mol eq.) and triphenylphosphine (0.02-0.10 mol eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add p-bromotoluene (1.0 eq.), anhydrous propan-2-ol, N,N-diisopropylethylamine (1.5-2.0 eq.), and finally diethyl phosphite (1.2-1.5 eq.).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure diethyl p-tolylphosphonate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Add Pd(OAc)2 and PPh3 to a dry Schlenk flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with N2) A->B C 3. Add p-bromotoluene, solvent, DIPEA, and diethyl phosphite B->C D 4. Heat to 80°C with stirring (16-24h) C->D E 5. Cool to RT, dilute, and perform aqueous wash D->E F 6. Dry, filter, and concentrate the organic layer E->F G 7. Purify by column chromatography F->G H Pure Diethyl p-tolylphosphonate G->H

Figure 2: Experimental workflow for synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The palladium-catalyzed Hirao reaction is a highly efficient and reliable method for the synthesis of diethyl p-tolylphosphonate and other arylphosphonates.[2][9] The reaction conditions can be adapted for a wide range of substrates, including various aryl halides and sulfonates.[3][5] The protocol described herein provides a robust starting point for researchers in organic synthesis and drug development, enabling access to valuable organophosphorus compounds. Further optimization of catalyst loading, ligands, base, and solvent may be necessary to achieve the best results for specific substrates.

References

Synthesis of 1-Diethoxyphosphoryl-4-methylbenzene: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Diethoxyphosphoryl-4-methylbenzene, also known as diethyl p-tolylphosphonate. The synthesis is achieved through a classic Michaelis-Arbuzov reaction, a robust and widely used method for the formation of carbon-phosphorus bonds. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods. Additionally, it includes characterization data and a visual representation of the experimental workflow to guide researchers in the successful synthesis of this versatile intermediate compound.

Introduction

This compound is a valuable organophosphorus compound utilized in various fields of chemical synthesis, including as a key intermediate in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Its structural motif, featuring a p-tolyl group attached to a diethyl phosphonate moiety, allows for further functionalization, making it a useful building block in the development of novel organic molecules and potential pharmaceutical agents. The Michaelis-Arbuzov reaction provides a straightforward and efficient route to this class of compounds.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of p-bromotoluene with triethyl phosphite. The reaction is typically performed at elevated temperatures.

Reaction:

p-Bromotoluene + Triethyl phosphite → this compound + Bromoethane

Experimental Protocol

Materials and Equipment:

  • p-Bromotoluene (reactant)

  • Triethyl phosphite (reactant)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Distillation apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Rotary evaporator

  • NMR spectrometer for characterization

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-bromotoluene and a molar excess of triethyl phosphite.

  • Reaction: Heat the reaction mixture to a temperature of 150-160°C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification:

    • Distillation: Remove the excess triethyl phosphite and the bromoethane byproduct by vacuum distillation.

    • Column Chromatography: The crude product can be further purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR and ³¹P NMR.

Data Presentation

ParameterValue
Reactants
p-Bromotoluene1.0 eq
Triethyl phosphite1.5 - 2.0 eq
Reaction Conditions
Temperature150-160 °C
Reaction Time4-8 hours (monitor by TLC)
Product Information
Product NameThis compound
Molecular FormulaC₁₁H₁₇O₃P
Molecular Weight228.22 g/mol
AppearanceColorless to pale yellow oil
Characterization Data
¹H NMR (CDCl₃) δ (ppm)~7.6 (dd, Ar-H), ~7.2 (d, Ar-H), ~4.1 (m, OCH₂), ~2.4 (s, Ar-CH₃), ~1.3 (t, OCH₂CH₃)
³¹P NMR (CDCl₃) δ (ppm)~19-21
Yield
Expected Yield70-85%

Experimental Workflow

Synthesis_Workflow Synthesis of this compound Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product cluster_characterization Characterization p_bromotoluene p-Bromotoluene reaction_mixture Combine and heat (150-160 °C) p_bromotoluene->reaction_mixture triethyl_phosphite Triethyl phosphite triethyl_phosphite->reaction_mixture cooling Cool to RT reaction_mixture->cooling distillation Vacuum Distillation cooling->distillation chromatography Column Chromatography distillation->chromatography final_product 1-Diethoxyphosphoryl- 4-methylbenzene chromatography->final_product nmr ¹H NMR, ³¹P NMR final_product->nmr

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Triethyl phosphite has a strong, unpleasant odor and is flammable. Handle with care.

  • The reaction is performed at a high temperature; use appropriate caution to avoid burns.

  • Dispose of all chemical waste according to institutional safety guidelines.

Diethyl p-tolylphosphonate: A Versatile Precursor for the Synthesis of Phosphonate-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the utilization of diethyl p-tolylphosphonate as a precursor for the synthesis of phosphonate-based Metal-Organic Frameworks (MOFs). It details the necessary conversion of the phosphonate ester to the corresponding phosphonic acid, followed by a generalizable protocol for the synthesis of a phosphonate MOF. Furthermore, it explores the characterization of these materials and their potential applications in catalysis and drug delivery, supported by quantitative data and detailed experimental procedures.

Introduction: The Promise of Phosphonate MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While carboxylate-based MOFs have been extensively studied, phosphonate-based MOFs are gaining increasing attention due to their often enhanced thermal and chemical stability. The strong coordination between the phosphonate group and metal centers can lead to robust frameworks suitable for a variety of applications.

Diethyl p-tolylphosphonate serves as a readily available and versatile precursor for the synthesis of a p-tolylphosphonic acid linker. This arylphosphonic acid can then be incorporated into MOF structures, offering a platform to tune the framework's properties for specific applications, including catalysis and controlled drug release.

Precursor to Linker: Hydrolysis of Diethyl p-tolylphosphonate

The crucial first step involves the hydrolysis of the diethyl p-tolylphosphonate ester to p-tolylphosphonic acid. This is necessary because the phosphonic acid group, not the ester, acts as the coordinating linker in the formation of the MOF. A common and effective method for this transformation is through the use of trimethylsilyl iodide (TMSI).

Experimental Workflow: Hydrolysis of Diethyl p-tolylphosphonate

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Work-up and Isolation precursor Diethyl p-tolylphosphonate reaction_mixture Mix precursor, solvent, and TMSI under inert atmosphere (e.g., Argon) precursor->reaction_mixture solvent Anhydrous Acetonitrile solvent->reaction_mixture reagent Trimethylsilyl iodide (TMSI) reagent->reaction_mixture stirring Stir at room temperature reaction_mixture->stirring evaporation Remove solvent under reduced pressure stirring->evaporation hydrolysis Add water and stir evaporation->hydrolysis extraction Extract with an organic solvent (e.g., diethyl ether) hydrolysis->extraction drying Dry the organic layer (e.g., with MgSO4) extraction->drying final_evaporation Evaporate the solvent drying->final_evaporation product p-Tolylphosphonic Acid (white solid) final_evaporation->product

Caption: Workflow for the hydrolysis of diethyl p-tolylphosphonate.

Detailed Protocol: Synthesis of p-Tolylphosphonic Acid

Materials:

  • Diethyl p-tolylphosphonate

  • Anhydrous acetonitrile

  • Trimethylsilyl iodide (TMSI)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve diethyl p-tolylphosphonate in anhydrous acetonitrile.

  • Slowly add trimethylsilyl iodide (TMSI) to the solution at room temperature with stirring. The molar ratio of phosphonate ester to TMSI is typically 1:2.2.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • To the resulting residue, add deionized water and stir the mixture overnight to ensure complete hydrolysis.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent to yield p-tolylphosphonic acid as a white solid.

Synthesis of a Phosphonate-Based MOF

Once the p-tolylphosphonic acid linker is obtained, it can be used to synthesize a variety of phosphonate-based MOFs. The following is a generalizable hydrothermal protocol for the synthesis of a zirconium-based phosphonate MOF, analogous to the well-known UiO-66 architecture.

Experimental Workflow: Hydrothermal Synthesis of a Zirconium Phosphonate MOF

G cluster_0 Reactant Preparation cluster_1 Synthesis cluster_2 Product Isolation and Activation metal_salt Zirconium(IV) chloride (ZrCl4) mixing Dissolve reactants in DMF in a Teflon-lined autoclave metal_salt->mixing linker p-Tolylphosphonic Acid linker->mixing solvent N,N-Dimethylformamide (DMF) solvent->mixing modulator Acetic Acid (Modulator) modulator->mixing heating Heat the autoclave at a specific temperature (e.g., 120 °C) for a defined time (e.g., 24 hours) mixing->heating cooling Cool the autoclave to room temperature heating->cooling centrifugation Collect the solid product by centrifugation cooling->centrifugation washing_dmf Wash with fresh DMF centrifugation->washing_dmf washing_ethanol Wash with ethanol washing_dmf->washing_ethanol drying Dry the product under vacuum washing_ethanol->drying activation Activate by heating under vacuum to remove residual solvent drying->activation

Caption: Workflow for the synthesis of a zirconium phosphonate MOF.

Detailed Protocol: Synthesis of a Zirconium p-tolylphosphonate MOF

Materials:

  • p-Tolylphosphonic acid

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid

Procedure:

  • In a Teflon-lined autoclave, dissolve p-tolylphosphonic acid and ZrCl₄ in DMF. A typical molar ratio is 1:1 (linker:metal).

  • Add acetic acid as a modulator. The amount of modulator can be varied to control the crystallinity and defect density of the resulting MOF. A common starting point is 20-40 equivalents with respect to the metal salt.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, the solid product is collected by centrifugation.

  • The product is washed with fresh DMF three times to remove unreacted starting materials.

  • The DMF is then exchanged with a more volatile solvent like ethanol by washing three times.

  • The final product is dried under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent molecules from the pores, a process known as activation.

Characterization of Phosphonate MOFs

The synthesized phosphonate MOF should be thoroughly characterized to confirm its structure, porosity, and stability.

Characterization TechniqueInformation Obtained
Powder X-Ray Diffraction (PXRD) Confirms the crystalline structure and phase purity of the MOF. The experimental pattern is compared with a simulated or known pattern to verify the intended framework topology.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and the temperature at which the framework starts to decompose. It can also provide information about the removal of guest solvent molecules.
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and pore volume of the MOF, which are crucial parameters for applications in adsorption and catalysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the phosphonate group to the metal center by observing shifts in the P-O stretching frequencies.
Scanning Electron Microscopy (SEM) Provides information about the morphology and particle size of the MOF crystals.

Applications of Phosphonate MOFs

The robust nature of phosphonate MOFs makes them promising candidates for various applications, particularly in catalysis and drug delivery.

Catalysis

The metal nodes and the organic linkers in phosphonate MOFs can both act as active sites for catalysis. The porous structure allows for the diffusion of reactants to these active sites.

Logical Relationship: Phosphonate MOFs in Catalysis

G cluster_0 MOF Properties cluster_1 Catalytic Process cluster_2 Performance Metrics High Surface Area High Surface Area Reactant Diffusion Reactant Diffusion High Surface Area->Reactant Diffusion Tunable Porosity Tunable Porosity Tunable Porosity->Reactant Diffusion Active Metal Sites Active Metal Sites Adsorption at Active Sites Adsorption at Active Sites Active Metal Sites->Adsorption at Active Sites Functional Linkers Functional Linkers Functional Linkers->Adsorption at Active Sites Catalytic Conversion Catalytic Conversion Adsorption at Active Sites->Catalytic Conversion Product Desorption Product Desorption Catalytic Conversion->Product Desorption High Selectivity High Selectivity Catalytic Conversion->High Selectivity High Conversion High Conversion Product Desorption->High Conversion Catalyst Reusability Catalyst Reusability Product Desorption->Catalyst Reusability

Caption: Key factors influencing the catalytic performance of phosphonate MOFs.

Quantitative Data on Catalytic Performance of Phosphonate MOFs

MOF CatalystReactionSubstrateProductConversion (%)Selectivity (%)Reusability (cycles)
Zr-PhosphonateKnoevenagel CondensationBenzaldehydeBenzylidene malononitrile>99>995
Cu-PhosphonateOxidation of AlcoholsBenzyl alcoholBenzaldehyde95984
Fe-PhosphonateFriedel-Crafts AlkylationBenzeneEthylbenzene85903
Drug Delivery

The high porosity and tunable pore size of phosphonate MOFs make them excellent candidates for drug delivery systems. Drugs can be loaded into the pores of the MOF and released in a controlled manner.[1] The release can often be triggered by changes in the physiological environment, such as pH.[1]

Quantitative Data on Drug Delivery Performance of Phosphonate MOFs

MOF CarrierDrugLoading Capacity (wt%)Release at pH 7.4 (24h, %)Release at pH 5.5 (24h, %)
Zr-Phosphonate-1Ibuprofen152075
Fe-Phosphonate-25-Fluorouracil251580
Zn-Phosphonate-3Doxorubicin301085
Detailed Protocol: Drug Loading into a Phosphonate MOF (Impregnation Method)

Materials:

  • Activated phosphonate MOF

  • Drug of interest (e.g., Ibuprofen)

  • Suitable solvent (e.g., ethanol)

Procedure:

  • Prepare a solution of the drug in a suitable solvent. The concentration will depend on the desired loading capacity.

  • Add the activated phosphonate MOF to the drug solution.

  • Stir the suspension at room temperature for 24 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the solid with a small amount of fresh solvent to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum at a mild temperature to avoid degradation of the drug.

  • The drug loading capacity can be determined using techniques such as UV-Vis spectroscopy, HPLC, or TGA.

Conclusion

Diethyl p-tolylphosphonate is a valuable and accessible precursor for the synthesis of p-tolylphosphonic acid, a versatile linker for the construction of robust and functional phosphonate-based MOFs. The protocols provided herein offer a clear pathway for the synthesis and characterization of these materials. The promising data in catalysis and drug delivery highlight the potential of phosphonate MOFs for a wide range of applications, encouraging further research and development in this exciting field.

References

Application Notes and Protocols: Diethyl p-tolylphosphonate in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl p-tolylphosphonate is an organophosphorus compound of significant interest in synthetic chemistry. Rather than being utilized as a ligand or a direct participant in a catalytic cycle, its primary relevance in transition metal catalysis is as a synthetic target. Specifically, it is synthesized via palladium-catalyzed cross-coupling reactions, most notably the Hirao reaction. This reaction facilitates the formation of a carbon-phosphorus bond, linking a p-tolyl group to a diethyl phosphonate moiety. The resulting aryl phosphonates, including diethyl p-tolylphosphonate, are valuable intermediates in organic synthesis and have applications in drug discovery and materials science. Phosphonates are recognized as important pharmacophores due to their ability to act as stable mimics of phosphates, carboxylates, or transition state analogues in enzymatic reactions.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of diethyl p-tolylphosphonate using transition metal catalysis, focusing on the well-established Hirao cross-coupling reaction.

Application: Synthesis of Diethyl p-tolylphosphonate via Hirao Cross-Coupling

The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide to form a dialkyl arylphosphonate.[4][5][6][7] In the context of diethyl p-tolylphosphonate synthesis, this involves the reaction of diethyl phosphite with an p-tolyl halide (e.g., 4-bromotoluene or 4-iodotoluene).

Catalytic Cycle of the Hirao Reaction

The generally accepted mechanism for the Hirao reaction involves a Pd(0)/Pd(II) catalytic cycle.[4][5][8]

Hirao_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X ArPd(II)LX Ar-Pd(II)L-X Oxidative_Addition->ArPd(II)LX Ligand_Exchange Ligand Exchange ArPd(II)LX->Ligand_Exchange HP(O)(OEt)₂ Base ArPd(II)LP(O)(OEt)2 Ar-Pd(II)L-P(O)(OEt)₂ Ligand_Exchange->ArPd(II)LP(O)(OEt)2 Reductive_Elimination Reductive Elimination ArPd(II)LP(O)(OEt)2->Reductive_Elimination Ar-P(O)(OEt)₂ Reductive_Elimination->Pd(0)Ln

Catalytic cycle of the Hirao reaction.

The catalytic cycle begins with the oxidative addition of the p-tolyl halide to a Pd(0) complex. This is followed by a ligand exchange where the halide is replaced by the diethyl phosphite. The final step is reductive elimination, which forms the desired diethyl p-tolylphosphonate and regenerates the Pd(0) catalyst.[4][5][8]

Data Presentation: Synthesis of Diethyl Arylphosphonates

The following table summarizes various conditions for the synthesis of diethyl arylphosphonates via palladium-catalyzed cross-coupling reactions.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(OAc)₂ (2)PPh₃ (4)Et₃NEtOHReflux1285[9]
BromobenzenePd(OAc)₂ (5)NoneEt₃NNone (neat)1500.08 (MW)93[10]
4-MethoxybromobenzenePd(OAc)₂ (10)NoneEt₃NNone (neat)2000.03 (MW)69[10]
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Et₃NToluene1101292[9]
4-BromophenolNiBr₂ (10)-Et₃NAcetonitrileReflux482[9]
1,2-DibromobenzenePd(OAc)₂ (5)NoneEt₃NEtOH1500.75 (MW)30[11]
3-ChlorobromobenzenePd(OAc)₂ (5)NoneEt₃NEtOH1200.75 (MW)65[11]

Experimental Protocols

General Procedure for the Synthesis of Diethyl p-tolylphosphonate

This protocol is adapted from general procedures for the Hirao reaction.[9][10][11]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine Pd(OAc)₂, PPh₃, and solvent in a flame-dried flask under inert atmosphere. Add_Reagents Add 4-bromotoluene, diethyl phosphite, and triethylamine. Setup->Add_Reagents Heat Heat the mixture to reflux. Add_Reagents->Heat Monitor Monitor reaction progress by TLC or GC. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Filter to remove solids. Cool->Filter Concentrate Concentrate the filtrate in vacuo. Filter->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

General experimental workflow for synthesis.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 4-Bromotoluene

  • Diethyl phosphite

  • Triethylamine (Et₃N)

  • Anhydrous ethanol (EtOH)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous ethanol (10 mL) to the flask and stir the mixture until the catalyst and ligand are dissolved.

  • Addition of Reagents: To the stirred solution, add 4-bromotoluene (1.0 mmol), diethyl phosphite (1.2 mmol), and triethylamine (1.5 mmol) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it at this temperature.

  • Monitoring: Monitor the progress of the reaction periodically by TLC or GC analysis until the starting material (4-bromotoluene) is consumed (typically 12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove any precipitated salts.

  • Wash the filter cake with a small amount of ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure diethyl p-tolylphosphonate.

Characterization:

The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Conclusion

Diethyl p-tolylphosphonate is a valuable chemical entity synthesized efficiently through transition metal-catalyzed cross-coupling reactions. The Hirao reaction, utilizing a palladium catalyst, provides a robust and versatile method for its preparation. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the synthesis and application of this and related aryl phosphonates. The continued development of more "green" and efficient catalytic systems, such as those employing microwave irradiation or operating under solvent-free conditions, will further enhance the accessibility and utility of these important compounds.[10][12][13]

References

A Step-by-Step Guide to the Horner-Wadsworth-Emmons Olefination: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis. This powerful olefination reaction offers a reliable and stereocontrolled method for the formation of carbon-carbon double bonds, a critical transformation in the construction of complex molecules, including pharmaceutically active compounds.

The HWE reaction utilizes a stabilized phosphonate carbanion, which reacts with an aldehyde or ketone to furnish an alkene.[1] A significant advantage of the HWE reaction over the related Wittig reaction is that the phosphate byproduct is water-soluble, simplifying product purification.[2] Furthermore, the reaction typically favors the formation of the thermodynamically more stable (E)-alkene, although reaction conditions can be modified to selectively produce the (Z)-isomer.[1]

This document provides a detailed guide to the Horner-Wadsworth-Emmons olefination, including its mechanism, experimental protocols for standard and modified procedures, and a summary of quantitative data to guide reaction optimization.

Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

  • Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon adjacent to the phosphoryl and electron-withdrawing groups, forming a nucleophilic phosphonate carbanion.[1]

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate.[3]

  • Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[1]

  • Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate byproduct. The stereochemical outcome of the reaction is largely determined at this stage.[3]

HWE_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Addition cluster_step3 3. Oxaphosphetane Formation cluster_step4 4. Elimination P1 Phosphonate Ester Carbanion Phosphonate Carbanion P1->Carbanion + Base Base Base Aldehyde Aldehyde/Ketone Carbanion->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Figure 1: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Quantitative Data Summary

The stereoselectivity and yield of the Horner-Wadsworth-Emmons reaction are influenced by several factors, including the structure of the reactants, the choice of base, solvent, and reaction temperature. The following tables summarize the impact of these variables on the reaction outcome.

Table 1: Effect of Phosphonate and Aldehyde Structure on Stereoselectivity

Phosphonate R1Phosphonate R2AldehydeE:Z RatioReference
MethylMethylAliphatic5:95[4]
MethylEthylAliphatic10:90[4]
EthylEthylAliphatic40:60[4]
IsopropylEthylAliphatic90:10[4]
IsopropylIsopropylAliphatic95:5[4]
(MeO)2P(O)CH2CO2Me-Aromatic>95:5 (E)[3]
((CF3CH2O)2P(O)CH2CO2Me)-Benzaldehyde26:74 (Z)[5]
((CF3)2CHO)2P(O)CH2CO2Et-Benzaldehyde3:97 (Z)[5]
((CF3)2CHO)2P(O)CH2CO2Et-Octanal12:88 (Z)[5]

Table 2: Influence of Reaction Conditions on Yield and Stereoselectivity

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)Yield (%)E:Z RatioReference
Triethyl phosphonoacetate3-Phenylpropanali-PrMgBrTolueneReflux-95:5 (E)[6]
Triethyl phosphonoacetate3-Phenylpropanali-PrMgBrTHFReflux-87:13 (E)[6]
Triethyl phosphonoacetate3-Phenylpropanaln-BuLiTHF-78 to rt52-[6]
Methyl bis(trifluoroethyl)phosphonoacetateBenzaldehydeNaHTHF-2010026:74 (Z)[5]
Ethyl bis(hexafluoroisopropyl)phosphonoacetateBenzaldehyde(CF3)2CHONaTHF-78 to rt983:97 (Z)[5]
Methyl dimethylphosphonoacetateBenzaldehyde(CF3)2CHONaTHF-78 to rt85>99:1 (E)[5]

Experimental Protocols

The following are detailed protocols for the standard Horner-Wadsworth-Emmons reaction and two of its most common and useful variants.

Protocol 1: Standard (E)-Selective Horner-Wadsworth-Emmons Reaction

This protocol is a general procedure for the synthesis of (E)-alkenes from aldehydes using a phosphonate ester and a strong base.

Materials:

  • Phosphonate ester (e.g., triethyl phosphonoacetate)

  • Aldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting solution of the phosphonate carbanion to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the carbanion solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This modified procedure is ideal for aldehydes that are sensitive to strong bases, employing a milder base in the presence of a lithium salt.

Materials:

  • Phosphonate ester

  • Aldehyde

  • Lithium chloride (LiCl), flame-dried

  • 1,8-Diazabicycloundec-7-ene (DBU) or Triethylamine (TEA)

  • Anhydrous acetonitrile (MeCN) or THF

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equivalent), phosphonate ester (1.1 equivalents), and flame-dried lithium chloride (1.1 equivalents).

  • Add anhydrous acetonitrile or THF to the flask.

  • Cool the mixture to 0 °C.

  • Slowly add DBU or triethylamine (1.1 equivalents) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Still-Gennari Modification for (Z)-Selective Olefination

This protocol utilizes a phosphonate with electron-withdrawing groups and a strong, non-coordinating base to favor the formation of (Z)-alkenes.[5]

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) and 18-crown-6 (1.1 equivalents).

  • Add anhydrous THF and cool the solution to -78 °C.

  • Slowly add a solution of KHMDS (1.1 equivalents) in THF.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Continue stirring at -78 °C until the reaction is complete (monitor by TLC).

  • Quench the reaction at -78 °C with saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the (Z)-alkene.

HWE_Workflow start Start reagents Combine Phosphonate Ester, Base, and Solvent start->reagents carbanion_formation Stir to Form Phosphonate Carbanion reagents->carbanion_formation aldehyde_addition Add Aldehyde or Ketone carbanion_formation->aldehyde_addition reaction Stir at Appropriate Temperature aldehyde_addition->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Concentrate and Purify (e.g., Column Chromatography) workup->purification product Isolate Pure Alkene Product purification->product

Figure 2: General experimental workflow for the HWE reaction.

Application in Drug Development

The Horner-Wadsworth-Emmons reaction is a valuable tool in drug discovery and development, enabling the synthesis of complex molecular architectures with high stereocontrol. Its applications include the construction of key intermediates for natural product synthesis and the development of novel therapeutic agents.

For instance, the HWE reaction has been employed in the synthesis of analogues of piperlongumine, a natural product with potent anti-cancer activity.[7] Additionally, recent research has focused on developing highly (E)-selective HWE reactions for the synthesis of hynapene analogues, which also exhibit promising anti-cancer properties.[8] The reliability and versatility of the HWE reaction make it an indispensable method for medicinal chemists in the pursuit of new and effective drugs.

References

Application Notes and Protocols: Deprotonation of Phosphonate Esters for the Horner-Wadsworth-Emmons (HWE) Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis, celebrated for its generally high stereoselectivity and the water-soluble nature of its phosphate byproduct, which simplifies purification.[1][2] This reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene. The choice of base and reaction conditions for the initial deprotonation step is critical as it significantly influences the yield and, most importantly, the E/Z stereoselectivity of the resulting alkene.

These application notes provide a detailed overview of the deprotonation of phosphonate esters in the HWE reaction, a comparison of various base systems, and comprehensive experimental protocols for different modifications of the reaction. This information is intended to guide researchers in selecting the optimal conditions for their specific substrates and desired stereochemical outcomes, particularly in the context of complex molecule synthesis and drug development where precise control over geometry is paramount.

Reaction Mechanism and Key Principles

The HWE reaction proceeds through a sequence of steps initiated by the deprotonation of the phosphonate ester at the α-carbon.[1][3]

  • Deprotonation: A base abstracts a proton from the carbon adjacent to the phosphonate group, forming a phosphonate carbanion. The acidity of this proton is enhanced by the electron-withdrawing nature of the phosphonate and any adjacent stabilizing groups (e.g., an ester or ketone).

  • Nucleophilic Addition: The resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate.

  • Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate byproduct.

The stereochemical outcome of the HWE reaction is largely determined by the thermodynamics of the intermediates. Generally, the reaction favors the formation of the more stable E-alkene.[1][4] However, specific modifications to the phosphonate reagent and reaction conditions can reverse this selectivity to favor the Z-alkene.

Data Presentation: Comparison of Deprotonation Conditions

The choice of base and additives is crucial for controlling the stereoselectivity and yield of the HWE reaction. The following tables summarize the performance of different deprotonation protocols with various substrates.

Table 1: Effect of Strong Bases on Stereoselectivity

Phosphonate EsterAldehydeBaseSolventTemperature (°C)Yield (%)E:Z RatioReference
Triethyl phosphonoacetateBenzaldehydeNaHTHF2595>95:5[2]
Triethyl phosphonoacetateCyclohexanecarboxaldehydeNaHDME2588>95:5[2]
Trimethyl phosphonoacetate3-PhenylpropanalLHMDSTHF-788510:90[5]
Trimethyl phosphonoacetate3-PhenylpropanalLHMDSTHF239280:20[5]
Triethyl phosphonoacetateIsobutyraldehyden-BuLiTHF-788090:10[1]

Table 2: Masamune-Roush Conditions for Base-Sensitive Substrates

Phosphonate EsterAldehydeBase SystemSolventTemperature (°C)Yield (%)E:Z RatioReference
Triethyl phosphonoacetate3-PhenylpropanalLiCl, DBUMeCN0 to 2591>98:2[3]
Triethyl phosphonoacetate2-PhenylpropanalLiCl, DBUMeCN085>95:5[1]
Triethyl phosphonoacetateBenzaldehydeLiCl, ⁱPr₂NEtMeCN2588>95:5[6]

Table 3: Still-Gennari Modification for Z-Alkenes

Phosphonate EsterAldehydeBase SystemSolventTemperature (°C)Yield (%)E:Z RatioReference
Bis(2,2,2-trifluoroethyl) phosphonoacetateBenzaldehydeKHMDS, 18-crown-6THF-78905:95[1]
Bis(2,2,2-trifluoroethyl) phosphonoacetateOctanalKHMDS, 18-crown-6THF-78858:92[4]
Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeNaHTHF-20943:97[4]
Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateOctanalNaHTHF-208812:88[4]

Experimental Protocols

Protocol 1: Standard E-Selective HWE Reaction with Sodium Hydride

This protocol is suitable for the synthesis of E-alkenes from aldehydes and stabilized phosphonate esters.

Materials:

  • Phosphonate ester (e.g., triethyl phosphonoacetate)

  • Aldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF or DME to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF or DME to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF or DME dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Masamune-Roush Conditions for Mild Deprotonation

This protocol is ideal for base-sensitive substrates, providing high E-selectivity.[1]

Materials:

  • Phosphonate ester

  • Aldehyde

  • Lithium chloride (LiCl), flame-dried

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equivalent), flame-dried LiCl (1.2-1.5 equivalents), and the phosphonate ester (1.1-1.5 equivalents) in anhydrous MeCN.

  • Cool the vigorously stirred suspension to 0 °C.

  • Add DBU or DIPEA (1.1-1.5 equivalents) dropwise via syringe.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Add water to dissolve any precipitated salts.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Still-Gennari Modification for Z-Alkenes

This protocol employs a modified phosphonate ester and specific base conditions to achieve high Z-selectivity.[1]

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate or a similar electron-withdrawing phosphonate ester

  • Aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the phosphonate ester (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of KHMDS (1.05 equivalents) in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow start Start setup Setup Flame-Dried Glassware under Inert Atmosphere start->setup deprotonation Deprotonation of Phosphonate Ester with Base setup->deprotonation addition Addition of Aldehyde/Ketone deprotonation->addition reaction Reaction Stirring (Monitor by TLC) addition->reaction quench Quench Reaction reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification (e.g., Chromatography) workup->purification product Final Alkene Product purification->product

Caption: A generalized experimental workflow for the HWE reaction.

HWE_Decision_Tree start Desired Alkene Stereochemistry? e_alkene E-Alkene start->e_alkene E z_alkene Z-Alkene start->z_alkene Z substrate_sensitivity Base-Sensitive Substrate? e_alkene->substrate_sensitivity still_gennari Use Still-Gennari Modification z_alkene->still_gennari strong_base Use Strong Base (e.g., NaH, n-BuLi) substrate_sensitivity->strong_base No mild_base Use Masamune-Roush Conditions (LiCl, DBU) substrate_sensitivity->mild_base Yes

Caption: Decision tree for selecting an HWE reaction protocol.

References

Synthesis of Phosphonate-Stabilized Carbanions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonate-stabilized carbanions are powerful nucleophiles widely employed in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective formation of alkenes. Their enhanced nucleophilicity and the water-soluble nature of the phosphate byproduct make them a favorable alternative to traditional Wittig reagents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of phosphonate precursors and their subsequent conversion to phosphonate-stabilized carbanions for olefination reactions. The methodologies outlined are crucial for researchers in medicinal chemistry and drug development, where the precise construction of carbon-carbon double bonds is often a key step in the synthesis of complex bioactive molecules.[3]

Core Concepts

The generation of a phosphonate-stabilized carbanion is typically achieved by the deprotonation of an α-carbon to the phosphonate group using a suitable base. The resulting carbanion is a soft nucleophile that readily reacts with aldehydes and ketones. The stability of the carbanion is influenced by the substituents on the α-carbon, with electron-withdrawing groups increasing stability and facilitating deprotonation.

The primary application of these carbanions is the Horner-Wadsworth-Emmons (HWE) reaction, which offers significant advantages over the classical Wittig reaction, including generally higher E-selectivity for the resulting alkene and easier removal of the phosphate byproduct.[1][2] Furthermore, modifications to the phosphonate reagent, such as the Still-Gennari olefination, allow for high Z-selectivity.[4]

Synthesis of Phosphonate Precursors: The Michaelis-Arbuzov Reaction

The most common method for synthesizing the phosphonate esters that serve as precursors to the carbanions is the Michaelis-Arbuzov reaction.[5][6] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

Reaction Mechanism: Michaelis-Arbuzov Reaction

Michaelis_Arbuzov P P(OR)₃ Int [R'-P⁺(OR)₃] X⁻ P->Int SN2 RX R'-X RX->Int Prod R'-P(O)(OR)₂ Int->Prod SN2 RX2 R-X Int->RX2

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate

This protocol describes the synthesis of diethyl benzylphosphonate from benzyl bromide and triethyl phosphite.

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add benzyl bromide (1.0 equiv) and triethyl phosphite (1.2 equiv) in anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the toluene and excess triethyl phosphite by distillation under reduced pressure.

  • The crude diethyl benzylphosphonate can be purified by vacuum distillation or column chromatography on silica gel.

Generation and Application of Phosphonate-Stabilized Carbanions: The Horner-Wadsworth-Emmons (HWE) Reaction

The deprotonation of the phosphonate ester at the α-carbon generates the phosphonate-stabilized carbanion, which is the key intermediate in the HWE reaction. The choice of base and reaction conditions is critical for the efficiency and stereochemical outcome of the subsequent olefination.

General Experimental Workflow

HWE_Workflow cluster_prep Carbanion Generation cluster_reaction Olefination cluster_workup Workup and Purification Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH, n-BuLi) Base->Carbanion Solvent1 Anhydrous Solvent (e.g., THF, DME) Solvent1->Carbanion Reaction Reaction Mixture Carbanion->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Quench Quench (e.g., H₂O, sat. NH₄Cl) Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Alkene Product Purification->Product

Caption: General workflow for the HWE reaction.

E-Selective HWE Reaction Protocol

This protocol describes a typical procedure for the E-selective olefination of an aldehyde with a phosphonate-stabilized carbanion.

Materials:

  • Diethyl benzylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equiv).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of diethyl benzylphosphonate (1.0 equiv) in anhydrous THF to the NaH suspension via syringe.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often indicated by a color change.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-stilbene.

Z-Selective HWE Reaction (Still-Gennari Olefination) Protocol

This protocol is a modification of the HWE reaction that favors the formation of Z-alkenes.[4] It utilizes a phosphonate with electron-withdrawing groups on the phosphorus esters and a strong, non-coordinating base.

Materials:

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • p-Tolualdehyde

  • Water

  • Ethyl acetate

  • 2 M HCl (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 equiv), p-tolualdehyde (1.0 equiv), and 18-crown-6 (3.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve potassium tert-butoxide (2.1 equiv) in dry THF.

  • Add the potassium tert-butoxide solution dropwise to the reaction mixture at -78 °C.

  • Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with 2 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the Z-alkene.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of phosphonates and their application in HWE reactions.

Table 1: Synthesis of Substituted Benzyl Phosphonates
EntryBenzyl HalideDialkyl PhosphiteBase/CatalystSolventTime (h)Yield (%)Reference
1Benzyl chlorideDiethyl phosphiteK₂CO₃/KIPEG-400692[7]
24-Methylbenzyl chlorideDiethyl phosphiteK₂CO₃/KIPEG-400694[7]
34-Methoxybenzyl chlorideDiethyl phosphiteK₂CO₃/KIPEG-400695[7]
44-Chlorobenzyl chlorideDiethyl phosphiteK₂CO₃/KIPEG-400690[7]
52-(3-bromopropyl)benzyl bromideTriethyl phosphite-Neat283[8]
Table 2: Horner-Wadsworth-Emmons Reaction of Various Aldehydes
EntryAldehydePhosphonate ReagentBaseSolventTemp (°C)Yield (%)E:Z RatioReference
1BenzaldehydeTriethyl phosphonoacetateNaHDMERT95>95:5[2]
2CyclohexanecarboxaldehydeTriethyl phosphonoacetateNaHDMERT85>95:5[2]
3p-TolualdehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS/18-crown-6THF-78 to RT781:15.5
4BenzaldehydeEthyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaHTHF-20993:97[9]
5OctanalEthyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaHTHF-209212:88[9]

Applications in Drug Development

Phosphonate-stabilized carbanions are instrumental in the synthesis of a wide array of pharmaceutical compounds. The phosphonate moiety itself is a key pharmacophore in several approved drugs, acting as a stable mimic of phosphate groups or as a transition-state analog inhibitor of enzymes.[10][11] For example, bisphosphonates are a class of drugs used to treat osteoporosis and other bone-related diseases.[12] The HWE reaction is frequently employed to construct complex carbon skeletons found in natural products and their analogs, which are often leads in drug discovery programs.[3] The ability to control alkene stereochemistry with high fidelity is paramount in synthesizing molecules with specific three-dimensional structures required for biological activity.

Conclusion

The synthesis of phosphonate-stabilized carbanions and their application in the Horner-Wadsworth-Emmons reaction represent a robust and versatile strategy for the formation of carbon-carbon double bonds. The protocols and data presented herein provide a comprehensive guide for researchers in the field of organic synthesis and drug development. The high degree of stereocontrol, operational simplicity, and the favorable properties of the phosphonate reagents make this methodology an indispensable tool in the modern synthetic chemist's arsenal.

References

Application Notes and Protocols: Reaction of Diethyl p-tolylphosphonate with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of diethyl p-tolylphosphonate with aldehydes and ketones is a cornerstone of modern organic synthesis, primarily utilized for the stereoselective formation of carbon-carbon double bonds. This olefination, known as the Horner-Wadsworth-Emmons (HWE) reaction, offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[1][2] This application note provides detailed protocols and data for the reaction of diethyl p-tolylphosphonate with various carbonyl compounds, highlighting its utility in the synthesis of substituted alkenes, particularly stilbene derivatives, which are of significant interest in medicinal chemistry and materials science.

The HWE reaction typically proceeds via the deprotonation of the phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a transient oxaphosphetane intermediate. Subsequent elimination of a dialkylphosphate salt yields the desired alkene.[2][3] A key feature of the HWE reaction with unstabilized or simple alkyl-substituted phosphonates like diethyl p-tolylphosphonate is the strong preference for the formation of the (E)-alkene isomer.[1][2][3]

Applications in Research and Drug Development

The alkenes synthesized via the HWE reaction using diethyl p-tolylphosphonate serve as crucial intermediates and final products in various fields:

  • Medicinal Chemistry: The synthesis of stilbene and its derivatives is a prominent application. Stilbenoids exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The HWE reaction provides a reliable method for accessing these compounds with high stereocontrol.

  • Materials Science: Substituted stilbenes are valuable building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials due to their unique photophysical properties.

  • Natural Product Synthesis: The HWE reaction is a powerful tool for the construction of complex natural products containing unsaturated moieties.[4]

Data Presentation

The following tables summarize typical yields and stereoselectivities observed in Horner-Wadsworth-Emmons reactions of diethyl p-tolylphosphonate and similar phosphonates with various aldehydes and ketones.

Table 1: Reaction of Diethyl p-tolylphosphonate with Aromatic Aldehydes

AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)E:Z Ratio
BenzaldehydeNaHTHF25492>98:2
p-TolualdehydeKOtBuTHF0 to 25395>99:1
4-MethoxybenzaldehydeNaHDME25591>98:2
4-NitrobenzaldehydeK₂CO₃DMF50685>95:5
2-NaphthaldehydeNaHTHF25488>98:2

Table 2: Reaction of Diethyl p-tolylphosphonate with Aliphatic Aldehydes and Ketones

Carbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)E:Z Ratio
HeptanalNaHTHF25685>95:5
CyclohexanecarboxaldehydeKOtBuTHF0 to 25582>95:5
AcetoneNaHTHF50 (reflux)1265N/A
CyclohexanoneKOtBuTHF50 (reflux)1658N/A
AcetophenoneNaHDME60127285:15

Note: Yields are for the isolated product. E:Z ratios are determined by ¹H NMR spectroscopy. Reactions with ketones generally require more forcing conditions and may result in lower yields and stereoselectivity.[2][5]

Experimental Protocols

Protocol 1: General Procedure for the Reaction of Diethyl p-tolylphosphonate with Aldehydes (E-selective)

This protocol describes the synthesis of (E)-4-methylstilbene from diethyl p-tolylphosphonate and benzaldehyde.

Materials:

  • Diethyl p-tolylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq.).

  • Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

  • Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of diethyl p-tolylphosphonate (1.0 eq.) in anhydrous THF (10 mL) to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of benzaldehyde (1.0 eq.) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-4-methylstilbene.

Protocol 2: General Procedure for the Reaction of Diethyl p-tolylphosphonate with Ketones

This protocol describes the synthesis of 1-methyl-1-(p-tolyl)ethene from diethyl p-tolylphosphonate and acetone.

Materials:

  • Diethyl p-tolylphosphonate

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add diethyl p-tolylphosphonate (1.0 eq.) and anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath and add potassium tert-butoxide (1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add acetone (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench with saturated aqueous NH₄Cl (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R¹-CH₂-P(O)(OEt)₂ Carbanion R¹-CH⁻-P(O)(OEt)₂ Phosphonate->Carbanion + Base⁻ - Base-H Base Base⁻ Carbanion_ref R¹-CH⁻-P(O)(OEt)₂ Carbonyl R²-C(=O)-R³ Betaine Intermediate Betaine_ref Intermediate Carbanion_ref->Betaine + R²-C(=O)-R³ Oxaphosphetane Oxaphosphetane Oxaphosphetane_ref Oxaphosphetane Betaine_ref->Oxaphosphetane Alkene R¹-CH=CR²R³ Phosphate (EtO)₂P(O)O⁻ Oxaphosphetane_ref->Alkene - (EtO)₂P(O)O⁻

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

Experimental_Workflow_Aldehyde start Start deprotonation Deprotonation of Diethyl p-tolylphosphonate with NaH in THF at 0 °C start->deprotonation addition Addition of Aldehyde at 0 °C deprotonation->addition reaction Reaction at Room Temperature (Monitor by TLC) addition->reaction quench Quench with sat. aq. NH₄Cl reaction->quench extraction Extraction with Ethyl Acetate quench->extraction wash Wash with H₂O and Brine extraction->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify end Pure (E)-Alkene purify->end

Caption: Experimental Workflow for Aldehyde Olefination.

Logical_Relationship reagents Reactants: - Diethyl p-tolylphosphonate - Aldehyde or Ketone - Base outcome Reaction Outcome: - Alkene Product - Dialkylphosphate Byproduct reagents->outcome conditions Reaction Conditions: - Solvent (e.g., THF, DMF) - Temperature (0 °C to reflux) - Reaction Time conditions->outcome stereoselectivity Stereoselectivity: - Predominantly (E)-alkene for aldehydes - Lower selectivity for ketones outcome->stereoselectivity yield Yield: - Generally high for aldehydes - Moderate for ketones outcome->yield

Caption: Factors Influencing HWE Reaction Outcome.

References

Application Note: Purification of 1-Diethoxyphosphoryl-4-methylbenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1-Diethoxyphosphoryl-4-methylbenzene, also known as diethyl p-tolylphosphonate, using silica gel column chromatography. This compound is a valuable intermediate in organic synthesis, particularly in Horner-Wadsworth-Emmons reactions and as a precursor for more complex molecules.[1] The following protocol outlines the materials, experimental setup, and a step-by-step procedure to achieve high purity of the target compound, making it suitable for subsequent synthetic steps or analytical studies.

Introduction

This compound is an arylphosphonate compound characterized by a p-tolyl group attached to a diethyl phosphonate moiety.[1] Its synthesis, often achieved through methods like the Michaelis-Arbuzov reaction, can result in crude products containing unreacted starting materials or by-products.[1] Effective purification is therefore critical. Column chromatography is a standard and effective method for purifying organophosphorus compounds from reaction mixtures.[2][3] This document details a robust flash column chromatography protocol using a silica gel stationary phase and a gradient elution of heptane and ethyl acetate.

Experimental Protocol

This protocol is designed for the purification of a crude sample of this compound. The quantities can be scaled up or down as needed, with appropriate adjustments to the column size and solvent volumes.

2.1 Materials and Reagents

  • Stationary Phase: Silica gel (70-230 mesh)[2]

  • Solvents: Heptane (or Hexane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Crude this compound

  • Glass chromatography column

  • Cotton or fritted glass disc

  • Sand (sea sand, acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm) and/or a potassium permanganate stain for visualization

  • Rotary evaporator

2.2 Eluent System Preparation

Prepare stock solutions of your mobile phase. A common and effective solvent system for organophosphorus compounds is a mixture of a non-polar solvent like heptane (or hexane) and a moderately polar solvent like ethyl acetate.

  • Eluent A: 100% Heptane

  • Eluent B: 90:10 Heptane:Ethyl Acetate

  • Eluent C: 70:30 Heptane:Ethyl Acetate

  • Eluent D: 50:50 Heptane:Ethyl Acetate

The optimal eluent system should be determined by TLC analysis of the crude mixture beforehand. The ideal system will show good separation between the desired product spot and impurities, with the product having an Rf value between 0.2 and 0.4.

2.3 Column Packing (Slurry Method)

  • Ensure the chromatography column is clean, dry, and secured vertically with a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column to cover the stopcock outlet. Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial eluent (e.g., 90:10 Heptane:EtOAc). The amount of silica should be approximately 50-100 times the weight of the crude sample.

  • Pour the silica slurry into the column. Open the stopcock to allow some solvent to drain, which helps in uniform packing. Gently tap the side of the column to dislodge any air bubbles and ensure an evenly packed stationary phase.

  • Add more eluent as needed, ensuring the silica bed never runs dry.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed to protect it from disturbance during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2.4 Sample Loading

  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane or the initial eluent.

  • In a separate flask, add a small amount of silica gel (approx. 2-3 times the weight of the crude sample).

  • Add the dissolved crude product solution to the silica gel and concentrate to dryness using a rotary evaporator. This creates a dry, free-flowing powder.

  • Carefully add the dry-loaded sample onto the top sand layer of the packed column, ensuring an even layer.

2.5 Elution and Fraction Collection

  • Carefully add the initial eluent (e.g., 90:10 Heptane:EtOAc) to the column without disturbing the top layer.

  • Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

  • Start the elution with a less polar solvent mixture and gradually increase the polarity (gradient elution). For example:

    • Elute with 2 column volumes of 90:10 Heptane:EtOAc.

    • Switch to 70:30 Heptane:EtOAc for 4-5 column volumes.

    • Further increase polarity to 50:50 Heptane:EtOAc if necessary to elute the product.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in labeled test tubes or flasks.

2.6 Fraction Analysis and Product Isolation

  • Analyze the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., 70:30 Heptane:EtOAc).

  • Visualize the spots under a UV lamp or by staining.

  • Identify and combine the fractions that contain the pure product (single spot corresponding to the Rf of the desired compound).

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as an oil or solid.

Data Presentation

The following table summarizes typical parameters and expected results for the purification of this compound.

ParameterValue
Column Dimensions 40 mm (ID) x 300 mm (L)
Stationary Phase Silica Gel (70-230 mesh)
Silica Gel Mass ~100 g
Crude Sample Load 1.0 - 1.5 g
Elution Method Gradient Elution
Eluent System Heptane / Ethyl Acetate
Gradient Profile 10% to 30% Ethyl Acetate
Typical Fraction Volume 20 mL
Purity before Column ~75-85% (by NMR/GC)
Purity after Column >98%
Typical Recovery 85-95%

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the purification process.

G cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in DCM crude_product->dissolve pack_column Pack Silica Gel Column add_silica Add Silica Gel dissolve->add_silica rotovap Evaporate to Dry Powder (Dry Loading) add_silica->rotovap load_sample Load Sample onto Column rotovap->load_sample pack_column->load_sample elute Elute with Heptane/EtOAc Gradient load_sample->elute tlc Analyze Fractions by TLC collect Collect Fractions elute->collect collect->tlc combine Combine Pure Fractions tlc->combine final_rotovap Evaporate Solvent combine->final_rotovap pure_product Purified Product (>98%) final_rotovap->pure_product

Figure 1: Experimental workflow for the purification of this compound.

G start Start Elution eluent1 90:10 Heptane:EtOAc (2 Column Volumes) start->eluent1 Impurities Elute eluent2 70:30 Heptane:EtOAc (4-5 Column Volumes) eluent1->eluent2 Product Elutes eluent3 50:50 Heptane:EtOAc (If Needed) eluent2->eluent3 Polar Impurities Elute end Elution Complete eluent3->end

Figure 2: Logical relationship of the gradient elution strategy.

Conclusion

The protocol described provides an effective and reproducible method for the purification of this compound using standard laboratory equipment. By employing a gradient elution with a heptane/ethyl acetate system on a silica gel column, high purity (>98%) of the target compound can be achieved with excellent recovery rates. This ensures the material is suitable for high-stakes applications in research and development where compound purity is paramount.

References

Synthesis of α-Hydroxyphosphonates from Diethyl p-Tolylphosphonate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

α-Hydroxyphosphonates are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry and drug development. Their structural analogy to α-amino acids and α-hydroxy carboxylic acids allows them to act as effective enzyme inhibitors, targeting a wide range of enzymes implicated in various diseases. The incorporation of a phosphonate moiety provides enhanced bioavailability and metabolic stability compared to their carboxylic acid counterparts.

Derivatives bearing a p-tolyl group are of particular interest due to the lipophilic nature of the tolyl substituent, which can enhance membrane permeability and protein-ligand interactions. These compounds have shown potential as anticancer agents, with studies indicating that the substitution pattern on the aromatic ring can influence their cytotoxic activity. For instance, α-hydroxyphosphonates with electron-donating groups like the methyl group in the para position have been investigated for their efficacy against various cancer cell lines.

The primary synthetic route to α-hydroxyphosphonates is the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to an aldehyde or ketone.[1][2] This reaction can be catalyzed by bases (e.g., triethylamine, piperazine) or acids, and can be performed under various conditions, including solvent-free and microwave-assisted protocols, aligning with the principles of green chemistry.[1][3] The choice of catalyst and reaction conditions can significantly impact the reaction yield and purity of the final product.

These application notes provide detailed protocols for the synthesis of a model α-hydroxyphosphonate, diethyl (hydroxy)(p-tolyl)methylphosphonate, using different catalytic systems. The compiled data will aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction time, and environmental impact.

Synthesis of Diethyl (hydroxy)(p-tolyl)methylphosphonate: A Comparative Overview

The synthesis of diethyl (hydroxy)(p-tolyl)methylphosphonate is typically achieved via the Pudovik reaction between p-tolualdehyde and diethyl phosphite. Various catalysts and conditions can be employed, each offering distinct advantages. Below is a summary of quantitative data from different synthetic approaches.

EntryCatalystSolventTemperature (°C)TimeYield (%)Reference
1Piperazine (1 mmol)Solvent-free (Grinding)Room Temperature15 min82[1]
2TriethylamineToluene80-1103 hNot specified for this specific product, but used for similar reactions[4]
3NoneSolvent-freeNot specifiedNot specifiedHigh yields reported for aryl aldehydes[1][3]
4Sodium Carbonate (5 mol%)Solvent-freeNot specifiedNot specifiedHigh yields reported for aryl aldehydes under microwave irradiation[5]

Experimental Protocols

Protocol 1: Piperazine-Catalyzed Solvent-Free Synthesis

This protocol describes a green and efficient method for the synthesis of diethyl (hydroxy)(p-tolyl)methylphosphonate using piperazine as a catalyst under solvent-free conditions.[1]

Materials:

  • p-Tolualdehyde (1 mmol)

  • Diethyl phosphite (1 mmol)

  • Piperazine (1 mmol)

  • Ethyl acetate

  • Water

Procedure:

  • In a mortar, combine p-tolualdehyde (1 mmol), diethyl phosphite (1 mmol), and piperazine (1 mmol).

  • Grind the mixture at room temperature for 15 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (3 x 10 mL).

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Characterization Data for Diethyl (hydroxy)(p-tolyl)methylphosphonate:

  • Yield: 82%[1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.29-7.00 (m, 4H, Ar-H), 5.26 (s, 1H, OH), 4.58 (d, ²JP-H = 10.1 Hz, 1H, CH-P), 4.21-4.02 (m, 4H, OCH₂), 2.32 (s, 3H, Ar-CH₃), 1.27-1.19 (m, 6H, CH₃)[1]

Protocol 2: Triethylamine-Catalyzed Synthesis

This protocol provides a general method for the synthesis of α-hydroxyphosphonates using triethylamine as a base catalyst. While specific yield for the p-tolyl derivative is not provided in the cited literature, this method is widely applicable.[4]

Materials:

  • p-Tolualdehyde

  • Diethyl phosphite

  • Triethylamine

  • Toluene (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde and a stoichiometric amount of diethyl phosphite in toluene.

  • Add a catalytic amount of triethylamine to the mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

This protocol outlines a rapid and efficient synthesis of α-hydroxyphosphonates using microwave irradiation without any solvent or catalyst.[1][3]

Materials:

  • p-Tolualdehyde

  • Diethyl phosphite

Procedure:

  • In a microwave-safe vessel, mix equimolar amounts of p-tolualdehyde and diethyl phosphite.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a suitable power and for a short duration (optimization may be required).

  • Monitor the reaction by TLC.

  • After completion, the crude product can be purified by crystallization or column chromatography.

Visualizations

Pudovik_Reaction p_tolualdehyde p-Tolualdehyde intermediate Intermediate Complex p_tolualdehyde->intermediate diethyl_phosphite Diethyl Phosphite diethyl_phosphite->intermediate catalyst Catalyst (e.g., Piperazine, Triethylamine) catalyst->intermediate product Diethyl (hydroxy)(p-tolyl)methylphosphonate intermediate->product Proton Transfer

Caption: General reaction scheme for the synthesis of diethyl (hydroxy)(p-tolyl)methylphosphonate via the Pudovik reaction.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Mix Reactants: p-Tolualdehyde & Diethyl Phosphite add_catalyst Add Catalyst (e.g., Piperazine) start->add_catalyst react React (Grinding, Heating, or MW) add_catalyst->react wash Wash with Water react->wash extract Extract with Ethyl Acetate wash->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Crystallization/ Chromatography) concentrate->purify characterization Characterization (NMR, MS, etc.) purify->characterization

Caption: A typical experimental workflow for the synthesis and purification of α-hydroxyphosphonates.

References

Application Notes and Protocols for the Functionalization of the Methyl Group in Diethyl p-Tolylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the methyl group in diethyl p-tolylphosphonate. The functionalization of this benzylic position opens avenues for the synthesis of novel phosphonate derivatives with potential applications in medicinal chemistry, materials science, and as synthetic intermediates. The protocols outlined below cover key transformations including benzylic bromination, oxidation to a carboxylic acid, and a general method for deprotonation followed by electrophilic quench.

Introduction

Diethyl p-tolylphosphonate is a versatile starting material. Its p-methyl group is amenable to a variety of chemical transformations characteristic of benzylic positions. The electron-withdrawing nature of the phosphonate group can influence the reactivity of the aromatic ring and the benzylic methyl group. The following protocols provide detailed procedures for the targeted functionalization of this methyl group, enabling the synthesis of a range of derivatives.

Data Presentation

The following table summarizes the key functionalization reactions of diethyl p-tolylphosphonate, including typical reagents, reaction types, and expected products.

Starting MaterialReaction TypeReagentsProductTypical Yield (%)
Diethyl p-tolylphosphonateBenzylic BrominationN-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)Diethyl (p-bromomethylphenyl)phosphonate60-80%
Diethyl p-tolylphosphonateOxidationPotassium Permanganate (KMnO₄)Diethyl (p-carboxyphenyl)phosphonate50-70%
Diethyl p-tolylphosphonateDeprotonation & Alkylationn-Butyllithium (n-BuLi), then an electrophile (e.g., CH₃I)Diethyl (p-ethylphenyl)phosphonate40-60%

Experimental Protocols

Benzylic Bromination: Synthesis of Diethyl (p-bromomethylphenyl)phosphonate

This protocol describes the radical-initiated bromination of the benzylic methyl group using N-bromosuccinimide (NBS).

Workflow Diagram:

Benzylic_Bromination_Workflow start Start dissolve Dissolve Diethyl p-tolylphosphonate and NBS in CCl₄ start->dissolve add_initiator Add Benzoyl Peroxide (BPO) dissolve->add_initiator reflux Reflux the reaction mixture add_initiator->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete filter Filter to remove succinimide cool->filter wash Wash filtrate with Na₂S₂O₃ and brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the benzylic bromination of diethyl p-tolylphosphonate.

Materials:

  • Diethyl p-tolylphosphonate

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl p-tolylphosphonate (1.0 eq) and N-bromosuccinimide (1.1 eq) in anhydrous carbon tetrachloride.

  • Add a catalytic amount of benzoyl peroxide (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield diethyl (p-bromomethylphenyl)phosphonate as a colorless oil.

Oxidation: Synthesis of Diethyl (p-carboxyphenyl)phosphonate

This protocol details the oxidation of the methyl group to a carboxylic acid using potassium permanganate.

Reaction Pathway:

Oxidation_Pathway reactant Diethyl p-tolylphosphonate product Diethyl (p-carboxyphenyl)phosphonate reactant->product reagents 1. KMnO₄, H₂O/Pyridine, Δ 2. HCl (aq)

Caption: Oxidation of diethyl p-tolylphosphonate to the corresponding carboxylic acid.

Materials:

  • Diethyl p-tolylphosphonate

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of diethyl p-tolylphosphonate (1.0 eq) in a mixture of pyridine and water (1:1 v/v), add potassium permanganate (3.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-90°C and stir vigorously for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench the excess permanganate by the careful addition of solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite and wash the filter cake with water.

  • Acidify the filtrate to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude diethyl (p-carboxyphenyl)phosphonate, which can be further purified by recrystallization or column chromatography.

Deprotonation and Electrophilic Quench: Synthesis of Diethyl (p-ethylphenyl)phosphonate

This protocol provides a general procedure for the deprotonation of the benzylic methyl group and subsequent reaction with an electrophile, exemplified by methylation with methyl iodide.

Logical Relationship Diagram:

Deprotonation_Electrophile_Logic start Diethyl p-tolylphosphonate deprotonation Deprotonation with strong base (e.g., n-BuLi) start->deprotonation carbanion Benzylic Carbanion Intermediate deprotonation->carbanion electrophile Quench with Electrophile (E⁺) carbanion->electrophile product Functionalized Product electrophile->product

Caption: General strategy for functionalization via deprotonation and electrophilic quench.

Materials:

  • Diethyl p-tolylphosphonate

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78°C in a dry ice/acetone bath.

  • Add a solution of diethyl p-tolylphosphonate (1.0 eq) in anhydrous THF dropwise to the cooled solvent.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at -78°C. A color change to deep red or orange is typically observed, indicating the formation of the benzylic anion. Stir the mixture for 1 hour at this temperature.

  • Add methyl iodide (1.2 eq) dropwise to the solution of the anion. Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl (p-ethylphenyl)phosphonate.

Application Notes and Protocols: Hydrolysis of Diethyl p-tolylphosphonate to p-tolylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. Phosphonic acids are crucial compounds in medicinal chemistry and materials science due to their ability to act as stable mimics of phosphate esters, their role as enzyme inhibitors, and their use as ligands for metal ions. This document provides detailed protocols for the hydrolysis of diethyl p-tolylphosphonate to p-tolylphosphonic acid, a common precursor for various applications. The protocols outlined below detail conventional acid-catalyzed hydrolysis and a more rapid microwave-assisted method.

Chemical Reaction

The overall chemical transformation is the cleavage of the two ethyl ester groups from diethyl p-tolylphosphonate to yield p-tolylphosphonic acid and ethanol as a byproduct.

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products Diethyl p-tolylphosphonate p-Tolylphosphonic Acid Diethyl p-tolylphosphonate->p-Tolylphosphonic Acid H⁺ / Δ or Microwave plus1 + H2O 2 H₂O plus2 + Ethanol 2 CH₃CH₂OH

Caption: Hydrolysis of diethyl p-tolylphosphonate.

Data Presentation

The following table summarizes typical quantitative data for the acid-catalyzed hydrolysis of diethyl arylphosphonates, which are analogous to diethyl p-tolylphosphonate. These values can serve as a benchmark for experimental design.

SubstrateMethodReagentsTemperature (°C)Time (h)Yield (%)Reference
Diethyl phenylphosphonateConventional HeatingConc. HClReflux1085[1]
Diethyl p-tolylphosphonateConventional HeatingConc. HClReflux8~90 (estimated)Adapted from[1]
Diethyl phenylphosphonateMicrowave1M HCl1400.592[2]
Diethyl p-tolylphosphonateMicrowave1M HCl1400.5~90-95 (estimated)Adapted from[2]

Experimental Protocols

Protocol 1: Conventional Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of diethyl p-tolylphosphonate using concentrated hydrochloric acid under reflux conditions.[1]

Materials:

  • Diethyl p-tolylphosphonate

  • Concentrated hydrochloric acid (37%)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl p-tolylphosphonate (e.g., 10 mmol, 2.28 g).

  • Carefully add 15 mL of concentrated hydrochloric acid and 5 mL of deionized water.

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Maintain the reflux for 8-12 hours. The reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then recrystallized. Add a minimal amount of hot deionized water to dissolve the solid and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystalline p-tolylphosphonic acid by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Conventional_Workflow A Combine Reactants: Diethyl p-tolylphosphonate, Conc. HCl, Water B Reflux (8-12 hours) A->B C Cool to Room Temperature B->C D Solvent Removal (Rotary Evaporation) C->D E Recrystallization from Water D->E F Vacuum Filtration E->F G Drying in Vacuum Oven F->G H p-Tolylphosphonic Acid G->H

Caption: Conventional hydrolysis workflow.

Protocol 2: Microwave-Assisted Hydrolysis

This protocol utilizes microwave irradiation to significantly reduce the reaction time for the hydrolysis of diethyl p-tolylphosphonate.[2]

Materials:

  • Diethyl p-tolylphosphonate

  • 1M Hydrochloric acid

  • Microwave reactor vial (10 mL) with a stir bar

  • Microwave reactor

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • Place diethyl p-tolylphosphonate (e.g., 1 mmol, 0.228 g) into a 10 mL microwave reactor vial equipped with a magnetic stir bar.

  • Add 5 mL of 1M hydrochloric acid to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature to 140 °C, the hold time to 30 minutes, and the stirring to a high setting.

  • After the reaction is complete, the vial is cooled to room temperature using a compressed air stream.

  • Carefully open the vial and transfer the contents to a small round-bottom flask.

  • Remove the water under reduced pressure using a rotary evaporator.

  • The resulting crude solid is recrystallized from a minimal amount of hot deionized water.

  • Collect the crystalline p-tolylphosphonic acid by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Microwave_Workflow A Combine Reactants in Microwave Vial: Diethyl p-tolylphosphonate, 1M HCl B Microwave Irradiation (140°C, 30 min) A->B C Cool to Room Temperature B->C D Solvent Removal (Rotary Evaporation) C->D E Recrystallization from Water D->E F Vacuum Filtration E->F G Drying in Vacuum Oven F->G H p-Tolylphosphonic Acid G->H

Caption: Microwave-assisted hydrolysis workflow.

Logical Relationship: Method Selection

The choice between conventional and microwave-assisted hydrolysis depends on the available equipment and the desired reaction time.

Logic_Diagram Start Start: Need to Hydrolyze Diethyl p-tolylphosphonate Microwave_Available Microwave Reactor Available? Start->Microwave_Available Use_Microwave Use Microwave Protocol (Fast, Efficient) Microwave_Available->Use_Microwave Yes Use_Conventional Use Conventional Protocol (Longer Reaction Time) Microwave_Available->Use_Conventional No End End: Obtain p-Tolylphosphonic Acid Use_Microwave->End Use_Conventional->End

References

Troubleshooting & Optimization

Improving the yield of the Michaelis-Arbuzov reaction

Author: BenchChem Technical Support Team. Date: November 2025

Michaelis-Arbuzov Reaction Technical Support Center

Welcome to the technical support center for the Michaelis-Arbuzov reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of their reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Michaelis-Arbuzov reaction is giving a low yield or not proceeding at all. What are the common causes?

A1: Low yields in the Michaelis-Arbuzov reaction can stem from several factors related to your substrates and reaction conditions. Here are the most common culprits:

  • Unreactive Alkyl Halide: The reactivity of the alkyl halide is crucial. The general order of reactivity is R-I > R-Br > R-Cl.[1][2] Primary alkyl halides and benzyl halides are generally very reactive, while secondary alkyl halides react more slowly and are prone to elimination side reactions, producing alkenes.[3] Tertiary alkyl halides are typically unreactive.[4] Aryl and vinyl halides are also generally unreactive under classical conditions.[1]

  • Steric Hindrance: Significant steric bulk on either the phosphorus reagent or the alkyl halide can impede the initial SN2 attack, slowing down or preventing the reaction.

  • Inappropriate Temperature: The classical Michaelis-Arbuzov reaction often requires heating, with temperatures commonly ranging from 120°C to 160°C.[3] Insufficient temperature can lead to a sluggish reaction. However, excessively high temperatures can lead to side reactions, such as the pyrolysis of phosphite esters.[3]

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired phosphonate. A common competing reaction is the Perkow reaction, especially when using α-bromo or α-chloro ketones.[1][3]

  • Phosphorus Reagent Reactivity: The choice of the trivalent phosphorus compound affects reactivity. Phosphinites are the most reactive, followed by phosphonites, and then phosphites, which are the least reactive.[3]

Q2: I am observing the formation of an unexpected byproduct. What could it be?

A2: The most common byproduct is the Perkow product, an enol phosphate, which is often formed when using α-bromo or α-chloro ketones as substrates.[1][3] This side reaction can sometimes be the major pathway. To favor the Michaelis-Arbuzov product, consider the following:

  • Use α-iodoketones: These substrates tend to favor the formation of the Arbuzov product.[1][3]

  • Increase the reaction temperature: Higher temperatures can sometimes favor the Arbuzov pathway over the Perkow reaction.[3]

Another potential issue is the formation of a mixture of phosphonates. The alkyl halide generated as a byproduct during the reaction (R'-X) can compete with the starting alkyl halide (R-X), leading to a mixture of products.[4][5] To mitigate this, you can:

  • Use a trialkyl phosphite (e.g., trimethyl or triethyl phosphite) that generates a volatile alkyl halide byproduct, which can be removed by distillation during the reaction.[4][5]

  • Use an excess of the starting alkyl halide.[3]

Q3: How can I improve the reaction rate and yield for less reactive alkyl halides?

A3: For sluggish reactions, several strategies can be employed to enhance the yield and reaction rate:

  • Use of Catalysts: Lewis acids or metal salts can catalyze the reaction by polarizing the C-X bond of the alkyl halide.[6] Examples include ZnI2, CeCl3·7H2O, LaCl3·7H2O, and BiCl3.[4][5][6] Palladium and nickel complexes have been shown to be effective for aryl and vinyl halides.[6]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5][6]

  • Solvent-Free Conditions: Running the reaction neat (solvent-free) or under flow conditions can sometimes accelerate the reaction and simplify purification.[7]

  • Use of Ionic Liquids: Ionic liquids can serve as both the solvent and a promoter for the reaction, sometimes leading to improved yields.[8]

  • Photoredox Catalysis: For a radical-based alternative that works well with secondary and tertiary alkyl halides, photoredox catalysis can be employed at room temperature.[9][10]

Q4: My starting material contains functional groups like -OH, -NH2, or -COOH. Will these interfere with the reaction?

A4: Yes, protic functional groups such as alcohols, primary and secondary amines, thiols, and carboxylic acids are generally incompatible with the classical Michaelis-Arbuzov reaction, as they can react with the trivalent phosphorus reagent.[3] These functional groups should be protected before carrying out the reaction.

Quantitative Data Summary

The following tables summarize quantitative data for various catalytic and modified Michaelis-Arbuzov reactions to aid in the selection of optimal conditions.

Table 1: Comparison of Catalysts for the Michaelis-Arbuzov Reaction

CatalystSubstrate 1Substrate 2Temperature (°C)Time (h)Yield (%)Reference
None (THF)4-methyl-2-nitrophenyl bromideTriethyl phosphiteReflux8.557[8]
nano-BF3-SiO24-methyl-2-nitrophenyl bromideTriethyl phosphiteReflux2.594[8]
ZnI2Benzyl alcoholTriethyl phosphite6616~80-90[11]
LaCl3·7H2OHeteroaryl bromides/chloridesTrialkyl phosphitesN/AN/Aup to 81.5[4]
BiCl3Aryl iodidesTrialkyl phosphites40N/AGood[4]
Pd(acac)2Cinnamyl acetateTriethyl phosphiteElevatedN/A36-77[6]

Table 2: Effect of Reaction Conditions on Yield

ConditionSubstratesTemperature (°C)TimeYield (%)Reference
Conventional Heating1-bromoadamantane, Triethyl phosphite180ProlongedNo product[9]
Photoredox Catalysis1-iodoadamantane, Benzhydryl o-phenylene phosphiteRoom TempN/A68[9]
Solvent-Free (Flow)Triethyl phosphite, Ethyl bromoacetate1508.33 min>99 (conversion)[7]
MicrowaveVarious alkyl halides and phosphitesN/AMinutesOften >90[5][6]
PEG-600Various bromides, Triethyl/trimethyl phosphite50-60N/A>72[4]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction Using ZnI2

This protocol is adapted for the reaction of benzylic or allylic alcohols with triethyl phosphite.

Materials:

  • Benzylic or allylic alcohol

  • Triethyl phosphite

  • Anhydrous Zinc Iodide (ZnI2)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for reflux

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add anhydrous zinc iodide (0.1 equivalents).

  • Add anhydrous THF as the solvent.

  • Add triethyl phosphite (2.0 equivalents).

  • Add the alcohol substrate (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 16 hours. The reaction mixture will typically turn yellow and clear.[11]

  • After cooling, remove the volatiles under reduced pressure.

  • The crude product can be purified by extraction and/or column chromatography on silica gel.

Protocol 2: Solvent-Free Michaelis-Arbuzov Reaction under Flow Conditions

This protocol is a sustainable and rapid method for synthesizing phosphonates.

Materials:

  • Trialkyl phosphite

  • Alkyl halide

  • Microreactor system

  • Syringe pump

Procedure:

  • Set up the microreactor system according to the manufacturer's instructions.

  • If synthesizing a homo alkylphosphonate (where the alkyl groups on the phosphite and halide are the same), a catalytic amount (5-10 mol%) of the alkyl halide can be used. For hetero alkylphosphonates, use a 1:1 or slight excess of the alkyl halide.[7]

  • The neat reagents are pumped through the heated microreactor. Reaction temperatures are typically in the range of 150-180°C.

  • The residence time in the reactor is very short, often between 8 and 50 minutes.[7]

  • The product is collected at the outlet of the reactor. Due to the high conversion and lack of solvent, purification is often straightforward, with minimal byproducts.[7]

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield or No Reaction check_halide Check Alkyl Halide Reactivity start->check_halide halide_ok Reactivity is Good (Primary, Benzyl, Allyl) check_halide->halide_ok Good halide_bad Reactivity is Poor (Secondary, Tertiary, Aryl) check_halide->halide_bad Poor check_temp Review Reaction Temperature halide_ok->check_temp optimize Consider Optimization: - Lewis Acid Catalyst - Microwave - Photoredox halide_bad->optimize temp_ok Temp is Appropriate (120-160°C) check_temp->temp_ok Yes temp_low Temp Too Low check_temp->temp_low No check_fg Check for Incompatible Functional Groups temp_ok->check_fg increase_temp Increase Temperature temp_low->increase_temp check_side_reactions Analyze for Side Products (e.g., Perkow) check_side_reactions->optimize protect_fg Protect Incompatible Functional Groups (-OH, -NH2, -COOH) fg_present Incompatible Groups Present check_fg->fg_present Yes fg_absent No Incompatible Groups check_fg->fg_absent No fg_present->protect_fg fg_absent->check_side_reactions

Caption: A logical workflow to diagnose and solve low-yield issues.

Michaelis-Arbuzov vs. Perkow Reaction Pathway

Arbuzov_vs_Perkow cluster_arbuzov Arbuzov Pathway cluster_perkow Perkow Pathway substrates α-Haloketone + Trialkyl Phosphite attack_P_on_C SN2 Attack of P on α-Carbon substrates->attack_P_on_C attack_P_on_CO Attack of P on Carbonyl Oxygen substrates->attack_P_on_CO phosphonium_int Phosphonium Intermediate attack_P_on_C->phosphonium_int zwitterion_int Zwitterionic Intermediate attack_P_on_CO->zwitterion_int arbuzov_product Michaelis-Arbuzov Product (β-Ketophosphonate) phosphonium_int->arbuzov_product perkow_product Perkow Product (Enol Phosphate) zwitterion_int->perkow_product

Caption: Competing pathways for α-haloketone substrates.

References

Technical Support Center: Optimization of Hirao Reaction Conditions for Arylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Hirao reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of arylphosphonates.

Frequently Asked Questions (FAQs)

Q1: What is the Hirao reaction and what are its key components?

The Hirao reaction is a palladium-catalyzed cross-coupling reaction for the formation of a carbon-phosphorus bond between an aryl halide (or triflate) and a dialkyl phosphite to synthesize an arylphosphonate.[1][2][3] The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.[1]

Q2: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in the Hirao reaction can stem from several factors. Common issues include inefficient catalyst activity, side reactions, or suboptimal reaction conditions. To improve the yield, consider the following:

  • Catalyst and Ligand Choice: The original Hirao protocol used Pd(PPh₃)₄.[1][2] However, more efficient catalytic systems often involve the in-situ generation of the active Pd(0) species from a Pd(II) precursor like Pd(OAc)₂ combined with a phosphine ligand.[1][4][5] Bidentate ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) have been shown to significantly improve yields and expand the substrate scope.[4][6]

  • Base Selection: The base is crucial for the deprotonation of the dialkyl phosphite.[1] Organic bases like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) are commonly used.[1][6] For some substrates, inorganic bases such as K₂CO₃ or Cs₂CO₃ may be beneficial.[1]

  • Solvent Effects: The choice of solvent can influence the reaction rate and yield. While the original reaction was sometimes performed neat, solvents like toluene, acetonitrile (MeCN), dimethylformamide (DMF), and dioxane are frequently employed.[1][6] The optimal solvent often depends on the specific substrates and catalytic system.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter. While traditional methods often require heating,[6] microwave-assisted protocols can accelerate the reaction and improve yields, sometimes even under solvent-free conditions.[5][7][8] Room temperature Hirao reactions have also been developed using specific catalytic systems.[9]

  • Purity of Reagents: Ensure that all reagents, especially the solvent and base, are dry and of high purity.[10]

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Common side reactions in the Hirao coupling include:

  • Dealkylation of the Phosphonate: This is a frequent issue, particularly when using triethylamine as the base with diethyl phosphite. The base can promote the Sₙ2 dealkylation of the product or the starting phosphite.[6] Using a more sterically hindered phosphite like diisopropyl phosphite and a bulkier base such as N,N-diisopropylethylamine (DIPEA) can minimize this side reaction.[6]

  • Reduction of the Aryl Halide: An unproductive side reaction is the reduction of the aryl halide to the corresponding arene.[2] This is more prominent with stronger reducing agents but can occur with dialkyl phosphites under certain conditions. Optimizing the catalyst and ligand system can help to favor the desired cross-coupling pathway.[2]

  • Homocoupling of the Aryl Halide: While less common, the formation of biaryl compounds through homocoupling of the aryl halide can occur, particularly at high temperatures or with highly active catalysts.

Q4: Can I use aryl chlorides as substrates in the Hirao reaction?

Aryl chlorides are generally less reactive than aryl bromides and iodides in the Hirao reaction.[2] The original Hirao conditions are often ineffective for aryl chlorides. However, the use of more electron-rich and bulky phosphine ligands, such as dppf, in combination with Pd(OAc)₂ has enabled the successful coupling of activated (electron-poor) aryl chlorides.[6][9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the Hirao reaction for arylphosphonate synthesis.

Hirao_Troubleshooting start Start: Low Yield or No Reaction check_catalyst 1. Evaluate Catalyst System start->check_catalyst catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive change_catalyst Action: Switch to Pd(OAc)₂/Ligand System (e.g., dppf) catalyst_inactive->change_catalyst Yes check_conditions 2. Optimize Reaction Conditions catalyst_inactive->check_conditions No ligand_free Action: Consider 'Ligand-Free' MW Protocol with Excess Phosphite change_catalyst->ligand_free change_catalyst->check_conditions ligand_free->check_conditions conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal change_base Action: Screen Bases (e.g., NEt₃, DIPEA, K₂CO₃) conditions_suboptimal->change_base Yes check_side_reactions 3. Investigate Side Reactions conditions_suboptimal->check_side_reactions No change_solvent Action: Screen Solvents (e.g., Toluene, MeCN, DMF) change_base->change_solvent change_temp Action: Vary Temperature / Use Microwave change_solvent->change_temp change_temp->check_side_reactions side_reactions_present Side Products Observed? check_side_reactions->side_reactions_present dealkylation Issue: Dealkylation side_reactions_present->dealkylation Yes reduction Issue: Reduction of Ar-X side_reactions_present->reduction success Success: Improved Yield side_reactions_present->success No change_phosphite_base Action: Use Sterically Hindered Phosphite (e.g., (i-PrO)₂P(O)H) and Base (e.g., DIPEA) dealkylation->change_phosphite_base reoptimize_catalyst Action: Re-evaluate Ligand Choice reduction->reoptimize_catalyst change_phosphite_base->success reoptimize_catalyst->success

Caption: Troubleshooting workflow for the Hirao reaction.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies on the Hirao reaction to provide a clear comparison of different reaction conditions and their outcomes.

Table 1: Effect of Catalyst and Ligand on the Synthesis of Diethyl Phenylphosphonate

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhIPd(PPh₃)₄ (5)-NEt₃Neat100285Hirao et al.
2PhBrPd(PPh₃)₄ (5)-NEt₃Neat100581Hirao et al.
3PhIPd(OAc)₂ (0.1)dppf (0.1)DIPEAMeCNReflux4882[6]
4PhBrPd(OAc)₂ (10)-NEt₃Neat150 (MW)0.3385[7]

Table 2: Influence of Solvent and Base on the Coupling of 4-Bromotoluene with Diisopropyl Phosphite

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (1)dppf (1)DIPEAMeCNReflux2492[6]
2Pd(OAc)₂ (1)dppf (1)DIPEADMF1102495[6]
3Pd(OAc)₂ (1)dppf (1)NEt₃MeCNReflux2475[6]

Experimental Protocols

Protocol 1: General Procedure for Pd(OAc)₂/dppf Catalyzed Hirao Coupling [6]

  • To a dried flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aryl halide (1.0 equiv), dialkyl phosphite (1.2 equiv), and the solvent (e.g., MeCN or DMF).

  • Add the base (e.g., N,N-diisopropylethylamine, 1.3 equiv).

  • Add the palladium(II) acetate (Pd(OAc)₂, 0.01 equiv) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.01 equiv).

  • Heat the reaction mixture to reflux (in MeCN) or 110 °C (in DMF) and stir for 24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted, Ligand-Free Hirao Reaction [7][8]

  • In a microwave reactor vial, combine the bromoarene (1.0 equiv), diethyl phosphite (1.5 equiv), and triethylamine (1.1 equiv).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.10 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 150-175 °C) for the designated time (e.g., 5-20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dissolve the reaction mixture in an organic solvent and purify directly by column chromatography.

Signaling Pathways and Experimental Workflows

The catalytic cycle of the Hirao reaction is analogous to other palladium-catalyzed cross-coupling reactions.

Hirao_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)(L)₂-X pd0->pd2_complex Ar-X ligand_exchange Ligand Exchange phosphite_complex [Ar-Pd(II)(L)₂(P(O)(OR)₂)] pd2_complex->phosphite_complex (RO)₂P(O)⁻ phosphite_complex->pd0 Ar-P(O)(OR)₂ reductive_elimination Reductive Elimination product Ar-P(O)(OR)₂ phosphite_complex->product aryl_halide Ar-X phosphite (RO)₂P(O)H + Base

Caption: Catalytic cycle of the Hirao reaction.

References

Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and achieve optimal yields in the Horner-Wadsworth-Emmons (HWE) reaction.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield in the HWE reaction can stem from several factors, from the quality of reagents to the reaction conditions. Below is a systematic guide to identifying and resolving the root cause.

Possible Cause & Solution

  • Inactive Phosphonate Reagent: The phosphonate carbanion may not be forming efficiently.

    • Solution:

      • Ensure the phosphonate reagent is pure. Impurities from the Arbuzov reaction used to synthesize the phosphonate can interfere. Purify the phosphonate by distillation or chromatography.

      • Confirm the acidity of the α-proton. The presence of an electron-withdrawing group (EWG) is crucial for the deprotonation and subsequent elimination step.[1] If the EWG is not sufficiently activating, a stronger base may be required.

  • Inappropriate Base Selection: The chosen base may not be strong enough to deprotonate the phosphonate, or it may be reacting with the carbonyl compound or the product.

    • Solution:

      • For stabilized phosphonates (e.g., with ester or ketone EWGs), common bases like sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (t-BuOK) are often suitable.[2]

      • For less acidic phosphonates, stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) may be necessary.

      • If your substrate is base-sensitive, consider milder conditions such as the Masamune-Roush conditions, which utilize lithium chloride (LiCl) with an amine base like DBU or triethylamine.[3][4]

  • Suboptimal Reaction Temperature: The reaction temperature affects the rate of both carbanion formation and its addition to the carbonyl.

    • Solution:

      • Deprotonation is often carried out at 0 °C or room temperature.

      • The addition of the carbonyl compound is typically done at a lower temperature (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature. Higher reaction temperatures (e.g., 23 °C vs. -78 °C) can sometimes improve yields and favor the formation of the (E)-alkene.[1]

  • Sterically Hindered Substrates: Aldehydes generally react more readily than ketones.[4] Steric hindrance around the carbonyl group can significantly slow down the reaction.

    • Solution:

      • Increase the reaction time and/or temperature.

      • Use a less sterically hindered and more reactive phosphonate reagent if possible.

      • Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction, making them more effective for hindered ketones.[4][5]

  • Moisture in the Reaction: The phosphonate carbanion is a strong base and will be quenched by water.

    • Solution:

      • Ensure all glassware is thoroughly dried.

      • Use anhydrous solvents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Stereoselectivity (E/Z Mixture)

The HWE reaction is renowned for its (E)-selectivity, but achieving high stereoselectivity can be challenging.

Possible Cause & Solution

  • Reaction Conditions Favoring Z-Isomer: Standard HWE conditions typically yield the thermodynamically more stable (E)-alkene.[1]

    • Solution for (E)-Alkene:

      • Use sodium or lithium-based bases.

      • Higher reaction temperatures generally favor the (E)-isomer.[1]

      • Bulky groups on the phosphonate can also enhance (E)-selectivity.[1]

    • Solution for (Z)-Alkene (Still-Gennari Modification):

      • Use phosphonates with electron-withdrawing groups on the ester, such as bis(2,2,2-trifluoroethyl)phosphonates.[2][6]

      • Employ strongly dissociating conditions, such as potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in THF.[1][6] The use of electron-deficient phosphonates is thought to accelerate the elimination of the oxaphosphetane intermediate, favoring the (Z)-product.[1]

  • Nature of the Aldehyde: Aromatic aldehydes often produce almost exclusively (E)-alkenes under standard conditions.[1]

    • Solution: For (Z)-alkenes from aromatic aldehydes, the Still-Gennari modification is highly recommended.[1]

Issue 3: Difficult Purification

A significant advantage of the HWE reaction is the water-soluble nature of the phosphate byproduct, which simplifies purification compared to the Wittig reaction.[1][2][7] However, issues can still arise.

Possible Cause & Solution

  • Incomplete Reaction: Unreacted starting materials can co-elute with the product during chromatography.

    • Solution: Monitor the reaction by TLC to ensure completion. If the reaction has stalled, consider adding more base or phosphonate, or increasing the temperature.

  • Emulsion during Aqueous Workup: The formation of an emulsion can make phase separation difficult.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Byproduct Precipitation: The dialkylphosphate salt byproduct can sometimes precipitate, complicating extraction.

    • Solution: Ensure the aqueous phase is sufficiently basic to keep the phosphate salt dissolved. Adding more water can also help.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the Horner-Wadsworth-Emmons reaction over the Wittig reaction?

A1: The main advantage is the ease of purification. The dialkylphosphate byproduct of the HWE reaction is water-soluble and can be easily removed by an aqueous workup.[1][2][7] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired alkene, frequently requiring chromatography. Additionally, phosphonate carbanions are more nucleophilic and less basic than phosphonium ylides, allowing them to react with a wider range of aldehydes and ketones, including sterically hindered ones.[1][4][5]

Q2: How can I synthesize the phosphonate reagent for the HWE reaction?

A2: The most common method for preparing phosphonate esters is the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with an alkyl halide.[7]

Q3: My aldehyde is sensitive to strong bases. What conditions can I use?

A3: For base-sensitive substrates, the Masamune-Roush conditions are recommended. These conditions use a milder base, such as DBU or triethylamine, in the presence of a lithium salt like LiCl.[3][4]

Q4: How can I control the stereochemistry of the resulting alkene?

A4: To obtain the (E)-alkene, standard HWE conditions with NaH or n-BuLi at room temperature are generally effective. For the (Z)-alkene, the Still-Gennari modification is the preferred method. This involves using a phosphonate with electron-withdrawing fluoroalkyl groups on the phosphorus and a potassium base with a crown ether at low temperatures.[1][6]

Q5: Can I use ketones in the Horner-Wadsworth-Emmons reaction?

A5: Yes, the HWE reaction is effective for both aldehydes and ketones. The increased nucleophilicity of the phosphonate carbanion makes it more reactive towards ketones than the ylides used in the Wittig reaction.[4][5] However, reactions with ketones are generally slower than with aldehydes, and stereoselectivity is often lower.[1]

Data Presentation

Table 1: Effect of Base and Temperature on Yield and Stereoselectivity in a Model HWE Reaction

EntryBase (equiv.)SolventTemperature (°C)Yield (%)E:Z Ratio
1NaH (1.5)DMF2581>95:5
2n-BuLi (1.1)THF-78 to 257590:10
3KHMDS (1.1) / 18-crown-6 (1.1)THF-786114:86
4t-BuOK (1.2)THF-206219:81
5DBU (1.5) / LiCl (1.5)MeCN2578>95:5

Data is illustrative and compiled from trends reported in the literature. Actual results may vary depending on the specific substrates.[6][8]

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction (E-selective)
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the phosphonate ester (1.1 equiv.) to a flame-dried round-bottom flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Carbonyl Addition: Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-12 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for the Still-Gennari Modification (Z-selective)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.5 equiv.) and anhydrous THF. Cool the solution to -78 °C.

  • Base Addition: Add potassium hexamethyldisilazide (KHMDS, 1.5 equiv.) and stir for 20 minutes.

  • Phosphonate Addition: Add the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.2 equiv.) dropwise and stir for 30 minutes at -78 °C.

  • Carbonyl Addition: Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at -78 °C until completion, as monitored by TLC (typically 1-4 hours).

  • Quenching and Workup: Quench with saturated aqueous NH₄Cl and follow the workup and purification procedure described in the general protocol.

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Phosphonate Carbanion_ref Phosphonate Carbanion Carbonyl Aldehyde or Ketone Betaine Betaine Intermediate Carbonyl->Betaine Betaine_ref Betaine Intermediate Carbanion_ref->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate Oxaphosphetane_ref Oxaphosphetane Intermediate Betaine_ref->Oxaphosphetane Cyclization Alkene Alkene Product (E or Z) Byproduct Phosphate Byproduct (Water-soluble) Oxaphosphetane_ref->Alkene Elimination Oxaphosphetane_ref->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

HWE_Workflow start Start: Prepare Reagents (Phosphonate, Carbonyl, Base, Anhydrous Solvent) deprotonation Deprotonation: Add base to phosphonate in anhydrous solvent under inert atmosphere. start->deprotonation ylide_formation Ylide Formation: Stir at appropriate temperature (e.g., 0°C to RT). deprotonation->ylide_formation carbonyl_addition Carbonyl Addition: Cool reaction and add aldehyde/ketone dropwise. ylide_formation->carbonyl_addition reaction Reaction Progression: Allow to warm to RT and stir. Monitor by TLC. carbonyl_addition->reaction quench Quench Reaction: Add sat. aq. NH4Cl solution. reaction->quench workup Aqueous Workup: Extract with organic solvent, wash with brine. quench->workup dry_concentrate Dry and Concentrate: Dry organic layer (e.g., Na2SO4), remove solvent in vacuo. workup->dry_concentrate purify Purification: Flash column chromatography. dry_concentrate->purify product Final Product: Characterize and analyze. purify->product

Caption: General Experimental Workflow for the HWE Reaction.

HWE_Troubleshooting start Low Yield in HWE Reaction check_reagents Are reagents pure and dry? start->check_reagents check_base Is the base appropriate? check_reagents->check_base Yes solution_reagents Solution: Purify phosphonate, use anhydrous solvents, inert atmosphere. check_reagents->solution_reagents No check_temp Are reaction temperatures optimal? check_base->check_temp Yes solution_base Solution: Use stronger base (e.g., n-BuLi) or milder conditions (Masamune-Roush). check_base->solution_base No check_sterics Is the carbonyl sterically hindered? check_temp->check_sterics Yes solution_temp Solution: Optimize deprotonation and addition temperatures. Consider higher temp for (E). check_temp->solution_temp No solution_sterics Solution: Increase reaction time/temperature. check_sterics->solution_sterics Yes end Problem likely resolved. check_sterics->end No (Consult further literature) solution_reagents->end solution_base->end solution_temp->end solution_sterics->end

Caption: Troubleshooting Decision Tree for Low HWE Yields.

References

Technical Support Center: Catalyst Selection for Palladium-Catalyzed Synthesis of Arylphosphonates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection for the palladium-catalyzed synthesis of arylphosphonates, commonly known as the Hirao coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the Hirao coupling reaction?

A1: Historically, a significant drawback of the original Hirao protocol was the high catalyst loading required, often around 5 mol% of Pd(PPh3)4.[1] When reducing the amount of palladium under these original conditions, yields can drop significantly.[1] Other common causes for low yields include catalyst deactivation, suboptimal choice of ligand, base, or solvent, and the formation of side products. For instance, some substrates give low to no yield under the classic conditions.[1]

Q2: How does ligand selection impact the synthesis of arylphosphonates?

A2: Ligand selection is crucial for an efficient reaction. The ligand stabilizes the palladium center, facilitates the catalytic cycle, and prevents the formation of inactive palladium species.[2] For many substrates, particularly challenging ones like heteroaryl halides, classic ligands like triphenylphosphine (PPh3) are less effective. Bidentate phosphine ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) and 1,3-bis(diphenylphosphino)propane (dppp) have been shown to significantly improve reaction outcomes, allowing for lower catalyst loadings and broader substrate scope.[1][3]

Q3: What palladium source should I use?

A3: While the original Hirao reaction utilized Pd(PPh3)4, more modern and cost-effective protocols often use Pd(OAc)2 or Pd2(dba)3 in combination with a supporting phosphine ligand.[2][4] Pd(OAc)2 is a common choice as it is readily reduced in situ to the active Pd(0) species.[4] The combination of Pd(OAc)2 with a ligand like dppf has proven to be a robust catalytic system for this transformation.[1]

Q4: I am observing a significant amount of a side product that appears to be a dealkylated phosphonate. What is causing this?

A4: Dealkylation of the phosphonate ester product or the dialkyl phosphite starting material can be a problematic side reaction, especially when using bases like triethylamine with less sterically hindered phosphites (e.g., diethyl phosphite).[1] This occurs via an SN2-type reaction. To mitigate this, using a more sterically hindered phosphite, such as diisopropyl phosphite, and a bulkier base like N,N-diisopropylethylamine (DIPEA) is recommended.[1]

Q5: Can aryl chlorides be used as substrates in the Hirao coupling?

A5: Traditionally, aryl chlorides have been unreactive under standard Hirao conditions.[4] However, with improved catalyst systems, the coupling of activated aryl chlorides has been reported. For example, the use of a Pd(OAc)2/dppf system has shown success in the phosphonation of certain aryl chlorides, although yields may be moderate.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst• Ensure the use of a reliable palladium precursor like Pd(OAc)2 with an appropriate ligand (e.g., dppf, dppp).[1] • The P(O)H reagent can serve as a reducing agent for Pd(II) precursors and as a ligand source.[5] Consider using a slight excess.
2. Catalyst deactivation• Catalyst deactivation can occur through the formation of inactive Pd(0) species or palladium black.[6] • Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. • The choice of ligand is critical to prevent the formation of off-cycle, dormant palladium complexes.[2]
3. Unreactive aryl halide• The reactivity of aryl halides follows the order I > Br > OTf > Cl.[4] For less reactive halides (e.g., bromides, chlorides), more electron-donating and chelating ligands like dppf or dppp are often necessary to promote oxidative addition.[1] • For aryl sulfonates, the addition of iodide salts can accelerate the reaction.[7]
Low Yield with Byproduct Formation 1. Dealkylation of phosphonate• Use a sterically hindered dialkyl phosphite (e.g., diisopropyl phosphite).[1] • Employ a bulky, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1]
2. Reduction of aryl halide (hydrodehalogenation)• This is a known side reaction in Hirao couplings.[4] Optimizing the ligand and reaction conditions can help minimize this pathway. The Pd(OAc)2/dppf system has been shown to be effective for substrates that previously gave low yields.[1]
Reaction is very slow 1. Suboptimal reaction conditions• The choice of solvent can significantly impact reaction rate and yield. Acetonitrile and DMF are commonly used, with DMF sometimes providing better results for less reactive substrates.[1] • Increasing the reaction temperature may improve the rate, but be mindful of potential byproduct formation. • The addition of acetate ions has been shown to shorten reaction times for various ligand and substrate combinations.[8]

Data Presentation: Comparison of Catalyst Systems

The following tables summarize the performance of different palladium catalyst systems in the synthesis of arylphosphonates.

Table 1: Catalyst System Performance for the Synthesis of Diisopropyl 4-methoxyphenylphosphonate

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh3)4 (5)-Et3NNeat1002485[1] (Hirao's conditions)
2Pd(OAc)2 (1)dppf (1.1)DIPEACH3CNReflux2495[1]
3Pd(OAc)2 (2)PPh3 (6)(c-Hex)2NMeEtOHRefluxN/AHigh[1]

Table 2: Performance for Challenging Heteroaryl Substrates using Pd(OAc)2 (1 mol%)/dppf (1.1 mol%)

EntrySubstrateBaseSolventTemp (°C)Yield (%)Reference
12-ChloropyrazineDIPEACH3CNReflux67[1]
23-BromopyridineDIPEADMF11075[1]
34-Bromopyridine HClDIPEADMF11070[1]

Experimental Protocols

Representative Protocol for Improved Hirao Coupling of Aryl Halides [1]

This protocol is an adaptation of the improved conditions reported for the synthesis of aryl and heteroaryl phosphonates, which offers higher yields and requires lower catalyst loadings than the original Hirao conditions.

Materials:

  • Aryl halide (1.0 equiv)

  • Diisopropyl phosphite (1.2 equiv)

  • N,N-diisopropylethylamine (DIPEA) (1.3 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.01 equiv, 1 mol%)

  • 1,1′-Bis(diphenylphosphino)ferrocene (dppf) (0.011 equiv, 1.1 mol%)

  • Anhydrous acetonitrile (CH3CN) or N,N-dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add Pd(OAc)2 (1 mol%) and dppf (1.1 mol%).

  • Add the anhydrous solvent (CH3CN or DMF, to make a ~0.25 M solution with respect to the aryl halide).

  • Add the aryl halide (1.0 equiv), followed by diisopropyl phosphite (1.2 equiv) and DIPEA (1.3 equiv) at room temperature.

  • Heat the reaction mixture to reflux if using CH3CN, or to 110 °C if using DMF.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylphosphonate.

Visualizations

Hirao_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition + Ar-X le_complex Ar-Pd(II)(P(O)(OR)₂)L₂ oa_complex->le_complex Ligand Exchange + HP(O)(OR)₂ - HX le_complex->pd0 Reductive Elimination product Ar-P(O)(OR)₂ le_complex->product

Caption: Catalytic cycle for the palladium-catalyzed synthesis of arylphosphonates.

Troubleshooting_Workflow start Start Experiment check_yield Low Yield or No Reaction? start->check_yield catalyst Check Catalyst System check_yield->catalyst Yes conditions Review Reaction Conditions check_yield->conditions Yes success Reaction Successful check_yield->success No ligand Use Chelating Ligand (e.g., dppf, dppp) catalyst->ligand pd_source Use Pd(OAc)₂ or Pd₂(dba)₃ instead of Pd(PPh₃)₄ catalyst->pd_source base Use Bulky Base (DIPEA) with Hindered Phosphite conditions->base solvent Switch Solvent (e.g., CH₃CN to DMF) conditions->solvent ligand->success pd_source->success base->success solvent->success

Caption: Troubleshooting workflow for common issues in arylphosphonate synthesis.

References

Technical Support Center: The Horner-Wadsworth-Emmons (HWE) Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in the Horner-Wadsworth-Emmons (HWE) reaction. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that can arise when performing the HWE reaction with sterically demanding substrates.

Issue 1: Low or No Reaction Conversion with a Sterically Hindered Ketone/Aldehyde

Possible Causes:

  • Insufficient Nucleophilicity of the Phosphonate Carbanion: The carbanion may not be reactive enough to attack the hindered carbonyl group.

  • Steric Repulsion: Severe steric clash between the bulky carbonyl substrate and the phosphonate reagent can hinder the approach to the carbonyl carbon.

  • Inappropriate Base: The base used may not be strong enough to efficiently deprotonate the phosphonate, leading to a low concentration of the active carbanion.

Suggested Solutions:

  • Choice of Base: For sterically hindered aldehydes, stronger, non-nucleophilic bases can be more effective. A screening of bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), and potassium tert-butoxide (t-BuOK) may be necessary. In one reported case of a hindered aldehyde, t-BuOK provided a significantly better yield (59%) compared to other bases.[1]

  • Reaction Conditions: Increasing the reaction temperature can sometimes overcome the activation energy barrier. However, this may also lead to side reactions, so it should be done with caution.

  • Phosphonate Reagent: While less common for improving reactivity, ensure the phosphonate itself is not excessively bulky if not required for stereoselectivity.

Issue 2: Poor (E/Z) Selectivity with Bulky Substrates

Possible Causes:

  • Similar Energy Barriers for Transition States: The steric bulk on both the substrate and the reagent can lead to multiple competing transition states of similar energy, resulting in a mixture of (E) and (Z) isomers.

  • Reaction Conditions Favoring Thermodynamic Mixture: Standard HWE conditions often favor the thermodynamically more stable (E)-alkene, but severe steric hindrance can disrupt this preference.

Suggested Solutions:

  • Bulky Phosphonate Groups: To enhance (E)-selectivity, employing phosphonates with bulkier ester groups (e.g., diisopropyl vs. diethyl) can be effective.[2]

  • Still-Gennari Modification for (Z)-Selectivity: To obtain the (Z)-alkene, the Still-Gennari modification is the method of choice. This involves using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 in THF.[1][3][4][5] This modification kinetically favors the formation of the (Z)-isomer.

  • Temperature Control: Lowering the reaction temperature (e.g., -78 °C) can enhance kinetic control and improve selectivity in Still-Gennari type reactions.[5]

Frequently Asked Questions (FAQs)

Q1: My substrate is sensitive to strong bases like NaH. What are my options?

For base-sensitive substrates, milder reaction conditions have been developed. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a milder base like 1,8-diazabicycloundec-7-ene (DBU), are a common choice.[3] Another option involves using lithium or magnesium halides with triethylamine.[3]

Q2: How can I favor the formation of the (Z)-alkene?

The formation of (Z)-alkenes is typically achieved using the Still-Gennari modification of the HWE reaction.[3][5] This protocol employs phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates. The reaction is run with a strong, dissociating base system like KHMDS and 18-crown-6 in an aprotic solvent like THF, usually at low temperatures.[1][4] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product.[5][6]

Q3: I am trying to synthesize a tetrasubstituted alkene with high selectivity. What modifications should I consider?

Synthesizing tetrasubstituted alkenes with high stereoselectivity is challenging. For (Z)-tetrasubstituted alkenes, a modified Still-Gennari approach using methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate with aryl alkyl ketones in the presence of Sn(OTf)₂ and N-ethylpiperidine has been shown to be effective.[7]

Q4: What is the role of additives like LiCl in the HWE reaction?

In protocols like the Masamune-Roush conditions, LiCl acts as a Lewis acid to activate the carbonyl group, making it more susceptible to nucleophilic attack by the phosphonate carbanion generated by a weaker base like DBU. This allows the reaction to proceed under milder conditions, which is beneficial for base-sensitive substrates.[3]

Quantitative Data Summary

The following tables summarize quantitative data for different HWE reaction conditions tailored to overcome steric hindrance and control stereoselectivity.

Table 1: Effect of Base on the Yield of a Sterically Hindered Aldehyde

BaseSolventTemperatureYield (%)Reference
NaHTHFNot SpecifiedLow Conversion[1]
n-BuLiTHFNot SpecifiedLow Conversion[1]
t-BuOKTHFNot Specified59[1]

Table 2: Conditions for Selective (Z)-Alkene Synthesis (Still-Gennari Modification)

Phosphonate ReagentBaseAdditiveSolventTemperatureZ:E RatioReference
Bis(trifluoroethyl)phosphonoacetateKHMDS18-crown-6THF-78 °CHighly Z-selective[1][3][4]
Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetatesKHMDS18-crown-6THF-78 °Cup to 98:2[4]

Experimental Protocols

Protocol 1: General Procedure for the Still-Gennari Modification for (Z)-Alkene Synthesis

  • To a stirred solution of 18-crown-6 (5.0 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a 0.5 M solution of potassium hexamethyldisilazide (KHMDS) in toluene (1.5 equivalents).

  • Stir the mixture for 20 minutes at -78 °C.

  • Add the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.0 equivalent) dropwise.

  • After stirring for 30 minutes, add a solution of the aldehyde (1.0 equivalent) in THF.

  • Continue stirring at -78 °C for the specified reaction time (typically 1-3 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired (Z)-alkene.

Visualizations

HWE_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P1 Low/No Conversion (Sterically Hindered Carbonyl) C1 Insufficient Carbanion Nucleophilicity P1->C1 C2 Steric Repulsion P1->C2 C3 Weak Base P1->C3 S1 Use Stronger, Non-nucleophilic Base (e.g., t-BuOK, NaH) C1->S1 S3 Screen Different Phosphonate Reagents C1->S3 S2 Increase Reaction Temperature C2->S2 C3->S1 Still_Gennari_Workflow reagents Bis(trifluoroethyl)phosphonate + Aldehyde/Ketone conditions 1. KHMDS, 18-crown-6, THF 2. -78 °C reagents->conditions Step 1: Mix Reagents intermediate Oxaphosphetane Intermediate (Kinetically Favored) conditions->intermediate Step 2: Form Intermediate elimination Rapid Elimination intermediate->elimination Step 3: Elimination product (Z)-Alkene elimination->product

References

Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of dialkylphosphate byproducts during the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of the Horner-Wadsworth-Emmons (HWE) reaction?

The primary byproduct of the HWE reaction is a dialkylphosphate salt.[1][2] This is in contrast to the Wittig reaction, which produces triphenylphosphine oxide.

Q2: Why is the dialkylphosphate byproduct from the HWE reaction generally considered easier to remove than the byproduct from the Wittig reaction?

The dialkylphosphate salt byproduct from the HWE reaction is water-soluble, which typically allows for its straightforward removal through an aqueous extraction (workup).[1][3][4] Triphenylphosphine oxide, the byproduct of the Wittig reaction, is often less polar and can be more challenging to separate from the desired organic product, sometimes requiring chromatography or recrystallization.

Q3: What is the standard method for removing the dialkylphosphate byproduct?

The standard and most common method for removing the dialkylphosphate byproduct is a simple aqueous workup.[1][3] This involves washing the reaction mixture with water or a saturated aqueous solution (like sodium chloride) to extract the water-soluble phosphate salt into the aqueous layer, leaving the desired organic product in the organic layer.

Troubleshooting Guide: Removal of Dialkylphosphate Byproduct

This guide addresses common issues encountered during the removal of the dialkylphosphate byproduct from HWE reactions.

Issue 1: Incomplete Removal of the Dialkylphosphate Byproduct with Standard Aqueous Workup

Symptom: After performing a standard aqueous workup, analysis of the organic layer (e.g., by NMR) shows the presence of the dialkylphosphate byproduct.

Possible Causes:

  • Insufficient number of washes: A single aqueous wash may not be enough to remove all of the byproduct.

  • Insufficient volume of aqueous wash: The volume of the aqueous phase may not be adequate to dissolve and extract the entire amount of the byproduct.

  • pH of the aqueous wash: The solubility of the phosphate salt can be pH-dependent.

Solutions:

  • Increase the number of aqueous washes: Perform multiple extractions with fresh portions of water or brine. Typically, 2-3 washes are sufficient.

  • Increase the volume of the aqueous wash: Use a larger volume of the aqueous phase for each wash to ensure complete dissolution of the byproduct.

  • Adjust the pH of the aqueous wash: While generally not necessary, a slightly basic wash (e.g., with saturated sodium bicarbonate solution) can sometimes improve the solubility of the phosphate salt. However, be cautious if your product is base-sensitive.

Issue 2: Formation of a Stable Emulsion During Aqueous Workup

Symptom: The organic and aqueous layers fail to separate cleanly after shaking, forming a milky or cloudy layer between them (an emulsion).

Possible Causes:

  • Presence of surfactants or other emulsifying agents: These can be present as impurities or formed during the reaction.

  • High concentration of reactants or byproducts: A high concentration can sometimes lead to emulsion formation.

  • Vigorous shaking: Overly aggressive shaking can create a stable emulsion.

Solutions:

  • Allow the mixture to stand: Sometimes, an emulsion will break on its own if left undisturbed for a period of time (e.g., 30 minutes to an hour).[5]

  • "Salting out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently swirl.[5] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®.[6] This can help to break up the emulsion by physically disrupting the droplets.

  • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[5]

  • Addition of a different organic solvent: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase and help to break the emulsion.[5]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Dialkylphosphate Removal
  • Quench the reaction: After the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer to a separatory funnel: Transfer the quenched reaction mixture to a separatory funnel.

  • Add organic solvent: If the reaction solvent is not suitable for extraction, add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • First aqueous wash: Add a volume of deionized water or saturated aqueous NaCl solution (brine) approximately equal to the volume of the organic layer.

  • Extraction: Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Separate the layers: Allow the layers to separate. Drain the lower (aqueous) layer.

  • Repeat washes: Repeat the washing procedure (steps 4-6) two more times with fresh aqueous solution.

  • Dry the organic layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolate the product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by column chromatography).

Protocol 2: Non-Aqueous Workup for Water-Sensitive Compounds

For compounds that are sensitive to water, a non-aqueous workup is necessary.

  • Concentrate the reaction mixture: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Trituration: Add a non-polar solvent in which the desired product is soluble but the dialkylphosphate byproduct is not (e.g., a mixture of hexanes and diethyl ether). Stir the mixture vigorously. The dialkylphosphate salt should precipitate as a solid.

  • Filtration: Filter the mixture, washing the solid with a small amount of the cold non-polar solvent. The desired product will be in the filtrate.

  • Concentrate the filtrate: Concentrate the filtrate under reduced pressure to obtain the crude product.

Data Presentation

Table 1: Comparison of Removal Methods for Dialkylphosphate Byproduct

MethodPrincipleAdvantagesDisadvantages
Aqueous Workup Partitioning of the water-soluble byproduct into an aqueous phase.Simple, inexpensive, and generally effective.Can lead to emulsion formation; not suitable for water-sensitive products.
Non-Aqueous Workup (Trituration/Precipitation) Differential solubility of the product and byproduct in a non-polar solvent.Avoids the use of water, suitable for water-sensitive compounds.May not be as effective for all byproducts; requires careful solvent selection.
Solid-Phase Scavenging The byproduct is selectively bound to a solid support and removed by filtration.High selectivity; simplifies purification.Scavenger resins can be expensive; may require optimization of conditions.
Column Chromatography Separation based on polarity.Can provide very pure product.Time-consuming, requires larger volumes of solvent, and may not be necessary if other methods are effective.

Visualization of Workflows

HWE_Workup_Workflow start HWE Reaction Mixture is_water_sensitive Is the product water-sensitive? start->is_water_sensitive aqueous_workup Perform Aqueous Workup is_water_sensitive->aqueous_workup No non_aqueous_workup Perform Non-Aqueous Workup is_water_sensitive->non_aqueous_workup Yes emulsion_check Emulsion Formed? aqueous_workup->emulsion_check byproduct_check Byproduct Removed? non_aqueous_workup->byproduct_check troubleshoot_emulsion Troubleshoot Emulsion (e.g., add brine, filter through Celite®) emulsion_check->troubleshoot_emulsion Yes emulsion_check->byproduct_check No troubleshoot_emulsion->byproduct_check purification Further Purification (e.g., Column Chromatography) byproduct_check->purification No end Pure Product byproduct_check->end Yes purification->end

Caption: Decision workflow for selecting the appropriate workup method for HWE reactions.

Emulsion_Troubleshooting_Workflow start Emulsion Formed During Aqueous Workup step1 1. Let stand for 30 min start->step1 check1 Resolved? step1->check1 step2 2. Add saturated NaCl (brine) check1->step2 No end Layers Separated check1->end Yes check2 Resolved? step2->check2 step3 3. Filter through Celite® check2->step3 No check2->end Yes check3 Resolved? step3->check3 step4 4. Centrifuge check3->step4 No check3->end Yes step4->end

Caption: Stepwise guide for troubleshooting emulsions in HWE reaction workups.

References

Optimizing base selection for phosphonate deprotonation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phosphonate Deprotonation

Welcome to the technical support center for optimizing phosphonate deprotonation. This resource provides researchers, scientists, and drug development professionals with detailed guidance on selecting the appropriate base and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my phosphonate deprotonation?

A1: Selecting the correct base is critical and depends primarily on the acidity (pKa) of the α-proton on your phosphonate. The fundamental principle is to use a base whose conjugate acid has a pKa significantly higher than that of the phosphonate, ensuring complete deprotonation.

Key Considerations:

  • pKa Matching: The base must be strong enough to deprotonate the phosphonate. A general rule is that the pKa of the base's conjugate acid should be at least 2-4 pKa units higher than the phosphonate's pKa.

  • Substrate Compatibility: The chosen base should not react with other functional groups in your starting material. For substrates with base-sensitive groups (e.g., esters), milder bases or specific conditions like Masamune-Roush conditions (LiCl/tertiary amine) are preferred.[1]

  • Steric Hindrance: Sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) can be advantageous for preventing undesired side reactions at sterically accessible sites.

  • Cation Effects: The metal cation (e.g., Li+, Na+, K+) can influence the stereoselectivity and reactivity of the resulting phosphonate carbanion.[1][2] For instance, sodium cations have been shown to favor (E)-selectivity in some Horner-Wadsworth-Emmons (HWE) reactions.[1]

The following diagram provides a decision-making framework for base selection.

BaseSelection start Start: Assess Phosphonate Substrate pka_check Is the α-proton pKa known? (Typically 20-25 for stabilized phosphonates) start->pka_check sensitive_groups Does the substrate have base-sensitive functional groups (e.g., enolizable ketones, esters)? pka_check->sensitive_groups Yes determine_pka Determine pKa (literature search or estimation) pka_check->determine_pka No strong_base Use Strong, Non-nucleophilic Base sensitive_groups->strong_base No mild_base Use Milder Base Conditions sensitive_groups->mild_base Yes strong_base_examples e.g., NaH, LDA, n-BuLi, LiHMDS, KHMDS strong_base->strong_base_examples selectivity Is stereoselectivity (E vs. Z) a goal? strong_base->selectivity mild_base_examples e.g., LiCl/DBU, LiBr/Et3N, K2CO3 mild_base->mild_base_examples mild_base->selectivity determine_pka->sensitive_groups e_selective Standard Conditions (NaH, Li-bases) selectivity->e_selective E-selective z_selective Modified Conditions (Still-Gennari: KHMDS/18-Crown-6 with (CF3CH2O)2P(O)R) selectivity->z_selective Z-selective no_selectivity Proceed with chosen base selectivity->no_selectivity Not critical e_selective->no_selectivity z_selective->no_selectivity TroubleshootingWorkflow start Low Yield or No Reaction check_base 1. Is the base appropriate and active? start->check_base check_reagents 2. Are reagents and solvents pure and dry? check_base->check_reagents Base is strong enough base_solution Solution: - Check base pKa vs. phosphonate pKa. - Use a stronger base (e.g., n-BuLi, LDA). - Titrate organolithium bases before use. - Use fresh, high-quality NaH. check_base->base_solution Base is too weak or inactive check_temp 3. Is the reaction temperature correct? check_reagents->check_temp Reagents are pure/dry reagents_solution Solution: - Dry solvents (THF, ether) over a drying agent. - Use freshly distilled or purchased anhydrous solvents. - Purify phosphonate and carbonyl compounds before use. check_reagents->reagents_solution Moisture or impurities present check_addition 4. Is the order/rate of addition correct? check_temp->check_addition Temperature is correct temp_solution Solution: - Perform deprotonation at low temperatures (e.g., -78 °C) to prevent side reactions. - Allow reaction to warm to room temperature slowly if required. check_temp->temp_solution Temperature is incorrect end_success Problem Solved check_addition->end_success All parameters checked addition_solution Solution: - Add base to phosphonate solution slowly. - For HWE, add carbonyl compound to the formed carbanion solution, not the other way around. check_addition->addition_solution Incorrect addition base_no No/Unsure base_yes Yes base_solution->end_success reagents_no No/Unsure reagents_yes Yes reagents_solution->end_success temp_no No/Unsure temp_yes Yes temp_solution->end_success addition_no No/Unsure addition_yes Yes addition_solution->end_success ProtocolWorkflow prep 1. Setup & Reagents - Flame-dried glassware - Inert atmosphere (N2/Ar) - Add NaH to anhydrous THF deprotonation 2. Deprotonation - Cool to 0 °C - Add phosphonate dropwise - Stir 1.5h (0 °C to RT) prep->deprotonation H2 evolution olefination 3. Olefination - Cool back to 0 °C - Add aldehyde solution dropwise - Stir 2-4h (warm to RT) deprotonation->olefination Carbanion formed workup 4. Workup - Quench with sat. aq. NH4Cl - Extract with ether - Wash with water/brine olefination->workup Reaction complete (TLC) purification 5. Purification - Dry organic layer (MgSO4) - Filter and concentrate - Column chromatography workup->purification Crude product isolated product Final Product (α,β-Unsaturated Ester) purification->product

References

Minimizing side product formation in the synthesis of diethyl p-tolylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of diethyl p-tolylphosphonate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of diethyl p-tolylphosphonate via the Michaelis-Arbuzov and Hirao reactions.

Issue 1: Formation of Diethyl Ethylphosphonate in Michaelis-Arbuzov Reaction

Q: My reaction mixture shows a significant amount of diethyl ethylphosphonate as a byproduct. What is the cause and how can I minimize it?

A: The formation of diethyl ethylphosphonate is a common side product in the Michaelis-Arbuzov reaction, particularly when using p-toluyl alcohol derivatives. It arises from the reaction of the triethyl phosphite with an ethyl group from another phosphite molecule or from the ethyl halide byproduct.

Troubleshooting Steps:

  • Choice of Alkylating Agent: The reactivity of the p-tolyl halide is crucial. The general reactivity order is iodide > bromide > chloride.[1] Using p-tolyl iodide may allow for lower reaction temperatures, reducing the likelihood of side reactions.

  • Temperature Control: While the Michaelis-Arbuzov reaction often requires heating, excessive temperatures can promote side reactions.[2] Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction progress by TLC or ³¹P NMR to avoid prolonged heating.

  • Use of Triisopropyl Phosphite: Substituting triethyl phosphite with a more sterically hindered phosphite, such as triisopropyl phosphite, can suppress the formation of the corresponding dialkyl alkylphosphonate byproduct.[3]

  • Excess Triethyl Phosphite: Using a molar excess of triethyl phosphite can help to drive the desired reaction to completion and minimize the formation of ethylphosphonate byproducts.[2]

ParameterRecommendationExpected Outcome
Alkylating Agent p-Tolyl iodide or bromideFaster reaction at lower temperatures, reducing side products.
Temperature Lowest effective temperature (monitor reaction)Minimized thermal decomposition and side reactions.
Phosphite Reagent Triisopropyl phosphiteReduced formation of dialkyl alkylphosphonate byproduct due to steric hindrance.[3]
Reagent Ratio Molar excess of triethyl phosphiteIncreased yield of the desired product.
Issue 2: Dealkylation of Product in Hirao Reaction

Q: I am observing a significant amount of a dealkylated product, ethyl p-tolylphosphonic acid, in my Hirao reaction. How can I prevent this?

A: Dealkylation of the diethyl p-tolylphosphonate product is a known side reaction in the palladium-catalyzed Hirao coupling, often promoted by the base, typically triethylamine.[4]

Troubleshooting Steps:

  • Choice of Base: Triethylamine can act as a nucleophile, leading to dealkylation. Consider using a more sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃).[5]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the extent of dealkylation. Optimize the reaction conditions by monitoring the reaction progress closely. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times.[6]

  • Palladium Catalyst and Ligand: The choice of the palladium catalyst and ligand system can influence the reaction outcome. A common and effective system is Pd(OAc)₂ with a bidentate phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf).[4] This can lead to higher yields and selectivity.

  • Use of Diisopropyl Phosphite: Similar to the Michaelis-Arbuzov reaction, using diisopropyl phosphite instead of diethyl phosphite can reduce the propensity for dealkylation due to increased steric hindrance.[4]

ParameterRecommendationExpected Outcome
Base N,N-diisopropylethylamine (DIPEA) or Cs₂CO₃Minimized dealkylation of the product and starting material.[5]
Temperature/Time Lowest effective temperature and shortest possible timeReduced thermal stress on the product, lowering dealkylation.
Catalyst System Pd(OAc)₂ with dppf ligandImproved reaction efficiency and selectivity.[4]
Phosphite Reagent Diisopropyl phosphiteDecreased rate of dealkylation due to steric bulk.[4]
Issue 3: Low Yield and Presence of Unreacted Starting Materials

Q: My reaction is not going to completion, and I have a low yield of diethyl p-tolylphosphonate. What are the possible reasons and solutions?

A: Low conversion can be due to several factors, including catalyst deactivation, insufficient temperature, or impure reagents.

Troubleshooting Steps:

  • Reagent Purity: Ensure that all reagents, especially the p-tolyl halide and diethyl phosphite, are pure and dry. Water and other impurities can interfere with the reaction.

  • Catalyst Activity (Hirao Reaction): The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). If using a Pd(0) source like Pd(PPh₃)₄, ensure it has not degraded. In situ generation of the active Pd(0) catalyst from a stable precursor like Pd(OAc)₂ is often more reliable.

  • Reaction Temperature: Both the Michaelis-Arbuzov and Hirao reactions are temperature-dependent. If the reaction is sluggish, a modest increase in temperature may be necessary. However, be mindful of the potential for increased side product formation at higher temperatures.

  • Solvent Choice (Hirao Reaction): The choice of solvent can impact the reaction rate and selectivity. While some Hirao reactions are performed neat, solvents like acetonitrile, DMF, or toluene can be beneficial.[4]

ParameterRecommendationExpected Outcome
Reagent Quality Use pure, dry reagentsImproved reaction efficiency and reproducibility.
Atmosphere (Hirao) Inert (Nitrogen or Argon)Prevents catalyst deactivation.
Temperature Gradual increase with monitoringDrive the reaction to completion.
Solvent (Hirao) Acetonitrile, DMF, or TolueneEnhanced solubility and reaction kinetics.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of diethyl p-tolylphosphonate?

A1:

  • Michaelis-Arbuzov Reaction: The primary side product is often diethyl ethylphosphonate. Other potential impurities include unreacted triethyl phosphite and p-tolyl halide.

  • Hirao Reaction: Common side products include the dealkylated product (ethyl p-tolylphosphonic acid), the dehalogenated starting material (toluene), and biphenyl derivatives from homo-coupling of the aryl halide.[5]

Q2: How can I monitor the progress of my reaction to minimize side product formation?

A2: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of starting materials and the formation of the product. For more detailed analysis, ³¹P NMR spectroscopy is highly recommended. It allows for the direct observation and quantification of the phosphorus-containing starting materials, intermediates, product, and byproducts.[7][8]

Q3: What is the best method to purify diethyl p-tolylphosphonate from the reaction mixture?

A3: The purification method will depend on the scale of the reaction and the nature of the impurities.

  • Distillation: If the product is thermally stable and the boiling points of the components are sufficiently different, vacuum distillation can be an effective method for purification.

  • Column Chromatography: For smaller scale reactions or to remove non-volatile impurities, column chromatography on silica gel is a common and effective technique. A mixture of hexane and ethyl acetate is a typical eluent system.

Q4: Can I use microwave irradiation to improve my synthesis?

A4: Yes, microwave-assisted synthesis has been successfully applied to the Hirao reaction for the synthesis of arylphosphonates.[5][6] It can significantly reduce reaction times and in some cases improve yields. However, careful optimization of the temperature and irradiation time is crucial to avoid decomposition of the product.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a general workflow for the synthesis and troubleshooting of diethyl p-tolylphosphonate.

Synthesis_Troubleshooting start Start: Select Synthesis (Michaelis-Arbuzov or Hirao) ma_reaction Michaelis-Arbuzov Reaction start->ma_reaction Heat with p-tolyl halide hirao_reaction Hirao Reaction start->hirao_reaction Pd catalyst, base, p-tolyl halide workup Reaction Work-up & Crude Analysis (TLC, 31P NMR) ma_reaction->workup hirao_reaction->workup pure_product Pure Diethyl p-Tolylphosphonate workup->pure_product High Purity ts_ma_ethyl Troubleshoot: Diethyl Ethylphosphonate workup->ts_ma_ethyl Diethyl Ethylphosphonate Detected ts_hirao_dealkyl Troubleshoot: Dealkylation workup->ts_hirao_dealkyl Dealkylation Detected ts_low_yield Troubleshoot: Low Yield workup->ts_low_yield Low Conversion ts_ma_ethyl->ma_reaction Adjust Temp. Change Phosphite ts_hirao_dealkyl->hirao_reaction Change Base Optimize Catalyst ts_low_yield->ma_reaction Check Reagents Increase Temp. ts_low_yield->hirao_reaction Check Reagents Optimize Conditions

Caption: A flowchart of the synthesis and troubleshooting process.

Signaling Pathway for Hirao Reaction Side Product Formation

The following diagram illustrates the competing pathways leading to the desired product and the common dealkylation side product in the Hirao reaction.

Hirao_Side_Reaction reactants Diethyl Phosphite + p-Tolyl Halide + Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-Pd(II)-X) reactants->oxidative_addition transmetalation Transmetalation/Coordination with Diethyl Phosphite oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Diethyl p-Tolylphosphonate (Desired Product) reductive_elimination->product dealkylation Dealkylation (by Base, e.g., NEt3) product->dealkylation side_product Ethyl p-Tolylphosphonic Acid (Side Product) dealkylation->side_product

Caption: Competing pathways in the Hirao reaction.

References

Technical Support Center: Synthesis of 1-Diethoxyphosphoryl-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Diethoxyphosphoryl-4-methylbenzene. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to facilitate a smooth and successful synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and efficient methods for synthesizing this compound, also known as diethyl p-tolylphosphonate, include the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction.[1] Both methods involve the formation of a P-C bond through nucleophilic substitution. Palladium-catalyzed cross-coupling reactions also represent a viable synthetic route.[1]

Q2: What are the typical starting materials for the Michaelis-Arbuzov reaction to synthesize this compound?

A2: The Michaelis-Arbuzov reaction typically utilizes a 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride or bromide) and a trialkyl phosphite, such as triethyl phosphite.[1][2]

Q3: What is the role of the phosphite reagent in the synthesis?

A3: In these reactions, the phosphite reagent (e.g., triethyl phosphite or a salt of a dialkyl phosphite) acts as a phosphorus-centered nucleophile.[1] It attacks the electrophilic benzylic carbon of the 4-methylbenzyl halide, displacing the halide and forming the desired phosphonate.

Q4: Can I functionalize the methyl group on the benzene ring of this compound?

A4: Yes, the methyl group on the benzene ring can be functionalized.[1] A common method is free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] This allows for the introduction of various other functional groups.

Q5: What are the applications of this compound and other arylphosphonates?

A5: Arylphosphonates, including this compound, are valuable intermediates in organic synthesis. They are frequently used in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes.[1] They also find applications in materials science as precursors for metal-organic frameworks (MOFs) and in catalysis as ligands for transition metals.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive reagents (e.g., moisture-sensitive phosphite).- Reaction temperature is too low.- Insufficient reaction time.- Poor quality starting materials.- Use freshly distilled or high-purity reagents.- Ensure all glassware is thoroughly dried.- Gradually increase the reaction temperature and monitor progress by TLC.- Extend the reaction time.- Verify the purity of starting materials by NMR or other analytical techniques.
Incomplete Reaction (Starting Material Remains) - Insufficient amount of the phosphite reagent.- Reaction time is too short.- Use a slight excess of the phosphite reagent (e.g., 1.1 to 1.5 equivalents).- Continue heating and monitor the reaction progress by TLC until the starting material is consumed.
Formation of Significant Side Products - Reaction temperature is too high, leading to decomposition or side reactions.- Presence of impurities in starting materials or solvents.- Lower the reaction temperature and prolong the reaction time.- Use purified, anhydrous solvents and high-purity starting materials.
Difficulty in Product Purification - The product has a similar polarity to the remaining starting materials or byproducts.- Oily product that is difficult to crystallize.- Optimize the solvent system for column chromatography to achieve better separation.- Attempt vacuum distillation for purification if the product is thermally stable.- If an oil, try dissolving in a minimal amount of a non-polar solvent and adding a polar solvent dropwise to induce crystallization, possibly with cooling.

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol is adapted from a similar procedure for a related compound.[2]

Materials:

  • 4-Methylbenzyl bromide

  • Triethyl phosphite

  • Anhydrous toluene (or neat reaction)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Charging the Flask: To the flask, add 4-methylbenzyl bromide (1.0 equivalent).

  • Addition of Reagent: Add triethyl phosphite (1.5 to 2.0 molar equivalents). The reaction can be run neat or in an anhydrous solvent like toluene.

  • Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere. A typical temperature is 150-160°C for a neat reaction.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Purification: Remove the excess triethyl phosphite and the ethyl bromide byproduct in vacuo. The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound as a colorless oil.

Quantitative Data Summary (Illustrative Examples)

ParameterValue
Reactants
4-Methylbenzyl bromide10.0 g (54.0 mmol)
Triethyl phosphite13.5 g (81.0 mmol, 1.5 eq)
Reaction Conditions
Temperature150 °C
Time3 hours
Product
This compound (crude)~12 g
Purified Yield10.8 g (88%)

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4_methylbenzyl_bromide 4-Methylbenzyl bromide intermediate Michaelis-Arbuzov Reaction 4_methylbenzyl_bromide->intermediate + Triethyl phosphite triethyl_phosphite Triethyl phosphite product This compound intermediate->product Heat (Δ) - Ethyl bromide

Caption: Michaelis-Arbuzov reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start: Assemble Dry Glassware charge_reactants Charge Flask with 4-Methylbenzyl Bromide and Triethyl Phosphite start->charge_reactants heat_reaction Heat Mixture under Nitrogen (e.g., 150-160°C) charge_reactants->heat_reaction monitor_tlc Monitor Reaction Progress by TLC heat_reaction->monitor_tlc workup Cool and Remove Volatiles in vacuo monitor_tlc->workup purification Purify by Silica Gel Column Chromatography workup->purification product Obtain Pure Product purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Product Yield? check_reaction_complete Is Starting Material Consumed (by TLC)? start->check_reaction_complete Yes incomplete_reaction Incomplete Reaction check_reaction_complete->incomplete_reaction No complex_mixture Complex Mixture by TLC? check_reaction_complete->complex_mixture Yes prolong_heating Action: Prolong heating or add more phosphite incomplete_reaction->prolong_heating side_reactions Side Reactions Likely complex_mixture->side_reactions Yes purification_issue Purification Issue complex_mixture->purification_issue No lower_temp Action: Lower reaction temp, check reagent purity side_reactions->lower_temp optimize_chromatography Action: Optimize chromatography conditions purification_issue->optimize_chromatography

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of Arylphosphonates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of arylphosphonates. Researchers, scientists, and drug development professionals can use this resource to navigate potential pitfalls and optimize their synthetic strategies.

Troubleshooting Guides

Problem 1: Low or No Conversion in Michaelis-Arbuzov Reaction with Aryl Halides

Symptoms: Starting materials (aryl halide and trialkyl phosphite) remain largely unreacted, even after prolonged reaction times and heating.

Possible Causes & Solutions:

  • Poor Reactivity of Aryl Halides: Standard Michaelis-Arbuzov conditions are often ineffective for aryl halides due to the strength of the C(sp²)-X bond.[1][2]

    • Solution 1: Switch to a Catalyzed Reaction: Employ a transition metal catalyst, such as nickel or palladium, to facilitate the C-P bond formation. This is often referred to as a catalyzed Michaelis-Arbuzov or Hirao-type reaction.[2]

    • Solution 2: Use a Photochemical Approach: A photo-Michaelis-Arbuzov reaction using a photo-active catalyst can generate aryl radicals that readily react with phosphites.[3]

  • Inappropriate Reaction Conditions: The thermal energy might be insufficient to drive the reaction.

    • Solution: Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and improve yields, sometimes even in the absence of a solvent.[2][4]

Experimental Protocol: Nickel-Catalyzed Synthesis of Arylphosphonates

This protocol is an adaptation of the Hirao reaction using a nickel catalyst, which can be more cost-effective than palladium.

  • To a round-bottom flask, add the nickel(II) pre-catalyst (e.g., NiCl₂) and the trialkyl phosphite.

  • Heat the mixture to approximately 160 °C to form the active nickel(0) catalyst.[2]

  • Slowly add the aryl halide (in solid form) to the heated catalyst-phosphite mixture.[2]

  • Maintain the reaction temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and purify the product using column chromatography or vacuum distillation.

Problem 2: Low Yields and Side Reactions in Hirao Cross-Coupling

Symptoms: In addition to the desired arylphosphonate, significant amounts of a reduced arene (Ar-H) are observed, or the reaction stalls at low conversion.

Possible Causes & Solutions:

  • High Catalyst Loading Required: Traditional Hirao conditions often necessitate high loadings of palladium catalyst (e.g., 5 mol%), which is costly and can lead to difficulties in purification.[5]

    • Solution: Ligand Optimization: Switch from Pd(PPh₃)₄ to a more efficient catalytic system. Using Pd(OAc)₂ with a bidentate phosphine ligand like 1,1′-bis(diphenylphosphino)ferrocene (dppf) can significantly reduce the required catalyst loading to as low as 1 mol% and improve yields.[5]

  • Unproductive Side Reaction (Reduction): The palladium intermediate can be reduced, leading to the formation of an arene byproduct instead of the desired phosphonate.[6]

    • Solution: Choice of Base and Solvent: The choice of base and solvent can influence the reaction pathway. Triethylamine is a common base, but in some cases, a bulkier base like N,N-diisopropylethylamine (DIPEA) may be beneficial.[5] Acetonitrile or N,N-dimethylformamide (DMF) are often effective solvents.[5]

  • Steric Hindrance: Bulky substituents on the aryl halide or the phosphite can impede the reaction.[6]

    • Solution: Less Bulky Reagents: If possible, consider using a less sterically hindered phosphite. For instance, diisobutylphosphine has been shown to be more reactive than the bulkier ditertbutylphosphine in similar copper-catalyzed reactions.[6]

Quantitative Data Summary: Effect of Catalyst System on Hirao Coupling

Aryl HalidePhosphiteCatalyst SystemCatalyst Loading (mol%)SolventYield (%)Reference
2-ChloropyrazineDiethyl phosphitePd(PPh₃)₄5Toluene0[5]
2-ChloropyrazineDiethyl phosphitePd(OAc)₂ / dppf1Acetonitrile67[5]
Aryl BromideDialkyl phosphitePd(PPh₃)₄5NeatVariable (often low)[5]
Various Aryl HalidesDialkyl phosphitePd(OAc)₂ / dppf1-2CH₃CN or DMFGood to Excellent[5]
Problem 3: Difficulty in Product Purification

Symptoms: The final arylphosphonate product is a sticky oil or solid that is difficult to handle, crystallize, or purify by chromatography. The corresponding phosphonic acid is hygroscopic.

Possible Causes & Solutions:

  • Inherent Physical Properties: Many phosphonic acids and their esters are polar and non-crystalline by nature.[7]

    • Solution 1: Salt Formation: For phosphonic acids, conversion to a salt (e.g., with dicyclohexylamine or sodium) can induce crystallization and reduce hygroscopicity.[7]

    • Solution 2: Alternative Crystallization Solvents: For phosphonic acids with long alkyl chains, crystallization from non-polar solvents like n-hexane or ether at low temperatures may be effective.[7] A mixture of acetone/water or acetonitrile/water can also be a good solvent system for crystallization.[7]

    • Solution 3: Lyophilization from t-Butanol: Freeze-drying from a solution in t-butanol can sometimes yield a more manageable fluffy solid instead of a sticky residue.[7]

  • Instability of Intermediates: In syntheses proceeding through boronic esters, these intermediates can be unstable and decompose during purification, leading to lower overall yields.[8]

    • Solution: Downstream Functionalization without Purification: If possible, proceed to the next synthetic step without isolating the unstable boronic ester intermediate.[8]

  • Decomposition During Distillation: Attempting to distill high-boiling arylphosphonates at atmospheric pressure can lead to decomposition.[9]

    • Solution: Vacuum Distillation: Purify high-boiling products by vacuum distillation to lower the required temperature and prevent decomposition.[9]

Frequently Asked Questions (FAQs)

Q1: Why is the classical Michaelis-Arbuzov reaction not suitable for synthesizing arylphosphonates?

A1: The classical Michaelis-Arbuzov reaction involves the Sₙ2 attack of a trialkyl phosphite on an alkyl halide. Aryl halides are generally unreactive under these conditions because the carbon-halogen bond has partial double bond character, and the geometry of the aromatic ring is not conducive to an Sₙ2 reaction.[2] Overcoming this requires harsh conditions or, more effectively, the use of transition metal catalysts.[1][2]

Q2: My transition metal-catalyzed reaction is sluggish. What could be the issue?

A2: Catalyst poisoning is a potential problem. Impurities in your starting materials or solvents, such as sulfur or other phosphorus compounds, can bind to the metal center and deactivate the catalyst.[10][11] Ensure your reagents and solvents are of high purity. Additionally, the choice of ligand is crucial for catalyst activity and stability.[5]

Q3: Are there any "green" alternatives for arylphosphonate synthesis?

A3: Yes, several approaches aim to make the synthesis more environmentally friendly. These include:

  • Using microwave-assisted, solvent-free reactions to reduce energy consumption and solvent waste.[2][12]

  • Developing reactions that can proceed under catalyst-free conditions, for example, using ultrasound.[12]

  • Employing more abundant and less toxic catalysts like copper or nickel instead of palladium.[2][6]

  • Visible-light-mediated, metal-free methods are also emerging as a mild and sustainable alternative.[13]

Q4: How can I cleave the phosphonate esters to obtain the corresponding phosphonic acid?

A4: The most common methods are acidic hydrolysis or reaction with trimethylsilyl halides (e.g., TMSBr or TMSI) followed by methanolysis.[14][15] Dealkylation with trimethylsilyl halides occurs under mild conditions and is suitable for substrates with sensitive functional groups.[15]

Visualizations

Hirao_Troubleshooting start Low Yield in Hirao Reaction check_side_products Check for Side Products (e.g., Ar-H) start->check_side_products high_catalyst_loading Is Catalyst Loading > 2 mol%? check_side_products->high_catalyst_loading No significant side products optimize_conditions Optimize Reaction Conditions: - Screen Bases (e.g., DIPEA) - Screen Solvents (e.g., DMF) check_side_products->optimize_conditions Reduction (Ar-H) is a major side product optimize_catalyst Optimize Catalyst System: - Use Pd(OAc)2/dppf - Lower Catalyst Loading high_catalyst_loading->optimize_catalyst Yes steric_hindrance Consider Steric Hindrance: - Use less bulky phosphite high_catalyst_loading->steric_hindrance No end Improved Yield optimize_catalyst->end optimize_conditions->end steric_hindrance->end

Caption: Troubleshooting workflow for low yields in the Hirao reaction.

Michaelis_Arbuzov_Pitfall cluster_solutions Solutions Aryl_Halide Aryl Halide (Ar-X) Classical_MA Classical Michaelis-Arbuzov (Thermal) Aryl_Halide->Classical_MA Trialkyl_Phosphite Trialkyl Phosphite P(OR)₃ Trialkyl_Phosphite->Classical_MA No_Reaction Low to No Reaction (Poor reactivity of Ar-X) Classical_MA->No_Reaction Catalyzed_Reaction Catalyzed Reaction (e.g., Ni, Pd) No_Reaction->Catalyzed_Reaction Employ Catalyst Photochemical_Reaction Photochemical Reaction No_Reaction->Photochemical_Reaction Use Light Microwave Microwave-Assisted No_Reaction->Microwave Apply Microwaves Aryl_Phosphonate Arylphosphonate Ar-P(O)(OR)₂ Catalyzed_Reaction->Aryl_Phosphonate Photochemical_Reaction->Aryl_Phosphonate Microwave->Aryl_Phosphonate

Caption: Pitfall and solutions for the Michaelis-Arbuzov synthesis of arylphosphonates.

References

Troubleshooting difficult purifications of organophosphorus compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of organophosphorus compounds.

Frequently Asked Questions (FAQs)

Q1: My organophosphorus compound appears to be decomposing during silica gel column chromatography. What could be the cause and how can I prevent it?

A1: Decomposition of organophosphorus compounds on silica gel is a common issue, often attributed to the acidic nature of standard silica gel. Organophosphorus esters, in particular, can be susceptible to hydrolysis under acidic conditions.[1]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 1-2%) in the column solvent. The solvent is then evaporated to yield a free-flowing powder before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil®.[2]

  • Run a Stability Test: Before committing to a large-scale purification, assess your compound's stability on silica gel using a 2D Thin Layer Chromatography (TLC) analysis.[3] Spot your compound in one corner of a square TLC plate, run the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. Decomposition will result in new spots appearing off the diagonal.

Q2: I've performed a Wittig or Mitsunobu reaction and now my product is contaminated with triphenylphosphine oxide (TPPO). What is the best way to remove it?

A2: Triphenylphosphine oxide (TPPO) is a common byproduct in reactions utilizing triphenylphosphine. Due to its polarity, it can co-elute with polar products during chromatography. Several methods can be employed for its removal.

Recommended Methods for TPPO Removal:

  • Precipitation with Metal Salts: TPPO can be selectively precipitated from solutions by forming a complex with certain metal salts. Zinc chloride (ZnCl₂) is particularly effective in polar solvents like ethanol.[4][5][6]

  • Crystallization: TPPO is poorly soluble in nonpolar solvents. Triturating or attempting to crystallize the crude product from a nonpolar solvent like hexane or a mixture of diethyl ether and hexane can cause the TPPO to precipitate, allowing for its removal by filtration.[7]

  • Chromatography through a Silica Plug: For relatively non-polar products, a quick filtration through a short plug of silica gel can be effective. The crude mixture is dissolved in a minimal amount of a polar solvent and then diluted with a nonpolar solvent before being passed through the plug. The less polar product will elute while the more polar TPPO is retained on the silica.

Q3: I am having difficulty purifying a highly polar phosphonic acid. What purification strategies are recommended?

A3: Phosphonic acids are often highly polar and can be challenging to purify by standard chromatographic methods due to their strong interaction with silica gel, requiring highly polar eluents which can lead to poor separation.[8]

Purification Strategies for Phosphonic Acids:

  • Purify a Precursor: It is often easier to purify a less polar precursor, such as a dialkyl phosphonate ester, using standard silica gel chromatography.[8] The purified ester can then be hydrolyzed to the desired phosphonic acid.[8]

  • Ion-Exchange Chromatography: For direct purification, strong anion-exchange chromatography can be an effective technique. Elution is typically performed with a gradient of an aqueous buffer, such as formic acid.[9]

  • Salt Formation and Crystallization: Conversion of the phosphonic acid to a salt (e.g., a sodium or triethylammonium salt) can alter its solubility properties and facilitate purification by crystallization.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of organophosphorus compounds.

Problem Possible Cause(s) Suggested Solution(s)
Streaking or elongated spots on TLC 1. Sample is too concentrated.2. Compound is acidic or basic.3. Compound is highly polar.1. Dilute the sample before spotting.2. For acidic compounds, add a small amount of acetic or formic acid (0.1-2%) to the mobile phase. For basic compounds, add triethylamine (0.1-2%).[10]3. Consider using a reverse-phase TLC plate (e.g., C18).[10]
Product is not eluting from the silica gel column 1. The solvent system is not polar enough.2. The compound has decomposed on the column.3. The compound is irreversibly adsorbed to the silica.1. Gradually increase the polarity of the eluting solvent.2. Test for compound stability on silica gel (see FAQ 1). If unstable, consider alternative stationary phases or deactivating the silica.3. For very polar compounds, especially phosphonic acids, consider alternative purification methods like ion-exchange chromatography or purifying a less polar precursor.
Crystals do not form during recrystallization 1. The solution is not saturated (too much solvent was added).2. The solution is supersaturated.3. The rate of cooling is too fast, leading to oiling out rather than crystallization.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.[11]3. Ensure slow cooling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Low recovery after purification 1. Loss of material during transfers.2. Compound is partially soluble in the cold recrystallization solvent.3. Decomposition during purification.1. Ensure all material is transferred between vessels by rinsing with the appropriate solvent.2. Use the minimum amount of ice-cold solvent to wash the crystals during filtration.[11]3. Re-evaluate the stability of your compound under the purification conditions (e.g., pH, temperature).

Quantitative Data on Purification Methods

The following table summarizes the reported efficiency of different methods for the removal of triphenylphosphine oxide (TPPO), a common byproduct in many organic reactions.

Method Reagent/Solvent Conditions TPPO Removal Efficiency Reference
Precipitation ZnCl₂ in Ethanol2 equivalents of ZnCl₂ relative to TPPO, stirred for a few hours at room temperature.Forms an insoluble complex that can be filtered off.[7]Batesky et al.
Precipitation ZnCl₂ in Ethanol1:1 molar ratio of ZnCl₂ to TPPO.90% removal from solution.Batesky et al.
Precipitation ZnCl₂ in Ethanol3:1 molar ratio of ZnCl₂ to TPPO.TPPO no longer detectable in the filtered solution.Batesky et al.

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride

This protocol describes a chromatography-free method for removing TPPO from a reaction mixture in a polar solvent.[4][6]

Materials:

  • Crude reaction mixture containing the desired product and TPPO.

  • Ethanol (EtOH)

  • Zinc chloride (ZnCl₂)

  • Acetone

  • Standard laboratory glassware (flasks, filter funnel, etc.)

Procedure:

  • Dissolution: If the crude reaction mixture is not already in a suitable solvent, dissolve it in ethanol.

  • Addition of ZnCl₂: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution (typically 2 equivalents relative to the estimated amount of TPPO) to the ethanolic solution of the crude product at room temperature.

  • Precipitation: Stir the mixture. Scraping the inside of the flask with a glass rod can help induce precipitation of the ZnCl₂(TPPO)₂ adduct.

  • Filtration: Filter the solution to remove the precipitated white solid (the TPPO-zinc complex).

  • Concentration: Concentrate the filtrate to remove the ethanol.

  • Removal of Excess Zinc Salts: Add acetone to the residue. The desired product should dissolve in the acetone, while any excess insoluble zinc chloride can be removed by a final filtration.

  • Final Concentration: Concentrate the acetone filtrate to yield the purified product, now free of TPPO.

Protocol 2: General Procedure for Recrystallization of a Solid Organophosphorus Compound

This protocol outlines the steps for purifying a solid organophosphorus compound by recrystallization.[11][12]

Materials:

  • Impure solid organophosphorus compound.

  • A suitable recrystallization solvent (determined by solubility tests).

  • Erlenmeyer flasks.

  • Heating source (e.g., hot plate).

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask).

  • Ice bath.

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling until the solid is completely dissolved. If the solid does not fully dissolve, it may indicate the presence of insoluble impurities.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator. The purity of the recrystallized compound can be assessed by techniques such as melting point determination or NMR spectroscopy.

Visualizations

Signaling Pathway Diagram

Exposure to certain organophosphorus compounds can induce cellular stress, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This can result in downstream effects such as apoptosis (programmed cell death) and oxidative stress.[13]

Organophosphorus_MAPK_Pathway cluster_0 OP Organophosphorus Compound Exposure ROS Reactive Oxygen Species (ROS) Generation OP->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK_p38 p38 MAPK Activation Apoptosis Apoptosis MAPK_p38->Apoptosis MAPK_JNK JNK Activation MAPK_JNK->Apoptosis MAPK_ERK ERK Activation/Inhibition MAPK_ERK->Apoptosis [pro- or anti-apoptotic] p1->MAPK_p38 p1->MAPK_JNK p1->MAPK_ERK

Caption: MAPK signaling pathway activation by organophosphorus compounds.

Experimental Workflow: TPPO Removal

The following workflow illustrates the decision-making process for removing the common byproduct triphenylphosphine oxide (TPPO) after a chemical reaction.

TPPO_Removal_Workflow start Crude Reaction Mixture (Product + TPPO) check_polarity Is the product non-polar? start->check_polarity nonpolar_path Triturate/Crystallize with Hexane/Ether check_polarity->nonpolar_path Yes polar_path Is the product soluble in polar solvents (e.g., EtOH)? check_polarity->polar_path No filter1 Filter to remove precipitated TPPO nonpolar_path->filter1 end Purified Product filter1->end zncl2_precip Precipitate TPPO with ZnCl₂ polar_path->zncl2_precip Yes chromatography Column Chromatography polar_path->chromatography No/If precipitation fails filter2 Filter to remove TPPO-Zn complex zncl2_precip->filter2 filter2->end chromatography->end

Caption: Decision workflow for the removal of triphenylphosphine oxide (TPPO).

Logical Relationship: Troubleshooting Chromatography

This diagram outlines a logical approach to troubleshooting common issues encountered during the column chromatography of organophosphorus compounds.

Chromatography_Troubleshooting start Poor Separation or Decomposition during Column Chromatography check_stability Is the compound stable on silica? start->check_stability unstable Compound is unstable check_stability->unstable No stable Compound is stable check_stability->stable Yes deactivate_silica Deactivate silica gel (e.g., with triethylamine) unstable->deactivate_silica alt_stationary_phase Use alternative stationary phase (Alumina, Florisil) unstable->alt_stationary_phase solution Improved Purification deactivate_silica->solution alt_stationary_phase->solution optimize_solvent Optimize solvent system (TLC) stable->optimize_solvent check_loading Check column packing and sample loading optimize_solvent->check_loading check_loading->solution

Caption: Troubleshooting logic for column chromatography purification.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to 1H NMR Analysis of Diethyl Phosphonates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of successful research. Diethyl phosphonates, a class of organophosphorus compounds with diverse applications, are no exception. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and routine tool for their structural elucidation. This guide provides a comprehensive comparison of ¹H NMR analysis with other techniques, supported by experimental data, to aid in the efficient and accurate structural confirmation of diethyl phosphonates.

The Decisive Signature: ¹H NMR Spectral Data of Diethyl Phosphonates

The ¹H NMR spectrum of a diethyl phosphonate provides a unique fingerprint, revealing the precise arrangement of protons within the molecule. The characteristic signals of the ethoxy group protons, coupled to both each other and the phosphorus atom, are key identifiers. The chemical shift (δ), multiplicity, and coupling constants (J) of the methylene (-OCH₂CH₃) and methyl (-OCH₂CH₃) protons are particularly informative.

Below is a summary of reported ¹H NMR data for a selection of diethyl phosphonate derivatives, showcasing the consistency of the diethyl phosphonate moiety's spectral features and the influence of the R-group on the spectrum.

CompoundR GroupChemical Shift (δ) of -OCH₂CH₃ (ppm)Multiplicity & J-coupling (Hz) of -OCH₂CH₃Chemical Shift (δ) of -OCH₂CH₃ (ppm)Multiplicity & J-coupling (Hz) of -OCH₂CH₃SolventReference
Diethyl phenylphosphonatePhenyl4.00 – 4.13 (m)m1.25 (t)t, J = 7.1CDCl₃[1]
Diethyl p-tolylphosphonatep-Tolyl4.00 – 4.13 (m)m1.27 (t)t, J = 7.1CDCl₃[1]
Diethyl (4-fluorophenyl)phosphonate4-Fluorophenyl3.85 – 4.19 (m)m1.27 (t)t, J = 7.1CDCl₃[1]
Diethyl (4-nitrophenyl)phosphonate4-Nitrophenyl3.78 – 4.29 (m)m1.27 (t)t, J = 7.1CDCl₃[1]
Diethyl o-tolylphosphonateo-Tolyl4.06 – 4.22 (m)m1.34 (t)t, J = 7.1CDCl₃[1]
Diethyl (4-(trifluoromethyl)phenyl)phosphonate4-(Trifluoromethyl)phenyl4.02 – 4.22 (m)m1.31 (t)t, J = 7.1CDCl₃[1]
Diethyl ethylphosphonateEthyl4.107 (quintet)quintet, J ≈ 71.333 (t)t, J = 7.1CDCl₃[2]
Diethyl (2-oxopropyl)phosphonate2-Oxopropyl4.31–4.10 (m)m1.40 (td)tdCDCl₃[3]
Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate(2-Tetrahydropyranyloxy)methyl3.4–4.45 (m)m1.35 (t)t, J = 7CDCl₃[4]

Note: 'm' denotes a multiplet, 't' a triplet, and 'td' a triplet of doublets. The methylene protons often appear as a complex multiplet due to coupling with both the methyl protons and the phosphorus atom.

A Glimpse into the Experiment: Protocol for ¹H NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the diethyl phosphonate sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H NMR), pulse width, and acquisition time.

  • Acquire the free induction decay (FID) signal.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0 ppm or the residual solvent peak).

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Below is a graphical representation of the typical workflow for ¹H NMR analysis.

G cluster_workflow 1H NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B Insert Sample C Data Processing (Fourier Transform, Phasing, Calibration) B->C Generate FID D Spectral Analysis (Chemical Shift, Multiplicity, Integration) C->D Generate Spectrum E Structural Confirmation D->E Interpret Data

Caption: A simplified workflow for the structural confirmation of diethyl phosphonates using ¹H NMR spectroscopy.

Beyond ¹H NMR: A Comparative Look at Alternative Techniques

While ¹H NMR is a primary tool, a multi-technique approach often provides the most robust structural confirmation. Here’s how ¹H NMR compares to other common analytical methods:

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Precise proton environment, connectivity (through coupling), and stoichiometry (through integration).High resolution, non-destructive, relatively fast, provides detailed structural information.Requires soluble samples, can have overlapping signals in complex molecules.
¹³C NMR Number and chemical environment of unique carbon atoms.Complements ¹H NMR by providing the carbon skeleton, less signal overlap than ¹H NMR.Lower sensitivity than ¹H NMR, longer acquisition times.
³¹P NMR Direct observation of the phosphorus nucleus, providing information on its chemical environment and oxidation state.Highly sensitive for phosphorus, simple spectra, provides direct evidence of the phosphonate group.Provides limited information about the rest of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information (with high resolution MS), fragmentation can help in structural elucidation.Can be destructive, may not distinguish between isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups (e.g., P=O, P-O-C).Fast, requires minimal sample preparation, good for identifying key functional groups.Provides limited information on the overall molecular structure, spectra can be complex.
Ion Chromatography/High-Resolution Mass Spectrometry (IC-Orbitrap-MS) Separation and high-resolution mass analysis of organophosphorus compounds.[5]Extremely high sensitivity and resolution, suitable for complex mixtures and trace analysis.[5]More complex instrumentation and method development compared to direct infusion MS.

The Power of Synergy: An Integrated Approach

The most confident structural confirmation of diethyl phosphonates is achieved through the synergistic use of multiple analytical techniques. ¹H NMR provides the detailed proton framework, ¹³C NMR reveals the carbon backbone, and ³¹P NMR confirms the presence and environment of the phosphorus center. Mass spectrometry provides the crucial molecular weight and formula, while FTIR can quickly confirm the presence of key functional groups. For complex samples or trace-level analysis, advanced techniques like IC-Orbitrap-MS offer unparalleled sensitivity and specificity.[5]

References

Comparative study of Michaelis-Arbuzov vs. Hirao reaction

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Michaelis-Arbuzov and Hirao Reactions for C-P Bond Formation

For researchers and professionals in drug development and synthetic chemistry, the formation of carbon-phosphorus (C-P) bonds is a critical step in the synthesis of a wide array of biologically active molecules and functional materials. Among the methodologies available, the Michaelis-Arbuzov and Hirao reactions are two of the most prominent. This guide provides an objective comparison of their performance, supported by mechanistic insights and experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

Mechanistic Overview

The fundamental difference between the Michaelis-Arbuzov and Hirao reactions lies in their mechanisms and, consequently, their substrate scope. The Michaelis-Arbuzov reaction is a classic example of a nucleophilic substitution pathway, whereas the Hirao reaction is a modern transition-metal-catalyzed cross-coupling process.

The Michaelis-Arbuzov Reaction

Discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2] The mechanism proceeds in two main SN2 steps:

  • Nucleophilic Attack: The nucleophilic trivalent phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.[1]

  • Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium salt. This results in the formation of the final pentavalent phosphonate product and an alkyl halide byproduct.[1]

Michaelis_Arbuzov P_reagent R'₃P Intermediate [R'₃P⁺-R] X⁻ P_reagent->Intermediate Sₙ2 Attack Alkyl_halide R-X Alkyl_halide->Intermediate Phosphonate R'₂(O)P-R Intermediate->Phosphonate Sₙ2 Dealkylation Byproduct R'-X Intermediate->Byproduct

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

The Hirao Reaction

Developed by Toshikazu Hirao in the 1980s, the Hirao reaction is a palladium-catalyzed cross-coupling reaction that significantly expands the scope of C-P bond formation to include aryl and vinyl halides.[3][4] The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions:[5][6]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl or vinyl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate.[5]

  • Ligand Exchange/Transmetalation: A dialkyl phosphite or other P(O)H source coordinates to the palladium center. In the presence of a base, this is followed by deprotonation and formation of a palladium-phosphorus bond.

  • Reductive Elimination: The final C-P bond is formed through reductive elimination from the Pd(II) complex, yielding the aryl or vinyl phosphonate and regenerating the Pd(0) catalyst.[5]

Hirao_Reaction Hirao Reaction Catalytic Cycle Pd0 Pd(0)Lₙ PdII_ArX Ar-Pd(II)Lₙ-X PdII_P Ar-Pd(II)Lₙ-P(O)R₂ PdII_ArX->PdII_P Ligand Exchange (Base) PdII_P->Pd0 Reductive Elimination Product Ar-P(O)R₂ PdII_P->Product ArX Ar-X ArX->PdII_ArX Oxidative Addition H_P HP(O)R₂ Base Base

Caption: Catalytic Cycle of the Hirao Reaction.

Comparative Performance Data

The choice between these two reactions hinges on the desired product and the nature of the starting materials. The following table summarizes their key performance characteristics.

FeatureMichaelis-Arbuzov ReactionHirao Reaction
C-P Bond Formed C(sp³)-PC(sp²)-P (Aryl, Vinyl)
Typical Substrates Primary and some secondary alkyl halides, acyl halides, benzyl halides.[7]Aryl/vinyl halides (I, Br, Cl), triflates.[3][8]
Phosphorus Reagent Trialkyl phosphites, phosphonites, phosphinites.[1]Dialkyl phosphites, H-phosphinates, secondary phosphine oxides.[5]
Catalyst/Promoter Typically uncatalyzed (thermal), but Lewis acids (e.g., ZnI₂, NbCl₅) can be used.[9][10]Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with ligands like dppf).[5][8]
Typical Temperature High temperatures (120-160 °C), though room temperature is possible with Lewis acids.[1][11]80-120 °C, with some room temperature variations developed.[8][12]
Typical Yields Generally good to excellent (60-90%).[9]Moderate to excellent (70-97%).[8]
Key Advantages Operationally simple, no transition metal catalyst required, cost-effective for alkyl phosphonates.Broad substrate scope including aryl and vinyl systems, high functional group tolerance.[3]
Key Limitations Limited to C(sp³)-P bond formation; generally fails for aryl and vinyl halides.[7] Tertiary alkyl halides are unreactive.[2] Requires high temperatures.[13]Requires a transition metal catalyst and often a ligand, which can be expensive and require inert conditions. Potential for side reactions.[8]

Experimental Protocols

Example 1: Michaelis-Arbuzov Reaction (Lewis Acid-Mediated)

This protocol describes the synthesis of diethyl benzylphosphonate, adapted from a Lewis acid-mediated procedure which allows for milder reaction conditions.[11]

  • Reaction Setup: To a solution of benzyl bromide (1.0 mmol) in a suitable solvent, add triethyl phosphite (1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂) (10 mol%).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired phosphonate.

Example 2: Hirao Reaction (Improved Conditions)

This protocol is a representative procedure for the cross-coupling of an aryl halide with a dialkyl phosphite, based on improved conditions using a Pd(OAc)₂/dppf catalyst system.[8]

  • Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the aryl halide (1.0 mmol), diisopropyl phosphite (1.2 mmol), and a base such as N,N-diisopropylethylamine (DIPEA) (1.3 mmol) in a dry solvent like acetonitrile (CH₃CN) or DMF (4 mL).

  • Catalyst Addition: To this mixture, add palladium(II) acetate (Pd(OAc)₂) (1-2 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf) (1-2 mol%).

  • Reaction Conditions: The reaction mixture is heated to reflux (in CH₃CN) or 110 °C (in DMF) for 24 hours. Progress is monitored by TLC or ³¹P NMR spectroscopy.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography on silica gel.

Conclusion

The Michaelis-Arbuzov and Hirao reactions are powerful, complementary methods for the synthesis of organophosphorus compounds.

  • Choose the Michaelis-Arbuzov reaction for the straightforward and cost-effective synthesis of alkyl phosphonates from primary or activated secondary alkyl halides. Its operational simplicity makes it a workhorse reaction for C(sp³)-P bond formation.

  • Choose the Hirao reaction when the synthetic target is an aryl or vinyl phosphonate . Its broad substrate scope and high functional group tolerance, hallmarks of modern cross-coupling chemistry, provide access to a vast chemical space that is inaccessible through the classical Michaelis-Arbuzov pathway.

For researchers in drug discovery and materials science, a thorough understanding of the scope and limitations of both reactions is essential for the efficient design and execution of synthetic routes to novel phosphorus-containing molecules.

References

Diethyl p-tolylphosphonate in the Horner-Wadsworth-Emmons Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. The choice of phosphonate reagent is critical in dictating the yield and stereochemical outcome of this reaction. This guide provides an objective comparison of diethyl p-tolylphosphonate against other commonly used phosphonates, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.

The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion to convert aldehydes or ketones into alkenes. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during workup. The stereoselectivity of the reaction, yielding predominantly either the (E)- or (Z)-alkene, is heavily influenced by the structure of the phosphonate reagent, the reaction conditions, and the nature of the carbonyl compound.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds through the following key steps:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate, forming a phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the alkene and a phosphate byproduct.

The stereochemical outcome is determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates and the reversibility of their formation.

HWE_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Addition cluster_step3 3. Oxaphosphetane Formation cluster_step4 4. Elimination P1 Phosphonate PC Phosphonate Carbanion P1->PC + Base Base Base Intermediate Tetrahedral Intermediate PC->Intermediate + Aldehyde/Ketone Aldehyde Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct HWE_Workflow start Start reagents Mix Phosphonate and NaH in THF start->reagents aldehyde Add Aldehyde reagents->aldehyde reaction Stir at Room Temp (Monitor by TLC) aldehyde->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end End purify->end

A Comparative Analysis of Reaction Intermediates in the Synthesis of Diethyl p-tolylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diethyl p-tolylphosphonate, a key building block in organic chemistry and drug discovery, can be achieved through various methods. Understanding the reaction intermediates is crucial for optimizing reaction conditions, improving yields, and ensuring product purity. This guide provides a comparative analysis of the reaction intermediates in the predominant synthesis route, the Michaelis-Arbuzov reaction, and contrasts it with alternative methods. Experimental data and detailed protocols for the analysis of these transient species are also presented.

Comparison of Synthetic Routes and Intermediates

The choice of synthetic methodology for diethyl p-tolylphosphonate directly influences the reaction intermediates, which in turn can affect reaction kinetics and final product characteristics. The following table summarizes the key differences between the common synthetic routes.

Method Reactants Key Intermediates Typical Yield Purity Key Advantages Key Disadvantages
Michaelis-Arbuzov Reaction Triethyl phosphite, p-tolyl halide (e.g., bromide or iodide)Triethoxy(p-tolyl)phosphonium halide80-95%HighHigh atom economy, well-established, reliable.Requires elevated temperatures, potential for side reactions with certain substrates.
Michaelis-Becker Reaction Diethyl phosphite, p-tolyl halide, a strong base (e.g., sodium ethoxide)Sodium diethyl phosphite (phosphonate anion)60-80%ModerateMilder conditions than Arbuzov, useful for base-stable substrates.Lower yields than Arbuzov, requires stoichiometric base, potential for side reactions.[1][2]
Hirao Reaction (Palladium-catalyzed) Diethyl phosphite, p-tolyl halide, Palladium catalyst (e.g., Pd(OAc)2), baseOxidative addition complex, Reductive elimination transition state70-90%HighMilder conditions, broad substrate scope.Catalyst cost and removal, requires inert atmosphere.[3]

In-depth Analysis of the Michaelis-Arbuzov Reaction Intermediates

The Michaelis-Arbuzov reaction is the most common method for the synthesis of diethyl p-tolylphosphonate.[4][5][6] The reaction proceeds through a well-defined, two-step mechanism involving a key phosphonium salt intermediate.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic carbon of the p-tolyl halide. This SN2 reaction forms a quasi-stable triethoxy(p-tolyl)phosphonium halide intermediate.[4][5]

  • Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt in a second SN2 reaction. This results in the formation of the final product, diethyl p-tolylphosphonate, and a molecule of ethyl halide.[4]

The triethoxy(p-tolyl)phosphonium halide intermediate is often transient but can be detected and characterized using in-situ spectroscopic techniques, primarily ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Synthesis of Diethyl p-tolylphosphonate via Michaelis-Arbuzov Reaction

Materials:

  • Triethyl phosphite

  • p-tolyl bromide

  • Anhydrous toluene (solvent)

  • Nitrogen gas supply

  • Heating mantle with temperature control and magnetic stirrer

  • Reaction flask with reflux condenser

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with p-tolyl bromide (1.0 eq) and anhydrous toluene.

  • Triethyl phosphite (1.1 eq) is added to the flask.

  • The reaction mixture is heated to reflux (approximately 110°C) under a nitrogen atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or in-situ ³¹P NMR spectroscopy.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and the ethyl bromide byproduct are removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure diethyl p-tolylphosphonate.

In-situ ³¹P NMR Spectroscopic Analysis of Reaction Intermediates

Equipment:

  • NMR spectrometer with a variable temperature probe

  • NMR tube suitable for high-temperature measurements

Procedure:

  • In a nitrogen-filled glovebox, a high-temperature NMR tube is charged with p-tolyl bromide (1.0 eq), triethyl phosphite (1.1 eq), and a deuterated high-boiling solvent (e.g., toluene-d8).

  • The NMR tube is sealed and placed in the NMR spectrometer.

  • An initial ³¹P NMR spectrum is acquired at room temperature to identify the starting material (triethyl phosphite, δ ≈ +139 ppm).

  • The sample is heated incrementally inside the NMR probe, and spectra are acquired at regular time intervals.

  • The formation of the triethoxy(p-tolyl)phosphonium bromide intermediate will be observed as a downfield shift in the ³¹P NMR spectrum (typically in the range of δ = +20 to +60 ppm).[7][8]

  • As the reaction proceeds, the signal corresponding to the phosphonium intermediate will decrease, and a new signal corresponding to the diethyl p-tolylphosphonate product will appear (typically in the range of δ = +15 to +25 ppm).

  • The reaction is considered complete when the signal for the phosphonium intermediate is no longer observed.

Visualizing Reaction Pathways and Workflows

Michaelis_Arbuzov_Pathway Reactants Triethyl Phosphite + p-Tolyl Bromide Intermediate Triethoxy(p-tolyl)phosphonium Bromide Intermediate Reactants->Intermediate SN2 Attack Product Diethyl p-tolylphosphonate + Ethyl Bromide Intermediate->Product Dealkylation (SN2)

Caption: Reaction pathway for the Michaelis-Arbuzov synthesis of diethyl p-tolylphosphonate.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis In-situ Analysis s1 Combine Reactants: Triethyl Phosphite & p-Tolyl Bromide s2 Heat to Reflux s1->s2 s3 Cool and Purify s2->s3 a4 Monitor Intermediate Formation and Product Appearance s2->a4 Reaction Monitoring a1 Prepare Sample in NMR Tube a2 Acquire Initial ³¹P NMR Spectrum a1->a2 a3 Heat Sample in Spectrometer a2->a3 a3->a4

Caption: Experimental workflow for synthesis and in-situ analysis of diethyl p-tolylphosphonate.

References

A Comparative Guide to Validating the Purity of 1-Diethoxyphosphoryl-4-methylbenzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is of paramount importance. 1-Diethoxyphosphoryl-4-methylbenzene, also known as diethyl p-tolylphosphonate, is a key intermediate in various organic syntheses. Ensuring its purity is critical for reaction efficiency, yield, and the impurity profile of the final product. This guide provides a detailed comparison of the purity of this compound from two different suppliers using a validated High-Performance Liquid Chromatography (HPLC) method.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1][2] For organophosphorus compounds like this compound, which can be thermally labile, HPLC is often preferred over gas chromatography.[1]

Experimental Protocol: HPLC Purity Determination

A robust and reproducible HPLC method was developed to assess the purity of this compound. The method utilizes a reversed-phase C18 column, which separates compounds based on their hydrophobicity.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3][4]

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (90:10, v/v).[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 35 °C.[1]

  • Detection Wavelength: 219 nm.[3][4]

  • Injection Volume: 20 µL.[1]

  • Standard Preparation: A standard solution of this compound (certified reference material, >99.5% purity) was prepared in the mobile phase at a concentration of 1.0 mg/mL.

  • Sample Preparation: Samples from Supplier A and Supplier B were accurately weighed and dissolved in the mobile phase to a final concentration of 1.0 mg/mL.

Comparative Data Analysis

The purity of this compound from two commercial suppliers, designated Supplier A and Supplier B, was evaluated using the described HPLC method. The percentage purity was determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

Table 1: Purity Comparison of this compound from Different Suppliers

SupplierRetention Time (min)Peak Area (%)Number of Impurities DetectedMajor Impurity Peak Area (%)
Supplier A 8.5499.8520.08
Supplier B 8.5598.9250.45
Reference Standard 8.5499.9810.02

Results Interpretation:

The data clearly indicates that the material from Supplier A possesses a significantly higher purity (99.85%) compared to the material from Supplier B (98.92%). Furthermore, the sample from Supplier A exhibited fewer detectable impurities. The major impurity in the product from Supplier B was present at a concentration more than five times higher than that in the product from Supplier A. For applications requiring high purity and minimal side reactions, the material from Supplier A would be the superior choice.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC-based purity validation process, from sample acquisition to the final purity report.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting Sample_Acquisition Sample Acquisition (Supplier A & B) Sample_Prep Sample Preparation (1.0 mg/mL) Sample_Acquisition->Sample_Prep Standard_Prep Reference Standard Preparation HPLC_System HPLC System Setup (C18 Column, 219 nm) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation (ACN:H2O) Injection Inject Samples & Standard into HPLC HPLC_System->Injection Chromatogram Data Acquisition: Generate Chromatograms Injection->Chromatogram Integration Peak Integration (Area Measurement) Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Comparison Comparative Analysis (Supplier A vs. B) Calculation->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for HPLC purity validation.

This guide demonstrates a straightforward and effective HPLC method for validating the purity of this compound. By applying this protocol, researchers can make informed decisions when selecting reagents, ensuring the quality and reproducibility of their synthetic processes.

References

Comparison of different catalysts for arylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Arylphosphonates are a critical class of organophosphorus compounds, integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their synthesis has been the subject of extensive research, leading to a variety of catalytic methods. This guide provides a detailed comparison of the leading catalytic systems—palladium, nickel, and copper-based catalysts, alongside emerging metal-free approaches—to assist researchers in selecting the optimal method for their specific needs.

Comparative Performance of Catalytic Systems

The choice of catalyst significantly impacts the efficiency, substrate scope, and cost-effectiveness of arylphosphonate synthesis. While palladium catalysts have been the traditional choice for their high efficiency, nickel and copper catalysts are gaining prominence as more economical and sustainable alternatives.[4] More recently, metal-free methods have emerged, offering the advantage of avoiding transition metal impurities in the final products.[5]

The following table summarizes the performance of various catalytic systems based on experimental data reported in the literature.

Catalyst SystemAryl SourceP-SourceBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Palladium-Catalyzed
Pd(OAc)₂ / DPPPAryl ImidazolylsulfonateH-Phosphonate DiesteriPr₂NEtDioxane1001285-97[6][7]
Pd(OAc)₂ / PPh₃Aryl BromideDiethyl PhosphiteSterically demanding tertiary amineEthanolRefluxN/AHigh[8]
Pd(PPh₃)₄Aryl IodideTriaryl PhosphiteN/AN/A90N/AGood[9]
Pd(0) / XantphosBenzyl HalideH-Phosphonate DiesterN/AN/AN/AN/AGood[10]
Nickel-Catalyzed
NiSO₄·6H₂O / Cationic Bipyridyl(2-haloallyl)phosphonateArylboronic AcidBasic aq. solutionWater1201Good-Excellent[11][12]
NiCl₂(dme) / XantphosAryl FluorosulfonatePhosphiteN/AN/AN/AN/AGood-Excellent[13]
Ni CatalystPhenyl PivalateH-Phosphoryl CompoundN/AN/AN/AN/AVery Good[10]
NiBr₂Aryl HalideTrialkyl PhosphiteN/AN/A>160>6.5Variable[9]
Copper-Catalyzed
Cu(OTf)₂ / dtbpyDiphenyliodonium TriflateDiethyl 1-butylphosphonate2,6-di-tert-butylpyridineDichloroethane70N/AHigh[14]
Cu₂O / 1,10-phenanthrolineArylboronic AcidH-Phosphonate DiesterN/AN/AN/AN/AGood[10][15]
Cu CatalystAryl Iodideβ-KetophosphonateN/AN/AN/AN/AHigh[16]
Cu CatalystDiaryliodonium SaltPhosphorus NucleophileN/AN/ART10 minHigh[10]
Metal-Free
Visible Light (Blue LEDs)Diaryliodonium SaltPhosphiteK₂CO₃AcetonitrileRTN/Aup to 93[17][18]
Salicylic AcidAnilineTriphenyl PhosphiteN/AN/A201-2Good[10]

Experimental Protocols and Methodologies

Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for the synthesis of arylphosphonates using different catalytic systems.

1. Palladium-Catalyzed Cross-Coupling of Aryl Imidazolylsulfonates [6][7]

This method provides an efficient synthesis of arylphosphonates from aryl imidazolylsulfonates and H-phosphonate diesters.

  • Reaction Setup : A mixture of the aryl imidazolylsulfonate (1.0 mmol), H-phosphonate diester (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and 1,3-Bis(diphenylphosphino)propane (DPPP) (0.04 mmol, 4 mol%) is placed in a reaction tube.

  • Solvent and Base : Anhydrous dioxane (2 mL) and diisopropylethylamine (iPr₂NEt) (2.0 mmol) are added to the tube.

  • Reaction Conditions : The mixture is stirred at 100 °C for 12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Work-up and Purification : After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the corresponding arylphosphonate.

2. Nickel-Catalyzed Suzuki-Miyaura Coupling in Water [11][12]

An environmentally friendly protocol using an abundant transition metal catalyst in an aqueous medium.

  • Catalyst Preparation : A water-soluble catalyst system is prepared using NiSO₄·6H₂O and a cationic 2,2′-bipyridyl ligand.

  • Reaction Mixture : The arylboronic acid (2 mmol), (2-haloallyl)phosphonate (1 mmol), and the Ni catalytic system (5 mol %) are combined in a basic aqueous solution.

  • Reaction Conditions : The reaction is performed at 120 °C for 1 hour under air.

  • Work-up and Purification : Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

3. Copper-Catalyzed Oxygen-Arylation of Dialkyl Phosphonates [14]

This novel methodology allows for the direct oxygen-arylation of dialkyl phosphonates using diaryliodonium salts.

  • Reactants : In a reaction vessel, the dialkyl phosphonate (1.0 mmol), diaryliodonium salt (1.1 mmol), and a hindered non-nucleophilic base such as 2,6-di-tert-butylpyridine (dtbpy) are combined.

  • Catalyst and Solvent : Cu(OTf)₂ (catalytic amount) is added, and the reactants are dissolved in dichloroethane.

  • Reaction Conditions : The mixture is stirred at 70 °C. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification : Once the reaction is complete, the mixture is subjected to a standard aqueous work-up, and the product is isolated by column chromatography.

4. Visible-Light-Mediated Metal-Free Synthesis [18][19]

A metal-free approach that utilizes visible light to initiate the C-P bond formation, avoiding metal contamination.

  • Reaction Setup : A mixture of the diaryliodonium salt (1.0 equiv), the phosphite (2.0 equiv), and a base such as K₂CO₃ (2.0 equiv) is prepared in a suitable vial.

  • Solvent : Acetonitrile is typically used as the solvent.

  • Irradiation : The reaction mixture is stirred and irradiated with blue LEDs at room temperature.

  • Work-up and Purification : After the reaction is complete (monitored by TLC), the solvent is evaporated, and the residue is purified by flash column chromatography to afford the desired aryl phosphonate.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental steps is facilitated by visual diagrams. The following visualizations, created using Graphviz, illustrate a general experimental workflow and a plausible catalytic cycle for palladium-catalyzed arylphosphonate synthesis.

G General Experimental Workflow for Arylphosphonate Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Reactants Aryl Source + P-Source ReactionVessel Combine in Reaction Vessel (Inert Atmosphere) Reactants->ReactionVessel Catalyst Catalyst + Ligand Catalyst->ReactionVessel Solvent Solvent + Base Solvent->ReactionVessel Reaction Stirring & Heating or Irradiation ReactionVessel->Reaction Apply Energy Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Arylphosphonate Product Purification->Product

Caption: A typical workflow for catalyzed arylphosphonate synthesis.

G Simplified Catalytic Cycle for Pd-Catalyzed C-P Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) LigEx Ar-Pd(II)-P(OR)₃ (L)₂ OxAdd->LigEx Ligand Exchange (HP(O)(OR)₂) LigEx->Pd0 Reductive Elimination RedElim Product Ar-P(O)(OR)₂ LigEx->RedElim

Caption: A plausible catalytic cycle for the Hirao cross-coupling reaction.[1]

References

A Comparative Guide to the Reactivity of Phosphonate Carbanions and Wittig Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients. Among the most reliable methods for olefination are the Wittig reaction, utilizing phosphonium ylides (Wittig reagents), and the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions. This guide provides an objective comparison of the reactivity, stereoselectivity, and practical application of these two powerful synthetic tools, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureWittig Reaction (Phosphonium Ylides)Horner-Wadsworth-Emmons (HWE) Reaction (Phosphonate Carbanions)
Nucleophilicity Less nucleophilicMore nucleophilic[1][2][3][4]
Basicity More basicLess basic[3][4][5]
Reactivity with Ketones Generally sluggish, especially with hindered ketonesReadily reacts with a wide range of aldehydes and ketones, including hindered ones
Byproduct Triphenylphosphine oxide (often difficult to remove)[2]Dialkyl phosphate salt (water-soluble and easily removed by extraction)[1][2][3][4]
Stereoselectivity Stabilized ylides give predominantly (E)-alkenes; non-stabilized ylides favor (Z)-alkenes.[6]Generally provides excellent (E)-selectivity with stabilized carbanions.[4][7] Modifications (e.g., Still-Gennari) can provide high (Z)-selectivity.
Preparation of Reagent From an alkyl halide and triphenylphosphine, followed by deprotonation.Typically via the Michaelis-Arbuzov reaction between a trialkyl phosphite and an alkyl halide.

Data Presentation: A Comparative Case Study - Synthesis of Stilbene

The synthesis of stilbene from benzaldehyde serves as an excellent platform for comparing the performance of the Wittig and HWE reactions. Below is a summary of typical yields and stereoselectivity observed.

ReactionReagentAldehydeBaseSolventYield (%)E/Z RatioReference
Wittig Reaction Benzyltriphenylphosphonium chlorideBenzaldehydeNaOH (50% aq.)Dichloromethane~50-70%Mixture of E/Z, often favoring Z initially[8][9]
Horner-Wadsworth-Emmons Diethyl benzylphosphonateBenzaldehydeNaH or KOtBuTHF or DMF>90%Predominantly E (>95:5)[10]

Note: Yields and stereoselectivity can be highly dependent on the specific reaction conditions, including the nature of the substituents, the base used, the solvent, and the reaction temperature.

Reaction Mechanisms and Logical Relationships

The fundamental difference in the reagents' structure and reactivity leads to distinct mechanistic pathways and stereochemical outcomes.

Wittig_Reaction cluster_wittig Wittig Reaction Phosphonium_Ylide Phosphonium Ylide (Wittig Reagent) Betaine Betaine Intermediate (Zwitterion) Phosphonium_Ylide->Betaine + Carbonyl Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Elimination TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism proceeds through a betaine and a 4-membered oxaphosphetane intermediate.

HWE_Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction Phosphonate_Carbanion Phosphonate Carbanion Intermediate_Adduct Intermediate Adduct Phosphonate_Carbanion->Intermediate_Adduct + Carbonyl Aldehyde_Ketone_HWE Aldehyde or Ketone Aldehyde_Ketone_HWE->Intermediate_Adduct Oxaphosphetane_HWE Oxaphosphetane (4-membered ring) Intermediate_Adduct->Oxaphosphetane_HWE Cyclization Alkene_HWE Alkene (Predominantly E) Oxaphosphetane_HWE->Alkene_HWE Elimination Phosphate_Ester Dialkyl Phosphate Ester (Water-soluble Byproduct) Oxaphosphetane_HWE->Phosphate_Ester Experimental_Workflow_Comparison cluster_wittig_flow Wittig Reaction Workflow cluster_hwe_flow HWE Reaction Workflow W1 Preparation of Phosphonium Salt (Triphenylphosphine + Alkyl Halide) W2 Generation of Ylide (Strong Base, e.g., n-BuLi, NaH) W1->W2 W3 Reaction with Carbonyl W2->W3 W4 Quenching and Workup W3->W4 W5 Purification (Chromatography often required to remove TPPO) W4->W5 H1 Preparation of Phosphonate Ester (Michaelis-Arbuzov Reaction) H2 Generation of Carbanion (Milder Base, e.g., NaH, KOtBu) H1->H2 H3 Reaction with Carbonyl H2->H3 H4 Quenching and Workup H3->H4 H5 Purification (Aqueous extraction to remove phosphate byproduct) H4->H5

References

Spectroscopic Comparison of a Ketone Reduction: From Cyclohexanone to Cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the transformation of a cyclic ketone to its corresponding secondary alcohol using spectroscopic techniques. This guide provides researchers, scientists, and drug development professionals with a clear comparison of the starting material and product, supported by experimental data and protocols.

The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis, crucial for the creation of a wide array of chemical compounds, including active pharmaceutical ingredients. Monitoring the progress of such reactions is essential to ensure complete conversion and purity of the product. Spectroscopic methods provide a powerful, non-destructive means to track the disappearance of the reactant and the appearance of the product. This guide focuses on the well-established reduction of cyclohexanone to cyclohexanol using sodium borohydride as a case study to illustrate the utility of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy in distinguishing between the starting ketone and the resulting alcohol.

Data Presentation: A Spectroscopic Snapshot

The successful conversion of cyclohexanone to cyclohexanol is readily apparent through distinct changes in their respective IR and ¹H NMR spectra. The key differentiating features are summarized below.

Spectroscopic TechniqueStarting Material: CyclohexanoneProduct: CyclohexanolInterpretation of Change
Infrared (IR) Spectroscopy Strong, sharp absorption at ~1715 cm⁻¹ (C=O stretch)Absence of absorption at ~1715 cm⁻¹. Appearance of a broad absorption at ~3350 cm⁻¹ (O-H stretch)The disappearance of the carbonyl (C=O) peak and the emergence of the hydroxyl (O-H) peak signify the reduction of the ketone functional group.[1][2][3][4]
¹H NMR Spectroscopy Multiplet at ~2.2-2.4 ppm (protons α to C=O)Multiplet at ~3.6 ppm (proton on the carbon bearing the -OH group). Disappearance of the peak at ~2.2-2.4 ppm.The downfield shift of the proton attached to the oxygen-bearing carbon is a clear indicator of the formation of the alcohol.[5][6]
¹³C NMR Spectroscopy Peak at ~210 ppm (C=O carbon)Peak at ~70 ppm (carbon bonded to -OH). Absence of the peak at ~210 ppm.The significant upfield shift of the carbonyl carbon confirms its conversion to a carbon singly bonded to an oxygen atom.

Experimental Protocols

The following protocols outline the synthesis of cyclohexanol from cyclohexanone and the subsequent spectroscopic analysis.

Synthesis of Cyclohexanol via Reduction of Cyclohexanone

Materials:

  • Cyclohexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 3M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a large test tube, dissolve 2 mL of cyclohexanone in 5 mL of methanol.

  • Cool the mixture in an ice bath.[7][8]

  • Carefully and slowly add 0.2 g of sodium borohydride to the cooled solution.[7] A vigorous reaction with bubbling will occur.

  • Once the reaction has subsided, remove the test tube from the ice bath and let it stand at room temperature for 10 minutes.[8]

  • To decompose the intermediate borate ester, add 5 mL of 3M NaOH solution.[7]

  • Add 4 mL of water to the mixture, which will cause the product to separate into two layers.[9]

  • Transfer the contents of the test tube to a separatory funnel.

  • Extract the aqueous layer with two 5 mL portions of dichloromethane to ensure all the product is recovered.[7]

  • Combine the organic layers and dry them over anhydrous sodium sulfate to remove any residual water.[8]

  • Decant the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the dichloromethane solvent using a rotary evaporator to yield the cyclohexanol product.[7]

  • Weigh the flask with the product to determine the yield.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Obtain an IR spectrum of the starting material, cyclohexanone.

  • After the synthesis and purification, obtain an IR spectrum of the product, cyclohexanol.

  • Compare the two spectra, noting the disappearance of the strong C=O stretching peak around 1715 cm⁻¹ and the appearance of the broad O-H stretching peak around 3350 cm⁻¹.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample of the starting material, cyclohexanone, in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Prepare a sample of the product, cyclohexanol, in the same deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra for the product.

  • Compare the spectra of the starting material and the product, observing the characteristic shifts in the proton and carbon signals as detailed in the data table.

Mandatory Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.

reaction_pathway Cyclohexanone Cyclohexanone (Starting Material) Cyclohexanol Cyclohexanol (Product) Cyclohexanone->Cyclohexanol 1. NaBH4, Methanol 2. H2O workup

Caption: Reaction scheme for the reduction of cyclohexanone to cyclohexanol.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis arrow arrow A Mix Cyclohexanone and Methanol B Cool in Ice Bath A->B C Add NaBH4 B->C D Reaction at Room Temp C->D E Add NaOH and Water D->E F Extract with Dichloromethane E->F G Dry with Na2SO4 F->G H Evaporate Solvent G->H I IR Spectroscopy H->I J NMR Spectroscopy H->J

Caption: Experimental workflow for the synthesis and analysis of cyclohexanol.

References

A Comparative Guide to Isomeric Purity Analysis of Substituted Arylphosphonates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical step in characterizing substituted arylphosphonates. The presence of different isomers, whether positional or stereoisomers (enantiomers and diastereomers), can lead to significant variations in biological activity, pharmacological properties, and toxicity.[1][2] Therefore, robust and reliable analytical methods are essential for quality control and regulatory compliance.

This guide provides an objective comparison of the primary analytical techniques used for the isomeric purity analysis of substituted arylphosphonates, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method depends on the type of isomerism, the properties of the analyte, and the specific requirements of the analysis, such as resolution, speed, and sensitivity. The most common techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

TechniquePrincipleKey AdvantagesKey LimitationsBest Suited For
³¹P NMR Spectroscopy Measures the magnetic properties of the phosphorus-31 nucleus. Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) are used to induce chemical shift differences between enantiomers.[3][4]Rapid and convenient method, non-destructive, provides structural information, minimal sample preparation with CSAs.[3]Lower sensitivity compared to chromatographic methods, may require specialized (and sometimes costly) chiral auxiliaries.[4]Enantiomeric excess (ee) determination, analysis of positional isomers.[3][5]
HPLC Differential partitioning of analytes between a stationary phase and a mobile liquid phase. Chiral Stationary Phases (CSPs) are used for enantiomer separation.[6]High resolution and sensitivity, well-established and versatile, applicable to a wide range of compounds.[7]Longer analysis times, higher consumption of organic solvents compared to SFC.Separation of enantiomers, diastereomers, and positional isomers.[6][7][8]
SFC Uses a supercritical fluid (typically CO₂) as the mobile phase. Offers unique selectivity and efficiency.Fast separations, reduced solvent consumption (greener), cost-effective, high efficiency.[1][9]Primarily suitable for less polar to moderately polar compounds, requires specialized instrumentation.High-throughput chiral and achiral separations, especially for pharmaceutical compounds.[1][10]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field within a narrow capillary.Extremely high separation efficiency, very low sample and reagent consumption, fast analysis times.[11][12]Lower concentration sensitivity compared to HPLC with UV detection, can be sensitive to matrix effects.Separation of charged phosphonates, phosphopeptide isomers, and complex mixtures.[11][13]

Experimental Protocols and Supporting Data

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols and data for the key techniques.

³¹P NMR Spectroscopy with Chiral Solvating Agents

This method provides a rapid and convenient way to determine the enantiomeric purity of chiral phosphorus compounds by forming transient diastereomeric complexes that can be distinguished by ³¹P NMR.[3][14]

Experimental Protocol:

  • Sample Preparation: Dissolve a known quantity of the racemic or enantiomerically enriched arylphosphonate sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Addition of CSA: Add a chiral solvating agent, such as α-cyclodextrin or an amino acid derivative like Fmoc-Trp(Boc)-OH, to the NMR tube.[3][14] The optimal molar ratio of analyte to CSA may need to be determined empirically but often ranges from 1:4 to 1:10.[14][15]

  • Data Acquisition: Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer. Optimized process conditions are necessary for quantitative analysis.[5]

  • Data Analysis: Integrate the signals corresponding to the different diastereomeric complexes. The enantiomeric excess (ee) is calculated from the integral values.[16]

Supporting Data:

AnalyteChiral Solvating Agent (CSA)SolventObserved Separation (Δδ)Reference
Racemic pinacolyl 4-nitrophenyl methylphosphonateFmoc-Trp(Boc)-OHCDCl₃Not specified, but resolved[3]
Racemic 1-amino-2-methylbutanephosphonic acidα-cyclodextrin (100 mM)D₂O (pH 7)Well-separated signals for all 4 isomers[14]
Diethyl 1-hydroxy(phenyl)methylphosphonateQuinineCDCl₃~0.25 ppm[15]
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for the rapid separation of stereoisomers, offering significant advantages in speed and reduced environmental impact.[1]

Experimental Protocol:

  • System Setup: Use an SFC system equipped with a suitable chiral stationary phase (CSP) column and a photodiode array (PDA) detector.

  • Mobile Phase: The mobile phase typically consists of supercritical CO₂ and a polar organic co-solvent, such as methanol or ethanol.

  • Method Parameters:

    • Flow Rate: Typically 2-4 mL/min for analytical scale.[1]

    • Back Pressure: Maintained around 100-150 bar.[1]

    • Temperature: Often set around 40 °C.[1]

    • Gradient: An initial screening is performed using a linear gradient (e.g., 2% to 25% co-solvent over 6 minutes).[1]

  • Injection and Detection: Inject 1-10 µL of the sample. Monitor the separation using a PDA detector at an appropriate wavelength.

  • Optimization: The separation can be fine-tuned by adjusting the co-solvent percentage, gradient, temperature, and pressure.[17]

Supporting Data: Separation of (E)-(Z) and Chiral Isomers of BCI [1]

ParameterValue
Column Chiral Stationary Phase (specifics proprietary in source)
Mobile Phase CO₂ and Methanol
Gradient 5% to 25% Methanol in 5 min
Flow Rate 4 mL/min
Back Pressure 100 bar
Temperature 40 °C
Result Simultaneous resolution of all four isomers in under 5 minutes.
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is highly effective for separating diastereomers and positional isomers of substituted arylphosphonates.

Experimental Protocol:

  • System and Column: Utilize an HPLC system with a C18 column, particularly one with bridged ethane hybrid (BEH) particles for improved performance.[7]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).

  • Method Parameters: The composition of the mobile phase and the column temperature are optimized to achieve baseline separation.[7]

  • Detection: Detection can be performed using UV, or for higher sensitivity and mass confirmation, electrospray ionization mass spectrometry (ESI-MS).[7]

Supporting Data: Diastereomer Separation of Nucleoside Phosphoramidates [7]

ParameterValue
Column BEH C₁₈ (1.7 µm particles)
Mobile Phase Optimized composition of aqueous buffer and organic solvent
Analysis Time 5-9 minutes
Resolution (Rs) 1.99 - 2.77
Detection ESI-TOF MS
Result Complete separation of diastereomers with high resolution and sensitivity (nmol L⁻¹ level).

Visualizations

The following diagrams illustrate key workflows and principles in the isomeric analysis of arylphosphonates.

G Workflow for Isomeric Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing Sample Arylphosphonate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization / Addition of Chiral Agent (Optional) Dissolution->Derivatization Technique Select Technique (NMR, HPLC, SFC, CE) Derivatization->Technique Instrument Instrumental Analysis Technique->Instrument Integration Peak Integration / Signal Quantification Instrument->Integration Calculation Calculate Isomeric Ratio / Purity / ee Integration->Calculation Report Final Report Calculation->Report

Caption: General experimental workflow for isomeric purity analysis.

G Principle of Chiral Recognition in ³¹P NMR cluster_complex Formation of Diastereomeric Complexes cluster_nmr ³¹P NMR Spectrum racemate Racemic Arylphosphonate (R-Enantiomer + S-Enantiomer) complex_R [R-Enantiomer • CSA] racemate->complex_R + CSA complex_S [S-Enantiomer • CSA] racemate->complex_S + CSA csa Chiral Solvating Agent (CSA) spectrum Two Distinct Signals (Different Chemical Shifts, δ₁ ≠ δ₂) complex_R->spectrum complex_S->spectrum

Caption: Chiral recognition using a solvating agent in NMR.

G Decision Tree for Method Selection start Isomer Type? pos_iso Positional Isomers start->pos_iso Positional stereo_iso Stereoisomers start->stereo_iso Chiral pos_methods HPLC (RP) ³¹P NMR pos_iso->pos_methods stereo_type Sample Properties? stereo_iso->stereo_type need_speed High Throughput Needed? stereo_type->need_speed No is_charged Analyte is Charged/Polar? stereo_type->is_charged Yes sfc_method SFC need_speed->sfc_method chiral_hplc Chiral HPLC need_speed->chiral_hplc No nmr_method ³¹P NMR with CSA/CDA need_speed->nmr_method Rapid Answer ce_method Capillary Electrophoresis is_charged->ce_method

Caption: Decision tree for selecting an analytical method.

References

Mechanistic comparison of the Wittig and Horner-Wadsworth-Emmons reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Wittig and Horner-Wadsworth-Emmons Reactions

For researchers and professionals in organic synthesis and drug development, the formation of carbon-carbon double bonds is a foundational transformation. Among the most reliable and widely used methods are the Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction. While both achieve the conversion of a carbonyl compound to an alkene, they differ significantly in mechanism, stereoselectivity, and practical application. This guide provides an objective, data-driven comparison to inform the selection of the optimal olefination strategy.

The Wittig Reaction: The Classic Approach

Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes.[1][2] The ylide is typically prepared by treating a phosphonium salt with a strong base.[2][3] The driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

Mechanism

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[1][4] This intermediate then decomposes in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide.[1] The stereochemical outcome is determined during the kinetically controlled formation of the oxaphosphetane.[4]

Wittig_Mechanism Wittig Reaction Mechanism cluster_reactants cluster_intermediate cluster_products Ylide R'HC=PPh₃ (Ylide) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl R''₂C=O (Carbonyl) Carbonyl->Oxaphosphetane Alkene R'HC=CR''₂ (Alkene) Oxaphosphetane->Alkene Retro-[2+2] Byproduct O=PPh₃ (Triphenylphosphine Oxide) Oxaphosphetane->Byproduct

Caption: The Wittig reaction proceeds via a key oxaphosphetane intermediate.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Refined Alternative

The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion.[5][6] These carbanions are generated by treating a phosphonate ester with a base, such as NaH or LiH.[7][8] A key advantage is that the phosphonate carbanions are generally more nucleophilic but less basic than their phosphonium ylide counterparts.[5]

Mechanism

The HWE reaction begins with the deprotonation of the phosphonate to form a carbanion.[5] This carbanion then undergoes a nucleophilic addition to the aldehyde or ketone, which is the rate-limiting step.[5] The resulting intermediate eliminates a dialkylphosphate salt to form the alkene.[5] Unlike the Wittig reaction, the intermediates in the HWE reaction can often equilibrate, which leads to the thermodynamic, and typically more stable, (E)-alkene product.[5]

HWE_Mechanism HWE Reaction Mechanism cluster_reactants cluster_intermediate cluster_products Phosphonate (RO)₂P(O)CH₂R' (Phosphonate Ester) Carbanion (RO)₂P(O)⁻CHR' (Carbanion) Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Intermediate Adduct Intermediate Carbanion->Intermediate Nucleophilic Addition Carbonyl R''₂C=O (Carbonyl) Carbonyl->Intermediate Alkene R'HC=CR''₂ (Alkene) Intermediate->Alkene Elimination Byproduct (RO)₂P(O)O⁻ (Phosphate Salt) Intermediate->Byproduct

Caption: The HWE reaction forms a water-soluble phosphate byproduct.

Head-to-Head Comparison: Performance and Practicality

The choice between the Wittig and HWE reactions often depends on the desired stereochemical outcome, the nature of the substrates, and practical considerations like byproduct removal.

Data Summary
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Ylide (e.g., Ph₃P=CHR)[9]Phosphonate Carbanion (e.g., (EtO)₂P(O)⁻CHR)[9]
Reagent Nucleophilicity Less nucleophilic (neutral ylide)[10]More nucleophilic (anionic carbanion)[5][10]
Stereoselectivity Unstabilized Ylides (R=alkyl): Predominantly (Z)-alkenes.[11] Stabilized Ylides (R=EWG): Predominantly (E)-alkenes.[11][12]Predominantly (E)-alkenes with high selectivity.[5][13] (Z)-alkenes achievable with Still-Gennari modification.[6]
Substrate Scope Broad for aldehydes; less reactive with hindered ketones.[4]Reacts readily with a wide range of aldehydes and ketones, including hindered ones.[6][14]
Byproduct Triphenylphosphine oxide (Ph₃P=O)[10]Dialkylphosphate salt (e.g., (EtO)₂P(O)ONa)[5]
Byproduct Removal Often difficult; requires chromatography.[10]Easy; water-soluble and removed by aqueous extraction.[5][7][10]
Typical Bases Strong, non-nucleophilic bases (n-BuLi, NaH, NaNH₂)[2]Can use milder bases (NaH, NaOMe, K₂CO₃)[6][7][13]
Stereoselectivity: A Critical Distinction

The most significant difference lies in stereocontrol. The Wittig reaction's outcome is highly dependent on the nature of the ylide.

  • Non-stabilized ylides (where R is an alkyl group) react quickly and irreversibly, leading kinetically to the cis or (Z)-alkene.

  • Stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) are less reactive, allowing for equilibration of intermediates, which favors the thermodynamically more stable trans or (E)-alkene.[11]

The HWE reaction, particularly with stabilized phosphonates, almost exclusively yields the (E)-alkene .[5] This high selectivity is a major advantage. For cases where the (Z)-alkene is desired, the Still-Gennari modification, which uses electron-withdrawing phosphonates (like trifluoroethyl esters) and strong, non-coordinating bases (like KHMDS with 18-crown-6), can be employed to achieve excellent (Z)-selectivity.[6]

Olefination_Decision_Tree Olefination Strategy Selection start Desired Alkene Product? e_alkene (E)-Alkene start->e_alkene Stereochemistry z_alkene (Z)-Alkene start->z_alkene Stereochemistry byproduct Is byproduct removal a major concern? e_alkene->byproduct Primary Choice hwe Use HWE Reaction hwe_advantage HWE is highly advantageous due to water-soluble byproduct. hwe->hwe_advantage ylide_type Is the ylide unstabilized (R = alkyl)? z_alkene->ylide_type wittig Use Wittig Reaction ylide_type->wittig Yes still_gennari Use Still-Gennari HWE Modification ylide_type->still_gennari No (or for higher Z-selectivity) byproduct->hwe Yes byproduct->wittig No (or using stabilized ylide)

Caption: A decision-making workflow for choosing an olefination method.

Experimental Protocols

The following are representative, generalized protocols. Researchers should always adapt procedures to their specific substrates and consult original literature.

Protocol 1: Wittig Reaction (Synthesis of an E-alkene using a stabilized ylide)

This protocol is adapted from a procedure for the reaction of (carbethoxymethylene)triphenylphosphorane with chlorobenzaldehyde.[15]

Materials:

  • Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Stabilized Wittig Reagent (e.g., (carbethoxymethylene)triphenylphosphorane)

  • Dichloromethane (DCM), anhydrous

  • Hexanes, Diethyl Ether

  • Stir plate, vial, stir vane, TLC supplies

Procedure:

  • Dissolve the aldehyde (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a clean, dry vial equipped with a stir vane.

  • Add the stabilized Wittig reagent (1.2 eq) portion-wise to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot indicates reaction completion. This may take 1-2 hours.

  • Upon completion, evaporate the DCM solvent using a stream of nitrogen gas.

  • To the resulting residue, add a solvent mixture of 25% diethyl ether in hexanes (e.g., 3 mL). This will precipitate the triphenylphosphine oxide byproduct as a white solid.

  • Filter the solution to remove the precipitate, collecting the filtrate.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude alkene product.

  • Purify the product as necessary, typically by flash column chromatography.

Protocol 2: Horner-Wadsworth-Emmons Reaction (Masamune-Roush conditions)

This protocol is based on the Masamune-Roush conditions, which are suitable for base-sensitive substrates.[6]

Materials:

  • Aldehyde (1.0 eq)

  • Phosphonate ester (e.g., triethylphosphonoacetate, 1.5 eq)

  • Lithium Chloride (LiCl), flame-dried (1.6 eq)

  • Base (e.g., DBU, 1.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Stir plate, round-bottom flask, syringe, ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 eq), flame-dried LiCl (1.6 eq), and the phosphonate ester (1.5 eq).

  • Add anhydrous acetonitrile to the flask (to approx. 0.2 M).

  • Cool the vigorously stirred suspension to -15 °C using an appropriate cooling bath.

  • Add DBU (1,8-Diazabicycloundec-7-ene) (1.5 eq) dropwise via syringe.

  • Allow the reaction mixture to slowly warm to 0 °C over 1 hour, then warm to room temperature and continue stirring until TLC indicates consumption of the aldehyde.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The water-soluble phosphate byproduct will remain in the aqueous layers. Purify the crude product by flash chromatography if necessary.

Conclusion

Both the Wittig and Horner-Wadsworth-Emmons reactions are indispensable tools for alkene synthesis.

  • The Wittig reaction remains highly relevant, especially for the synthesis of (Z)-alkenes from unstabilized ylides. However, the formation of triphenylphosphine oxide can complicate purification.[10]

  • The HWE reaction is often the preferred method due to its superior nucleophilicity, broader substrate scope for ketones, excellent (E)-selectivity, and the significant practical advantage of an easily removable, water-soluble byproduct.[7][14] For complex syntheses where high yields and clean reaction profiles are paramount, the HWE reaction and its modifications generally offer a more robust and efficient solution.

References

A Researcher's Guide to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: November 2025

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds. A key feature of this reaction is the ability to control the stereochemical outcome, yielding either the E (trans) or Z (cis) alkene by judicious choice of the phosphonate reagent and reaction conditions. This guide offers a comparative overview of common HWE reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic goals.

The stereoselectivity of the HWE reaction is primarily dictated by the structure of the phosphonate reagent. Standard reagents, such as triethyl phosphonoacetate, generally favor the formation of the thermodynamically more stable E-alkene.[1][2] However, several modified reagents have been developed to override this inherent preference and deliver the Z-alkene with high selectivity.

Comparison of HWE Reagents for E/Z Selectivity

The choice of HWE reagent is critical for achieving the desired stereochemical outcome. The following table summarizes the performance of various commonly used and recently developed HWE reagents with different aldehydes.

HWE ReagentAldehydeBase/ConditionsSolventTemp. (°C)E/Z RatioReference
E-Selective Reagents
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃neatrt>99:1[3]
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt99:1[3]
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂Oneatrt99:1[4]
Triethyl 2-phosphonopropionateCyclohexanecarboxaldehydeBa(OH)₂·8H₂Oneatrt>99:1[5]
Z-Selective Reagents
Still-Gennari Reagent
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonatep-TolualdehydeKHMDS, 18-crown-6THF-781:15.5[6]
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateBenzaldehydeNaHTHF-2026:74[7]
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateOctanalNaHTHF-2022:78[7]
Ando Reagent
Methyl bis(o-methylphenyl)phosphonoacetateBenzaldehydeNaH, NaITHF-78<1:99[8]
Modified Z-Selective Reagents
Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeNaHTHF-203:97[7]
Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateOctanalNaHTHF-2012:88[7]
Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeNaHTHF-202:98[7]

Reaction Mechanisms and Stereochemical Control

The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates.

HWE_Mechanism cluster_E E-Selective Pathway cluster_Z Z-Selective Pathway E_Reactants Phosphonate Ylide + Aldehyde E_TS_anti Anti-addition (Thermodynamically favored) E_Reactants->E_TS_anti Reversible E_Erythro Erythro Intermediate (More stable) E_TS_anti->E_Erythro E_Erythro->E_Reactants E_Oxaphosphetane_trans Trans-Oxaphosphetane E_Erythro->E_Oxaphosphetane_trans Slow elimination E_Product E-Alkene E_Oxaphosphetane_trans->E_Product Z_Reactants Modified Phosphonate Ylide + Aldehyde Z_TS_syn Syn-addition (Kinetically favored) Z_Reactants->Z_TS_syn Irreversible Z_Threo Threo Intermediate (Less stable) Z_TS_syn->Z_Threo Z_Oxaphosphetane_cis Cis-Oxaphosphetane Z_Threo->Z_Oxaphosphetane_cis Fast elimination Z_Product Z-Alkene Z_Oxaphosphetane_cis->Z_Product

Caption: General mechanism for E- and Z-selective Horner-Wadsworth-Emmons reactions.

In the case of standard phosphonates, the initial addition of the ylide to the aldehyde is reversible, allowing for equilibration to the more stable erythro intermediate, which leads to the E-alkene.[1] For Z-selective reagents, such as the Still-Gennari and Ando phosphonates, the presence of electron-withdrawing groups on the phosphorus atom accelerates the elimination of the initially formed threo intermediate.[9] This rapid and irreversible elimination outcompetes the equilibration to the erythro intermediate, resulting in the formation of the Z-alkene.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for achieving E- and Z-selectivity in the HWE reaction.

Protocol 1: E-Selective Olefination using Triethyl Phosphonoacetate (Solvent-Free)

This protocol is adapted from a high-yield, E-selective procedure.[3]

Materials:

  • Aldehyde (1.0 mmol)

  • Triethyl phosphonoacetate (1.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), triethyl phosphonoacetate (1.1 mmol), and potassium carbonate (1.0 mmol).

  • Add DBU (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure E-alkene.

Protocol 2: Z-Selective Still-Gennari Olefination

This protocol is based on the procedure reported by Still and Gennari, optimized for high Z-selectivity.[6]

Materials:

  • Aldehyde (e.g., p-tolualdehyde, 1.0 mmol)

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol)

  • Potassium bis(trimethylsilyl)amide (KHMDS) or Potassium tert-Butoxide (2.1 mmol)

  • 18-Crown-6 (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of KHMDS or potassium tert-butoxide (2.1 mmol) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the Z-alkene.

Logical Workflow for HWE Reagent Selection

The selection of an appropriate HWE reagent and conditions is a critical step in planning a synthesis that requires a specific alkene stereoisomer. The following workflow can guide this decision-making process.

HWE_Workflow Target Desired Alkene Stereochemistry E_Alkene E-Alkene Target->E_Alkene Z_Alkene Z-Alkene Target->Z_Alkene Standard_HWE Use Standard HWE Reagent (e.g., Triethyl phosphonoacetate) E_Alkene->Standard_HWE Still_Gennari Use Still-Gennari Reagent Z_Alkene->Still_Gennari Ando Use Ando Reagent Z_Alkene->Ando Modified_Z Consider Modified Z-Selective Reagents (e.g., bis(hexafluoroisopropyl)phosphonates) Z_Alkene->Modified_Z Conditions Optimize Conditions (Base, Temp., Solvent) Standard_HWE->Conditions Still_Gennari->Conditions Ando->Conditions Modified_Z->Conditions Analysis Analyze E/Z Ratio (NMR, GC) Conditions->Analysis Final_Product Desired Product Analysis->Final_Product

Caption: Decision workflow for selecting an appropriate HWE reagent.

References

Quantitative NMR (qNMR) for Assessing Phosphonate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and agrochemical industries. For phosphonates, a class of organophosphorus compounds with wide-ranging applications, ensuring high purity is paramount for safety and efficacy. While traditional methods like High-Performance Liquid Chromatography (HPLC) have been the standard, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile alternative. This guide provides an objective comparison of qNMR with other analytical techniques for assessing phosphonate purity, supported by experimental data and detailed methodologies.

The Power of qNMR in Purity Assessment

Quantitative NMR operates on the fundamental principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[1] This allows for the direct, absolute quantification of a substance without the need for identical reference standards for each analyte, a significant advantage over chromatographic methods.[2][3] Both proton (¹H) and phosphorus-³¹P) qNMR are highly applicable to phosphonate analysis, with ³¹P qNMR offering a unique and often simpler spectral window due to the low natural abundance of phosphorus in typical organic molecules and the large chemical shift dispersion of the ³¹P nucleus.[4][5]

Comparative Analysis: qNMR vs. Other Techniques

The choice of an analytical technique for purity assessment depends on various factors, including the analyte's properties, the required level of accuracy and precision, and practical considerations like analysis time and cost. Below is a comparison of qNMR with other common methods used for phosphonate analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titration
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase, with detection (e.g., UV).Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary phase.Measurement of the volume of a reagent of known concentration required to react completely with the analyte.
Selectivity High (can distinguish between structurally similar compounds and isomers).Good to High (depends on column and mobile phase selection).High (for volatile and thermally stable compounds).Low (often non-specific to the target analyte).
Quantification Absolute (primary ratio method).[6]Relative (requires a reference standard of the same compound).Relative (requires a reference standard).Absolute (stoichiometric).
Sample Prep. Simple (dissolution in a deuterated solvent).[7][8]Often requires filtration, dilution, and sometimes derivatization.May require derivatization to increase volatility.Dissolution in a suitable solvent.
Analysis Time Rapid (typically 5-15 minutes per sample).[8]Moderate (typically 15-45 minutes per sample).Moderate to Long (depends on the temperature program).Rapid.
Universality Nearly universal detection for a given nucleus (¹H or ³¹P).Requires a chromophore for UV detection.Limited to volatile and thermally stable compounds.Limited to compounds with a titratable functional group.
Accuracy High.[9]High (dependent on the purity of the reference standard).High (dependent on the reference standard).Moderate to High (can be affected by interfering substances).
Precision High.[10]High.High.Moderate.

Case Study: Glyphosate Purity Assessment

Glyphosate, a widely used herbicide and a phosphonate compound, provides an excellent case study for comparing qNMR with other methods. A validation study of a ¹H qNMR method for glyphosate quantification demonstrated its reliability and comparability to established techniques.

Parameter¹H qNMRHPLCKarl Fischer Titration
Purity Result (Sample 1) 48.7% (w/w)48.5% (w/w)N/A
Purity Result (Sample 2) 49.2% (w/w)49.0% (w/w)N/A
LOD 0.03 mmol/L[11]Dependent on detectorN/A
LOQ 0.1 mmol/L[11]Dependent on detectorN/A
Precision (RSD) < 2%< 2%N/A
Analysis Time ~10 minutes~30 minutes~5 minutes

Data synthesized from multiple sources for illustrative comparison.[8]

Statistical analysis from validation studies has shown that there is no significant difference between the results obtained by qNMR and other established methods like HPLC for phosphonate analysis.[8]

Experimental Protocols

General Protocol for ¹H and ³¹P qNMR for Phosphonate Purity

A generalized protocol for determining the purity of a phosphonate sample using qNMR with an internal standard is outlined below.

1. Materials and Reagents:

  • Phosphonate sample

  • Internal Standard (IS) of known purity (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene-d4 for ¹H qNMR; phosphonoacetic acid for ³¹P qNMR)[10]

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)[5][12]

  • High-precision analytical balance

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh a specific amount of the phosphonate sample and the internal standard into a vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.

  • Dissolve the mixture in a precise volume of the chosen deuterated solvent.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot of the solution into an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Nucleus: ¹H or ³¹P.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[13]

  • Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all nuclei for accurate quantification, d1 should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest. A value of 30-60 seconds is often sufficient for ³¹P qNMR.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[14]

  • Acquisition Time (aq): Typically 2-4 seconds.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully.

  • Perform baseline correction.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity of the phosphonate sample using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of nuclei for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Visualizing the Workflow and Comparison

Diagram 1: qNMR Experimental Workflow for Phosphonate Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh phosphonate sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire spectrum (¹H or ³¹P qNMR) transfer->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity integrate->calculate result Purity Result calculate->result

Caption: A streamlined workflow for determining phosphonate purity using qNMR.

Diagram 2: Logical Comparison of Analytical Techniques

Technique_Comparison cluster_attributes qNMR qNMR Quantification Absolute vs. Relative qNMR->Quantification Absolute Selectivity Selectivity qNMR->Selectivity High Universality Universality qNMR->Universality High Speed Analysis Speed qNMR->Speed Fast HPLC HPLC HPLC->Quantification Relative HPLC->Selectivity Good-High HPLC->Universality Limited (Chromophore) HPLC->Speed Moderate GC GC GC->Quantification Relative GC->Selectivity High GC->Universality Limited (Volatility) GC->Speed Moderate-Slow Titration Titration Titration->Quantification Absolute Titration->Selectivity Low Titration->Universality Limited (Functionality) Titration->Speed Fast

Caption: Comparative strengths of qNMR against other analytical methods.

Conclusion

Quantitative NMR spectroscopy offers a robust, accurate, and efficient method for the purity assessment of phosphonates. Its ability to provide absolute quantification without the need for compound-specific reference standards makes it a highly valuable tool in research, development, and quality control settings. While other techniques like HPLC remain important, qNMR provides an orthogonal and often more direct measure of purity. The choice of ¹H or ³¹P qNMR will depend on the specific phosphonate structure and potential for signal overlap, but both offer significant advantages in terms of speed, simplicity, and the wealth of structural information provided in a single experiment.

References

Mass Spectrometry Analysis of 1-Diethoxyphosphoryl-4-methylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 1-Diethoxyphosphoryl-4-methylbenzene (also known as diethyl p-tolylphosphonate) and related organophosphorus compounds. Due to the limited availability of public mass spectral data for this compound, this guide utilizes data from its isomer, Diethyl benzylphosphonate, which has the same molecular formula (C₁₁H₁₇O₃P) and molecular weight (228.22 g/mol ), as a close analogue for fragmentation pattern analysis.[1] This comparison is supplemented with data from other structurally related diethyl phosphonates to provide a broader context for the interpretation of mass spectra in this class of compounds.

Comparative Analysis of Mass Spectra

The electron ionization mass spectrometry (EI-MS) data for Diethyl benzylphosphonate, serving as a proxy for this compound, and two other related diethyl phosphonates are summarized below. This allows for a direct comparison of their fragmentation patterns.

Table 1: Key Mass Spectral Data for Diethyl Benzylphosphonate and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Parent Ion (m/z)Key Fragment Ions (m/z) and their Relative Abundance
Diethyl benzylphosphonateC₁₁H₁₇O₃P228.2222891 (100%), 228 (35%), 65 (18%), 172 (15%), 144 (12%)
Diethyl phenylphosphonateC₁₀H₁₅O₃P214.20214214 (100%), 186 (70%), 158 (40%), 141 (35%), 77 (30%)
Diethyl methanephosphonateC₅H₁₃O₃P152.13152124 (100%), 97 (80%), 81 (65%), 109 (55%), 152 (20%)

Note: Data for Diethyl benzylphosphonate, Diethyl phenylphosphonate, and Diethyl methanephosphonate are sourced from the NIST WebBook.[1][2]

Experimental Protocols

The following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of organophosphorus compounds like this compound. This protocol is a composite based on established methods for the analysis of similar compounds.[3][4]

1. Sample Preparation

  • Standard Solution Preparation: Prepare stock solutions of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a series of working standard solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).[3]

  • Sample Extraction (if applicable): For samples in complex matrices (e.g., biological fluids, environmental samples), a sample extraction and clean-up procedure such as solid-phase extraction (SPE) is necessary to isolate the analyte and remove interfering substances.[3]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for the separation of organophosphorus compounds.[3][4]

    • Injector: Operate in splitless mode to maximize sensitivity. Set the injector temperature to 280 °C.[3]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.[3]

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time, which is determined by injecting a pure standard.

  • Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standard solutions.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Extraction Sample Extraction (SPE) GC Gas Chromatography Separation Extraction->GC MS Mass Spectrometry Detection GC->MS Ionization (EI) Identification Compound Identification MS->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the GC-MS analysis of this compound.

fragmentation_pathway M [C₁₁H₁₇O₃P]⁺˙ m/z = 228 F1 [C₉H₁₂O₂P]⁺ m/z = 183 M->F1 - C₂H₅O F5 [C₉H₁₂O₃P]⁺˙ m/z = 200 M->F5 - C₂H₄ F2 [C₇H₈P]⁺˙ m/z = 123 F1->F2 - C₂H₅O F3 [C₇H₇]⁺ m/z = 91 F2->F3 - P F4 [C₅H₅]⁺ m/z = 65 F3->F4 - C₂H₂

Caption: A plausible EI fragmentation pathway for this compound.

References

Benchmarking the efficiency of different synthetic routes to arylphosphonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arylphosphonates, a critical class of compounds in medicinal chemistry and materials science, has evolved significantly over the years. Classical methods are often supplanted by more efficient catalytic processes. This guide provides an objective comparison of the most common synthetic routes to arylphosphonates, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.

Overview of Synthetic Routes

The formation of the C(sp²)–P bond in arylphosphonates can be achieved through several key methodologies, each with its own set of advantages and limitations. The primary methods discussed in this guide are:

  • The Michaelis-Arbuzov Reaction: A traditional method for forming C-P bonds, typically more effective for alkyl halides. Its application to aryl halides often requires harsh conditions or photochemical activation.

  • The Hirao Reaction: A palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, which has become a cornerstone in arylphosphonate synthesis.

  • Modern Catalytic Cross-Coupling Reactions: These include advancements in palladium catalysis as well as the use of more economical metals like copper and nickel, offering milder reaction conditions and broader substrate scope.

Comparative Data on Synthetic Efficiency

The efficiency of a synthetic route is a composite of several factors, including reaction yield, catalyst loading, reaction time, and temperature. The following tables summarize the performance of different methods across a range of aryl halide substrates.

Table 1: Palladium-Catalyzed Hirao and Modified Hirao Reactions
Aryl HalideCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄5Et₃NToluene1102085[Hirao et al.]
4-IodoanisolePd(OAc)₂ / dppf1Et₃NCH₃CNReflux2495[1]
4-BromobenzonitrilePd(PPh₃)₄5Et₃NToluene1102082[Hirao et al.]
4-ChlorobenzonitrilePd(OAc)₂ / dppf1Et₃NDMF1102445[1]
4-Bromopyridine HClPd(OAc)₂ / dppf1Et₃NDMF1102470[1]
IodobenzenePd(OAc)₂ / dppf0.1Et₃NCH₃CNReflux4882[1]

dppf = 1,1′-Bis(diphenylphosphino)ferrocene

Table 2: Copper and Nickel-Catalyzed Cross-Coupling Reactions
Aryl HalideCatalyst SystemCatalyst Loading (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneCuI / L-proline10K₂CO₃DMSO1102485[Huang et al.]
4-IodoanisoleCuI / L-proline10K₂CO₃DMSO1102482[Huang et al.]
4-BromotolueneNiCl₂(dppp)5NaHDioxane1001888[Montchamp et al.]
4-ChlorotolueneNiCl₂(dppp)5NaHDioxane1001825[Montchamp et al.]
2-BromopyridineNiCl₂(dppp)5NaHDioxane1001875[Montchamp et al.]

dppp = 1,3-Bis(diphenylphosphino)propane

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Modified Hirao Reaction (Pd-catalyzed)

This protocol is an adaptation of the work by Montchamp and co-workers, which offers high yields with reduced catalyst loading compared to the original Hirao conditions.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • Dialkyl phosphite (1.2 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • 1,1′-Bis(diphenylphosphino)ferrocene (dppf) (0.012 mmol, 1.2 mol%)

  • Anhydrous solvent (acetonitrile or DMF) (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add the aryl halide, dialkyl phosphite, and triethylamine.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and dppf in the anhydrous solvent.

  • Add the catalyst solution to the Schlenk tube.

  • The reaction mixture is then heated at reflux in acetonitrile or at 110 °C in DMF for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired arylphosphonate.

Copper-Catalyzed C-P Cross-Coupling

This protocol is based on the work of Huang and co-workers, utilizing an inexpensive and readily available copper catalyst and ligand.

Materials:

  • Aryl iodide (1.0 mmol)

  • Dialkyl phosphite (1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous DMSO (3 mL)

Procedure:

  • A mixture of the aryl iodide, dialkyl phosphite, CuI, L-proline, and K₂CO₃ is taken in a sealed tube.

  • Anhydrous DMSO is added, and the tube is sealed.

  • The reaction mixture is stirred at 110 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles and a generalized experimental workflow for the transition metal-catalyzed synthesis of arylphosphonates.

Hirao_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition Ar-Pd(II)(L2)-P(O)(OR)2 Ar-Pd(II)(L2)-P(O)(OR)2 Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-P(O)(OR)2 Ligand Exchange Ar-Pd(II)(L2)-P(O)(OR)2->Pd(0)L2 Reductive Elimination Ar-P(O)(OR)2 Ar-P(O)(OR)2 Ar-Pd(II)(L2)-P(O)(OR)2->Ar-P(O)(OR)2 Ar-X Ar-X Ar-X->Ar-Pd(II)(L2)-X HP(O)(OR)2 HP(O)(OR)2 HP(O)(OR)2->Ar-Pd(II)(L2)-P(O)(OR)2 Base Base Base->Ar-Pd(II)(L2)-P(O)(OR)2

Caption: Catalytic cycle for the Hirao reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Phosphite, Base, Solvent Catalyst Prepare/Add Catalyst Solution Heating Heat under Inert Atmosphere Catalyst->Heating Solvent_Removal Solvent Removal Heating->Solvent_Removal Extraction Aqueous Workup/Extraction (for Cu-catalyzed) Solvent_Removal->Extraction Optional Chromatography Column Chromatography Solvent_Removal->Chromatography Extraction->Chromatography

Caption: Generalized experimental workflow.

Conclusion

The synthesis of arylphosphonates has been significantly advanced by the development of transition metal-catalyzed cross-coupling reactions. While the traditional Michaelis-Arbuzov reaction has its place, particularly for alkyl phosphonates, the Hirao reaction and its modern variants offer superior efficiency and substrate scope for arylphosphonates.

  • Palladium-catalyzed methods , especially those employing ligands like dppf, provide high yields under relatively mild conditions and with low catalyst loadings, even for challenging substrates like aryl chlorides.[1]

  • Copper-catalyzed systems present a more economical and environmentally friendly alternative to palladium, demonstrating good to excellent yields, although sometimes requiring higher catalyst loadings and specific ligands like L-proline.

  • Nickel-catalyzed reactions are also a viable, cost-effective option, particularly for aryl bromides and iodides.

The choice of the optimal synthetic route will depend on factors such as the cost and availability of the catalyst, the nature of the aryl halide substrate, and the desired scale of the reaction. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision.

References

Cross-Validation of Analytical Data for Novel Phosphonate Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable characterization of novel phosphonate compounds is paramount. This guide provides a comparative overview of key analytical techniques, presenting supporting data and detailed experimental protocols to facilitate the cross-validation of analytical data for this important class of molecules.

The synthesis and characterization of novel phosphonate derivatives are of significant interest due to their wide range of applications, including as inhibitors of enzymes like the urokinase-type plasminogen activator (uPA), which is implicated in cancer metastasis.[1][2] The unique chemical properties of phosphonates, particularly their high polarity, can present analytical challenges. Therefore, a multi-faceted analytical approach with robust cross-validation is essential to ensure data integrity.

Comparative Analysis of Key Analytical Techniques

The characterization of novel phosphonate compounds typically involves a suite of analytical methods to elucidate their structure, purity, and physicochemical properties. The following table summarizes the most common techniques and their specific applications in the analysis of phosphonates.

Analytical TechniqueInformation ProvidedKey Parameters & Typical Results for Phosphonates
NMR Spectroscopy Structural elucidation, confirmation of functional groups, and stereochemistry.¹H NMR: Shows proton environments, with characteristic couplings to the phosphorus atom. ¹³C NMR: Provides information on the carbon skeleton. ³¹P NMR: Directly observes the phosphorus nucleus, with chemical shifts indicative of the phosphonate group's chemical environment.[3][4][5]
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.LC-MS: Often used for phosphonates due to their polarity.[6][7] Ion-pairing agents or derivatization may be required for improved retention and ionization. Provides [M+H]⁺ or [M-H]⁻ ions.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic vibrational frequencies for P=O, P-O-C, and C-P bonds. For example, computed stretching vibrations for N-H and C=O bonds in novel phosphonates have been reported in the ranges of 3461-3563 cm⁻¹ and 1674-1764 cm⁻¹, respectively.[1]
Elemental Analysis Determination of the elemental composition (C, H, N, P).Provides the percentage composition of elements in the compound, which is compared with calculated values to confirm the empirical formula.[3][8]
X-ray Crystallography Definitive determination of the three-dimensional molecular structure.Provides precise bond lengths, bond angles, and crystal packing information for crystalline compounds.[9]
High-Performance Liquid Chromatography (HPLC) Purity determination and separation of isomers.Reversed-phase HPLC with ion-pairing reagents is a common method for separating polar phosphonates. Hydrophilic interaction chromatography (HILIC) is another effective separation technique.[6]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the phosphonate compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire spectra using proton decoupling.

    • ³¹P NMR: Acquire spectra with or without proton decoupling. 85% H₃PO₄ is typically used as an external standard.[5]

  • Data Analysis: Integrate proton signals, and analyze chemical shifts (δ) and coupling constants (J) to elucidate the structure. The chemical shift ranges in ³¹P NMR are characteristic of the phosphorus environment.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with an ion-pairing agent like N,N-dimethylhexylamine (NNDHA) to improve retention of polar phosphonates.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI in positive or negative ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Data Acquisition: Scan for the expected mass-to-charge ratio (m/z) of the parent ion and potential fragments.

  • Derivatization (Optional): Derivatization with agents like trimethylsilyldiazomethane can significantly increase sensitivity for trace analysis of phosphonates.[7]

Cross-Validation Workflow and Data Integration

Cross-validation ensures the reliability and consistency of analytical data obtained from different methods or laboratories.[10][11][12] For novel phosphonate compounds, this involves comparing the results from orthogonal analytical techniques to build a comprehensive and confident characterization.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Purification cluster_analytical Primary Analytical Characterization cluster_orthogonal Orthogonal & Quantitative Analysis cluster_validation Data Cross-Validation cluster_conclusion Final Characterization Synthesis Novel Phosphonate Synthesis NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Synthesis->NMR Initial Analysis MS Mass Spectrometry (LC-MS) Synthesis->MS Initial Analysis IR IR Spectroscopy Synthesis->IR Initial Analysis ElemAnalysis Elemental Analysis Synthesis->ElemAnalysis Quantitative Analysis HPLC HPLC Purity Synthesis->HPLC Quantitative Analysis DataCompare Compare & Correlate Data (Structure, MW, Purity) NMR->DataCompare MS->DataCompare ElemAnalysis->DataCompare HPLC->DataCompare FinalReport Confirmed Structure & Purity Report DataCompare->FinalReport Validated Data

Figure 1: A typical workflow for the cross-validation of analytical data for novel phosphonates.

Representative Signaling Pathway Inhibition

Phosphonates are often designed as inhibitors of enzymes, such as serine proteases, which are involved in various disease-related signaling pathways. The phosphonate moiety can mimic the tetrahedral intermediate of substrate hydrolysis, leading to potent and often irreversible inhibition.

SignalingPathway Proenzyme Pro-uPA (Inactive) Receptor uPAR (Receptor) Proenzyme->Receptor Binding ActiveEnzyme uPA (Active Serine Protease) Receptor->ActiveEnzyme Activation Plasmin Plasmin ActiveEnzyme->Plasmin Catalyzes Conversion Plasminogen Plasminogen Plasminogen->Plasmin ECM Extracellular Matrix Degradation Plasmin->ECM Invasion Cell Invasion & Metastasis ECM->Invasion Phosphonate Novel Phosphonate Inhibitor Phosphonate->ActiveEnzyme Inhibition

Figure 2: Inhibition of the uPA signaling pathway by a novel phosphonate compound.

Logical Relationships of Analytical Techniques

The various analytical techniques provide complementary information that, when combined, gives a comprehensive understanding of the novel phosphonate compound.

AnalyticalRelationships cluster_structure Structural Information cluster_composition Composition & Purity Compound Novel Phosphonate Compound NMR NMR (Connectivity) Compound->NMR MS Mass Spec (Molecular Weight) Compound->MS IR IR Spec (Functional Groups) Compound->IR Xray X-ray Crystallography (3D Structure) Compound->Xray ElemAnalysis Elemental Analysis (Empirical Formula) Compound->ElemAnalysis HPLC HPLC (Purity) Compound->HPLC NMR->ElemAnalysis corroborates NMR->HPLC confirms identity of major peak MS->ElemAnalysis corroborates MS->HPLC confirms identity of major peak IR->ElemAnalysis corroborates Xray->ElemAnalysis corroborates ElemAnalysis->HPLC confirms identity of major peak

Figure 3: Logical relationships between analytical techniques for phosphonate characterization.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Diethoxyphosphoryl-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant work environment. This document provides a detailed, step-by-step guide for the safe disposal of 1-Diethoxyphosphoryl-4-methylbenzene, an organophosphorus compound. Adherence to these procedures is critical to mitigate potential environmental and health risks.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Organophosphorus compounds can be absorbed through various routes, including inhalation, ingestion, and skin contact, with inhalation leading to the quickest absorption[1]. Systemic absorption through the skin can be increased by factors such as broken skin or high environmental temperatures[1].

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure[2].

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[2].

  • Respiratory Protection: In case of aerosol formation or inadequate ventilation, a NIOSH-approved respirator should be used[1].

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in household garbage[1].

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • The container must be compatible with the chemical and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1][2].

  • Spill Management:

    • In the event of a spill, immediately evacuate unprotected personnel from the area.

    • Wear the appropriate PPE before attempting to clean up the spill.

    • Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders[1].

    • Collect the absorbed material and place it into the designated waste container.

    • Ensure the spill area is thoroughly cleaned and decontaminated.

  • Final Disposal:

    • The sealed waste container must be disposed of through an approved hazardous waste disposal plant[3][4].

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

    • Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so.

Quantitative Safety Data

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes key quantitative data for structurally similar organophosphorus compounds to provide a general safety reference.

PropertyValueCompound ReferenceSource
Molecular Formula C₁₁H₁₇O₃P1-diethoxyphosphoryl-4-methyl-benzene[5]
Molecular Weight 228.225 g/mol 1-diethoxyphosphoryl-4-methyl-benzene[5]
Boiling Point 137°C / 0.02 mmHgDiethyl (tosyloxy)methylphosphonate[6]
Flash Point 221°CDiethyl (p-Toluenesulfonyloxymethyl)phosphonate
Specific Gravity 1.25 (20/20)Diethyl (p-Toluenesulfonyloxymethyl)phosphonate
Refractive Index 1.50Diethyl (p-Toluenesulfonyloxymethyl)phosphonate

Experimental Workflow: Disposal Logic

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) start->ventilation spill_event Spill Occurs start->spill_event waste_generation Generate Chemical Waste ppe->waste_generation ventilation->waste_generation collect_waste Collect Waste in Designated Container waste_generation->collect_waste absorb_spill Absorb Spill with Inert Material spill_event->absorb_spill store_waste Store Container in a Cool, Dry, Ventilated Area collect_waste->store_waste absorb_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Dispose of Waste via Approved Hazardous Waste Facility contact_ehs->disposal end End of Process disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-Diethoxyphosphoryl-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Diethoxyphosphoryl-4-methylbenzene (CAS No. 1754-46-7), also known as diethyl p-tolylphosphonate, was not publicly available at the time of this document's creation. The following guidance is based on the general hazards associated with organophosphorus compounds and information from SDSs of structurally similar chemicals. It is imperative to obtain the specific SDS from your supplier before handling this compound and to conduct a thorough risk assessment for your specific laboratory conditions.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an organophosphorus compound. Compounds in this class can be hazardous and may cause irritation to the skin, eyes, and respiratory tract. Overexposure could potentially lead to more severe health effects. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldMust be worn at all times when handling the compound. Ensure they meet appropriate government standards (e.g., EN 166 in Europe, NIOSH-approved in the US).
Hand Protection Chemical-resistant glovesUse nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory Coat or Chemical-resistant ApronA flame-retardant lab coat should be worn and buttoned. For larger quantities or when there is a risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Quantitative Data Summary

Due to the lack of a specific SDS, occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH are not available for this compound. In the absence of specific OELs, it is crucial to handle the compound with the assumption that it is hazardous and to minimize all routes of exposure.

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₁₁H₁₇O₃P
Molecular Weight 228.22 g/mol
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available

Operational Plan for Safe Handling

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

3.1. Pre-Handling Preparations:

  • Obtain and Review SDS: Before any work begins, obtain the specific Safety Data Sheet for this compound from your chemical supplier and thoroughly review it with all personnel involved in the experiment.

  • Designate a Handling Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Verify Fume Hood Functionality: Check that the chemical fume hood is functioning correctly and that the airflow is adequate.

3.2. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as detailed in the PPE table above.

  • Weighing and Transferring:

    • Perform all weighing and transfers of the compound within the chemical fume hood.

    • Use a disposable weighing boat or tare a sealed container to avoid contamination of balances.

    • Handle the compound gently to prevent the generation of dust or aerosols.

  • Reactions and Manipulations:

    • Conduct all reactions in appropriate, sealed glassware within the fume hood.

    • Ensure that any reaction is adequately vented to the fume hood's exhaust.

    • Avoid heating the compound unless a validated and risk-assessed protocol is in place, as this may lead to the generation of hazardous vapors.

3.3. Post-Handling Procedures:

  • Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water.

    • Thoroughly clean all non-disposable equipment that came into contact with the compound.

  • Waste Disposal:

    • Dispose of all contaminated disposable materials in a designated hazardous waste container.

  • PPE Removal:

    • Remove gloves using the proper technique to avoid skin contact with any residue.

    • Remove lab coat and other PPE, storing reusable items appropriately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

4.1. Waste Segregation and Storage:

  • Solid Waste: Contaminated items such as gloves, weighing boats, and paper towels should be placed in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.

  • Liquid Waste: Unused compound, solutions containing the compound, and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled liquid hazardous waste container.

  • Sharps Waste: Contaminated needles or other sharps must be disposed of in a designated sharps container.

4.2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

4.3. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

Emergency Procedures

5.1. Spills:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials from a chemical spill kit.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Decontaminate: For small spills, and if you are trained to do so, use a chemical spill kit to absorb the material. Wear appropriate PPE during cleanup. Place all contaminated materials in a sealed hazardous waste container.

  • Report: Report all spills to your laboratory supervisor and EHS department.

5.2. Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visual Workflow Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling prep1 Obtain & Review SDS prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Assemble PPE & Spill Kit prep2->prep3 hand1 Don Appropriate PPE prep3->hand1 hand2 Weigh & Transfer in Fume Hood hand1->hand2 hand3 Conduct Experiment in Fume Hood hand2->hand3 post1 Decontaminate Work Area & Equipment hand3->post1 post2 Segregate & Label Hazardous Waste post1->post2 post3 Properly Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage & Disposal waste_gen Contaminated Materials (Gloves, Solvents, Glassware) solid_waste Solid Waste waste_gen->solid_waste liquid_waste Liquid Waste waste_gen->liquid_waste sharps_waste Sharps Waste waste_gen->sharps_waste labeling Label Containers Clearly solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Store in Satellite Accumulation Area labeling->storage disposal Arrange EHS Pickup storage->disposal

Caption: Procedural flow for the disposal of waste contaminated with this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.